1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXMOFHJNSAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive technical overview of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively documented in publicly available literature, this document synthesizes information from related compounds and established chemical principles to offer a robust guide to its synthesis, characterization, and potential applications.
Introduction
This compound (CAS Number: 401906-11-4) belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide array of therapeutic agents.[1][2][3][4] The pyrazole scaffold is a five-membered ring containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties and allows for diverse biological interactions.[3] The subject of this guide is a substituted pyrazole featuring an N-ethyl group, a nitro group at the 4-position, and a carboxylic acid at the 3-position. This combination of functional groups suggests its potential as a versatile building block for creating more complex molecules with tailored biological activities. The nitro group, in particular, is a well-known pharmacophore that can influence a molecule's electronic properties and is often found in compounds with antimicrobial and cytotoxic activities.[5][6]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 401906-11-4 | |
| Molecular Formula | C₆H₇N₃O₄ | |
| Molecular Weight | 185.14 g/mol | |
| Appearance | Predicted to be a solid at room temperature. | Inferred from similar compounds. |
| Acidity | Expected to be acidic due to the carboxylic acid moiety. | Structural feature. |
| Solubility | Predicted to be soluble in polar organic solvents. | Inferred from structure. |
Proposed Synthesis
A plausible two-step synthetic route to this compound is proposed, starting from the commercially available 4-nitro-1H-pyrazole-3-carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid (Precursor)
The starting material, 4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7), can be synthesized via nitration of pyrazole-3-carboxylic acid.[7][8][9]
Step 2: N-Ethylation of 4-Nitro-1H-pyrazole-3-carboxylic acid
The N-alkylation of pyrazoles is a well-established transformation, and various methods have been reported.[10][11][12][13][14][15][16] A general protocol for the N-ethylation of 4-nitro-1H-pyrazole-3-carboxylic acid using ethyl iodide is provided below. It is important to note that N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity can often be influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituents on the pyrazole ring.[16]
Experimental Protocol:
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add ethyl iodide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic and Analytical Characterization (Predicted)
As no specific analytical data is readily available, the following sections provide predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the ethyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole C5-H | 8.0 - 8.5 | Singlet | 1H |
| N-CH₂-CH₃ | 4.2 - 4.6 | Quartet | 2H |
| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet | 3H |
| COOH | 10.0 - 13.0 | Broad Singlet | 1H |
The pyrazole ring proton at the C5 position is expected to be deshielded due to the electron-withdrawing effects of the adjacent nitro and carboxyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 160 - 165 |
| C3 (Pyrazole Ring) | 145 - 150 |
| C4 (Pyrazole Ring) | 135 - 140 |
| C5 (Pyrazole Ring) | 130 - 135 |
| N-CH₂-CH₃ | 45 - 50 |
| N-CH₂-CH₃ | 14 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong |
| N-O (Nitro Group) | Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O (Nitro Group) | Symmetric Stretch | 1330 - 1370 | Strong |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[17] The two strong bands for the nitro group are also highly characteristic.[18][19]
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak [M]⁺ or [M+H]⁺. Key fragmentation pathways would likely involve the loss of the ethyl group, decarboxylation, and cleavage of the pyrazole ring.
| m/z | Possible Fragment |
| 185 | [M]⁺ |
| 156 | [M - C₂H₅]⁺ |
| 140 | [M - COOH]⁺ |
| 139 | [M - NO₂]⁺ |
Reactivity and Potential Applications
The presence of multiple functional groups in this compound makes it a versatile intermediate for further chemical modifications. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for conjugation to other molecules. The nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or acylation.
Caption: Potential applications of the this compound scaffold.
Pyrazole derivatives are known to exhibit a wide range of biological activities, including:
-
Antimicrobial: The pyrazole nucleus is a common feature in many antimicrobial agents.[20][21]
-
Anti-inflammatory: Certain pyrazole derivatives have shown significant anti-inflammatory properties.[20][21]
-
Anticancer: The pyrazole scaffold has been explored for the development of novel anticancer drugs.[1][2]
Given the established biological relevance of the nitropyrazole and pyrazole carboxylic acid motifs, this compound represents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. As a nitro-containing compound, it should be considered potentially energetic and should not be subjected to excessive heat or shock. It is also a combustible solid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
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"1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid" properties
An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the pyrazole scaffold. Specifically, we delve into the synthesis, physicochemical properties, and potential applications of This compound , a promising yet under-explored heterocyclic compound. Pyrazole and its derivatives are recognized as privileged structures in pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] This document synthesizes current knowledge on related chemical entities to provide a robust framework for investigating this specific molecule.
Molecular Overview and Physicochemical Properties
This compound (CAS: 401906-11-4) is a substituted pyrazole characterized by an N-ethyl group, a nitro group at the C4 position, and a carboxylic acid at the C3 position. These functional groups impart specific electronic and steric properties that are crucial for its reactivity and potential biological interactions. The nitro group, being a strong electron-withdrawing group, significantly influences the acidity of the carboxylic proton and the reactivity of the pyrazole ring.
Structural and Chemical Data
The fundamental properties of the molecule are summarized below. While extensive experimental data is not publicly available for this specific compound, key identifiers have been compiled from chemical supplier databases.[3]
| Property | Value | Source |
| CAS Number | 401906-11-4 | [3] |
| Molecular Formula | C₆H₇N₃O₄ | [3][4] |
| Molecular Weight | 185.14 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| SMILES | CCN1C=C(C(=N1)C(=O)O)[O-] | [4] |
| InChI Key | SPZXMOFHJNSAAS-UHFFFAOYSA-N | [3][4] |
Chemical Structure
The two-dimensional structure of the molecule highlights the key functional moieties attached to the central pyrazole ring.
Caption: 2D structure of this compound.
Predicted Spectral Characteristics
-
¹H NMR: The spectrum is expected to be relatively simple. The ethyl group should produce a triplet (CH₃) around 1.3-1.5 ppm and a quartet (CH₂) around 4.2-4.5 ppm. A single proton on the pyrazole ring (C5-H) would appear as a singlet in the aromatic region, likely downfield (8.0-9.0 ppm) due to the deshielding effects of the adjacent nitro group. The carboxylic acid proton will present as a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: Distinct signals are expected for the two ethyl carbons, the three pyrazole ring carbons (with C4 being significantly affected by the nitro group), and the carboxyl carbon (>160 ppm).
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹, respectively).
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 185.04 would be expected, along with characteristic fragmentation patterns such as the loss of H₂O, NO₂, and the carboxylic group. Predicted collision cross-section data is available, which can aid in identification in complex matrices.[4][5]
Proposed Synthesis Pathway and Experimental Protocol
A direct, published synthesis for this compound is not available. However, based on established pyrazole chemistry, a logical and efficient three-step synthetic route can be designed.[1][6][7] The causality behind this proposed pathway lies in building the core heterocyclic structure first, followed by functionalization, which is a common and effective strategy in medicinal chemistry.
Caption: Proposed three-step synthesis workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress at each stage can be monitored by standard analytical techniques like TLC and NMR before proceeding to the next step.
Step 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate
-
Rationale: This step builds the foundational nitropyrazole carboxylate ring system. The reaction of a 1,3-dicarbonyl equivalent with hydrazine is a classic and high-yielding method for pyrazole synthesis.[7]
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl oxalate (1.0 eq) dropwise at 0 °C.
-
Add a solution of nitromethane (1.0 eq) in ethanol dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The formation of the intermediate diketoester salt will occur.
-
Cool the mixture back to 0 °C and add hydrazine hydrate (1.1 eq) dropwise.
-
Add glacial acetic acid (2.0 eq) and reflux the mixture for 4-6 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the reaction, pour it into ice water, and collect the precipitated solid by filtration.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 4-nitro-1H-pyrazole-3-carboxylate.[8][9]
Step 2: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
-
Rationale: N-alkylation of the pyrazole ring is necessary. Using a base like potassium carbonate is standard practice to deprotonate the acidic N-H proton, facilitating nucleophilic attack on the ethylating agent.
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the N-ethylated product.
Step 3: Hydrolysis to this compound
-
Rationale: The final step is a standard ester hydrolysis to yield the target carboxylic acid. Lithium hydroxide is often used as it can effectively cleave esters at room temperature, minimizing potential side reactions.
-
Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 using 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Potential Biological and Industrial Applications
No specific biological activities have been reported for this compound. However, the pyrazole scaffold is a cornerstone of medicinal chemistry, and its derivatives have demonstrated a vast range of biological activities.[10][11][12] The combination of the pyrazole core, a carboxylic acid handle, and a nitro group suggests several promising avenues for research.
Caption: Potential application areas for the target molecule and its derivatives.
-
Anti-inflammatory Activity: Many pyrazole derivatives are potent anti-inflammatory agents, with Celecoxib being a prominent example that selectively inhibits the COX-2 enzyme. The rigid pyrazole scaffold is adept at fitting into enzyme active sites. The carboxylic acid moiety on the target molecule could be derivatized into amides to explore structure-activity relationships for anti-inflammatory targets.[7][13]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in many compounds with demonstrated antibacterial and antifungal properties.[11][14] The nitroaromatic group itself is a known pharmacophore in antimicrobial drugs (e.g., metronidazole), where its reduction under anaerobic conditions can lead to cytotoxic radical species. This suggests a dual mechanism of action could be explored.
-
Anticancer Research: Pyrazole derivatives are widely investigated as inhibitors of various protein kinases, which are crucial targets in oncology.[2] The N-substituted pyrazole core can act as a "hinge-binding" motif, while the rest of the molecule can be modified to achieve selectivity and potency. The carboxylic acid provides a convenient point for creating amide libraries to probe the solvent-exposed regions of kinase active sites.
-
Energetic Materials: While the primary focus for this audience is drug development, it is noteworthy that nitropyrazoles are a class of high-energy density materials (HEDMs).[15] They are valued for their high heat of formation, density, and thermal stability, making them of interest in materials science.[16]
Future Directions and Conclusion
This compound represents a valuable, synthetically accessible building block for drug discovery and development. Its trifunctional nature—a stable heterocyclic core, a reactive carboxylic acid handle, and an electronically significant nitro group—provides a rich platform for generating diverse chemical libraries.
Key future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound with NMR, IR, MS, and elemental analysis.
-
Biological Screening: Screening the compound and its derivatives (esters, amides) against a panel of relevant biological targets, including kinases, microbial enzymes, and inflammatory mediators.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying each part of the molecule (e.g., changing the N-alkyl group, reducing the nitro group to an amine) to understand its impact on biological activity.
-
Fragment-Based Discovery: Utilizing the core scaffold in fragment-based screening campaigns to identify initial hits for novel therapeutic targets.
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An In-Depth Technical Guide to 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the structural attributes, synthesis, and characterization of this molecule. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents. The core of this document focuses on a proposed two-step synthesis pathway, commencing with the N-alkylation of a pyrazole precursor followed by ester hydrolysis. While this specific compound is commercially available, publicly accessible analytical and detailed biological data remains limited, highlighting an opportunity for further investigation.[1]
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[2][3] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point in pharmaceutical research.[2][3] The subject of this guide, this compound, possesses a unique combination of functional groups—a pyrazole ring, an ethyl substituent at the N1 position, a nitro group at C4, and a carboxylic acid at C3—that suggests potential for further chemical modification and exploration of its biological profile. This document aims to consolidate the available information and provide a scientifically grounded framework for its synthesis and characterization.
Molecular Structure and Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
Chemical Structure
The chemical structure of this compound is characterized by a five-membered pyrazole ring. The key substituents are an ethyl group on one of the nitrogen atoms, a nitro group, and a carboxylic acid group attached to the carbon atoms of the ring.
Sources
An In-depth Technical Guide to the Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The synthesis is presented in a multi-step approach, starting from commercially available precursors. Each step is detailed with a focus on the underlying chemical principles, reaction conditions, and rationale for the chosen methodology.
Introduction
Substituted pyrazole carboxylic acids are significant scaffolds in drug discovery and development, exhibiting a wide range of biological activities.[1] The target molecule, this compound (C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol ), incorporates a nitro group, which is a versatile functional group for further chemical transformations, and an N-ethyl group, which can influence the molecule's pharmacokinetic and pharmacodynamic properties.[2] This guide delineates a logical and efficient synthesis pathway, designed for reproducibility and scalability in a research setting.
Overall Synthesis Pathway
The proposed synthesis of this compound is a three-step process commencing with the nitration of a pyrazole precursor, followed by N-alkylation, and concluding with ester hydrolysis. This pathway is designed to control regioselectivity and maximize yield.
Caption: Overall synthetic workflow for this compound.
Step 1: Nitration of Ethyl 1H-pyrazole-3-carboxylate
The initial step involves the electrophilic nitration of the pyrazole ring at the C4 position. The choice of starting with the ester form of the pyrazole is strategic; the ester group is a meta-director and deactivating, which helps to prevent over-nitration and directs the incoming nitro group to the desired position.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve Ethyl 1H-pyrazole-3-carboxylate in concentrated sulfuric acid and cool to 0-5 °C.
-
Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture carefully onto crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
Causality and Expertise: The use of a mixed acid nitrating agent (HNO₃/H₂SO₄) is a standard and effective method for the nitration of deactivated aromatic and heteroaromatic rings. The strong acidic environment protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the carboxylate group.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| Ethyl 1H-pyrazole-3-carboxylate | 140.14 | 10 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 10 mL | ~2.5 |
Step 2: N-Ethylation of Ethyl 4-nitro-1H-pyrazole-3-carboxylate
This step introduces the ethyl group onto one of the nitrogen atoms of the pyrazole ring. A significant challenge in the N-alkylation of pyrazoles is controlling the regioselectivity, as two different nitrogen atoms are available for alkylation.[3] The use of a mild base and an appropriate solvent can favor the formation of the desired 1-ethyl isomer.
Experimental Protocol:
-
Suspend Ethyl 4-nitro-1H-pyrazole-3-carboxylate and anhydrous potassium carbonate in acetonitrile.
-
To this suspension, add ethyl iodide dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.
Trustworthiness and Validation: The combination of potassium carbonate as a base and acetonitrile as the solvent is a well-established system for the N-alkylation of various nitrogen-containing heterocycles. Potassium carbonate is a solid, non-nucleophilic base that is easily removed after the reaction. Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the Sₙ2 reaction.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 185.14 | 10 g | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 11.2 g | 1.5 |
| Ethyl Iodide (C₂H₅I) | 155.97 | 6.3 mL | 1.2 |
| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - |
Step 3: Hydrolysis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification. Care must be taken to use mild conditions to avoid potential side reactions involving the nitro group or the pyrazole ring.
Experimental Protocol:
-
Dissolve Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is no longer detectable.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold water, and dry in a vacuum oven to obtain the final product, this compound.
Authoritative Grounding: The use of lithium hydroxide in a THF/water solvent system is a standard and mild method for ester hydrolysis. It is particularly useful when dealing with substrates that may be sensitive to harsher conditions, such as high temperatures or strongly concentrated bases.
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Summary of Key Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Expected Form |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | C₆H₇N₃O₄ | 185.14 | 55864-87-4 | Solid |
| This compound | C₆H₇N₃O₄ | 185.14 | 401906-11-4 | Solid |
Conclusion
The described three-step synthesis provides a reliable and logical pathway for the preparation of this compound. The methodology employs standard organic chemistry transformations and readily available reagents. The provided protocols, along with the rationale behind the experimental choices, should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
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- American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
- National Center for Biotechnology Information. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega, 7(36), 32375–32386.
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An In-depth Technical Guide to the Postulated Mechanism of Action of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Introduction
1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a pyrazole scaffold, a nitro group, and a carboxylic acid moiety—allow for scientifically grounded postulations of its mechanism of action. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including enzyme inhibition and antimicrobial effects.[1][2][3][4] The presence of a nitroaromatic group suggests a potential for bioreductive activation, a mechanism employed by several antimicrobial and anticancer drugs.[5][6] This guide synthesizes information from related chemical classes to propose and explore the most probable mechanisms of action for this compound, providing a robust framework for future research and drug development.
Part 1: Postulated Core Mechanisms of Action
The therapeutic potential of this compound can be hypothesized to stem from two primary, potentially synergistic, mechanisms: targeted enzyme inhibition and bioreductive activation leading to cytotoxic effects.
Enzyme Inhibition: A Focus on Kinase Modulation
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent enzyme inhibitors, particularly protein kinase inhibitors.[2][7][8] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Causality of Action: It is postulated that the pyrazole core of the molecule acts as a scaffold that can fit into the ATP-binding pocket of various protein kinases. The ethyl group at the N1 position and the carboxylic acid at the C3 position can be oriented to form critical hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain, leading to competitive inhibition of ATP binding. The nitro group, being strongly electron-withdrawing, can further enhance the binding affinity of the molecule to its target.
Potential Kinase Targets:
-
Tyrosine Kinases: Members of this family, such as Epidermal Growth Factor Receptor (EGFR) or Bruton's Tyrosine Kinase (BTK), are often implicated in cancer cell proliferation and survival.[2]
-
Serine/Threonine Kinases: Targets like Akt, Aurora kinases, and PIM-1 are crucial for cell cycle progression and apoptosis, making them attractive targets for anticancer therapies.[7]
Illustrative Signaling Pathway: Hypothesized Inhibition of the PI3K/Akt Pathway
The diagram below illustrates a potential mechanism where the compound inhibits a key kinase, such as Akt, within the PI3K/Akt signaling cascade, a pathway fundamental to cell survival and proliferation.
Caption: Experimental workflow to validate the bioreductive activation mechanism.
Part 3: Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
| Akt1 | 85 |
| PIM-1 | 120 |
| BTK | 350 |
| EGFR | >10,000 |
| JAK2 | >10,000 |
Table 2: Hypothetical Antimicrobial Susceptibility Data
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 |
| Escherichia coli (ATCC 25922) | 16 |
| E. coli ΔnfsA/B (Nitroreductase-deficient) | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | >256 |
Conclusion
While direct experimental data on this compound remains to be published, its chemical architecture provides a strong foundation for postulating its mechanism of action. The evidence from analogous pyrazole-containing compounds points towards a primary role as an enzyme inhibitor, likely targeting protein kinases involved in cell signaling. [2][7][8]Concurrently, the nitroaromatic moiety suggests a plausible secondary mechanism of antimicrobial or anticancer activity through bioreductive activation in specific cellular environments. [5][6]The experimental frameworks provided in this guide offer a clear and scientifically rigorous path to validate these hypotheses, paving the way for the potential development of this compound as a novel therapeutic agent.
References
- Khan I, Ali S, Hameed S, et al. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Eur J Med Chem. 2010;45(11):5200-5207.
- Abdel-Wahab BF, Abdel-Gawad H, El-Aal AS. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorg Med Chem. 2009;17(11):3807-3813.
- Request PDF on ResearchGate. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. N.A.
- Küçükgüzel I, Tatar E, Küçükgüzel SG, Rollas S, De Clercq E. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Arch Pharm (Weinheim). 2014;347(5):331-343.
- ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... N.A.
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. N.A.
- ResearchGate. Enzyme inhibition activities results*. N.A.
- Cetin A. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Rev Med Chem. 2020;20(13):1235-1247.
- Bitar L, Jaber A. The Importance of the Nitro Group in Pharmaceuticals: Effects and Interactions with Biological Systems. Afr J Pharm Sci. 2025;5(1):1-7.
- Al-Ostoot FH, Al-Ghorbani M, Al-Majid AM, Barakat A. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. 2022;27(1):283.
- Kumar V, Kumar S. Current status of pyrazole and its biological activities. J Perspect Pharmacol. 2014;1(2):63-73.
- Kanishchev MI, Kanishchev MI. Nitropyrazoles (review). Chem Heterocycl Comp. 1988;24(4):353-370.
- Li Y, Zhang J, He Y, et al. Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega. 2019;4(22):19694-19700.
- de Oliveira RB, da Silva AD, de Souza MVN. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. J Braz Chem Soc. 2023;34(1):2-23.
- ResearchG
- Yin C, Li Y, Pang S. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. 2017;22(9):1478.
- ResearchGate.
- ResearchGate.
- ACS Publications. The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). N.A.
- Sigma-Aldrich. This compound. N.A.
- Wang R, Liu Y, Song J, et al. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New J Chem. 2019;43(28):11157-11163.
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"1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid" biological activity
An In-depth Technical Guide to the Anticipated Biological Activity of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive examination of the potential biological activities of a specific, yet under-researched derivative: This compound . Drawing upon extensive literature on structurally related nitropyrazoles and pyrazole carboxamides, we will explore its likely therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel pyrazole-based compounds.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[3] This structural motif is found in numerous FDA-approved drugs and serves as a versatile template for the design of new therapeutic agents.[1][2] The metabolic stability of the pyrazole ring, coupled with its ability to engage in various biological interactions, has led to its incorporation into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4]
The subject of this guide, This compound , possesses three key functional groups that are predicted to govern its biological activity:
-
The Pyrazole Core: Provides a rigid scaffold for the presentation of other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
The 4-Nitro Group: This electron-withdrawing group is a well-known pharmacophore in antimicrobial and antiparasitic agents. It can undergo bioreductive activation in anaerobic environments to produce cytotoxic radical species.
-
The 3-Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of an enzyme or receptor. It also influences the compound's physicochemical properties, such as solubility.
-
The 1-Ethyl Group: This alkyl substituent can modulate the lipophilicity of the molecule, thereby affecting its cell permeability and pharmacokinetic profile.
Given these structural features, we will now delve into the most probable biological activities of this compound, supported by evidence from related molecules.
Postulated Biological Activities and Supporting Evidence
While direct experimental data for this compound is not yet prevalent in the public domain, a strong case for its potential in several therapeutic areas can be built upon the well-documented activities of its structural analogs.
Antiparasitic Activity
A significant body of research points to the efficacy of nitropyrazole derivatives against various parasites, particularly anaerobic protozoa.[5][6] The nitro group is a key feature in drugs like metronidazole, which is used to treat infections caused by Trichomonas vaginalis and Entamoeba invadens.
Supporting Evidence:
-
Studies have shown that simple nitropyrazoles, such as 1-methyl-4-nitropyrazole, exhibit antiparasitic activity comparable to metronidazole against T. vaginalis and E. invadens.[5][6]
-
Nitroaromatic compounds, in general, are known to be effective antiparasitic agents, acting as prodrugs that are activated by nitroreductases within the parasites.[7]
Based on this evidence, it is highly probable that this compound will exhibit activity against anaerobic parasites.
Anticancer Activity, with a Focus on Kinase Inhibition
The pyrazole scaffold is a common feature in a multitude of kinase inhibitors developed for cancer therapy.[3] The 4-nitro-1H-pyrazole-3-carboxylic acid core, in particular, has been utilized as a key intermediate in the synthesis of potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[8][9]
Supporting Evidence:
-
Derivatives of 4-nitro-1H-pyrazole-3-carboxylic acid have been used to create potent FLT3 and CDK2/4 inhibitors with nanomolar efficacy.[8]
-
One such derivative, compound 8t from a published study, demonstrated an IC50 of 0.089 nM against FLT3 and potent anti-proliferative effects against the MV4-11 AML cell line (IC50: 1.22 nM).[8][9]
-
Numerous other pyrazole-containing compounds have shown significant anticancer activity by inhibiting various kinases, including Aurora-A kinase and cyclin-dependent kinases (CDKs).[3]
The structural similarity of this compound to these known kinase inhibitors suggests its potential as an anticancer agent.
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antibacterial and antifungal properties.[10][11] The presence of a nitro group can also contribute to antimicrobial activity.
Supporting Evidence:
-
Various pyrazole derivatives have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[10][11][12]
-
For instance, certain pyrazole derivatives have shown high activity against Escherichia coli and Streptococcus epidermidis.[10]
While perhaps not its primary mode of action, the potential for antimicrobial activity should not be overlooked and warrants investigation.
Proposed Mechanisms of Action
The anticipated biological activities of this compound are likely to be driven by distinct mechanisms of action.
Bio-reductive Activation in Parasites
In anaerobic parasites, the nitro group of the compound is likely to be reduced by nitroreductase enzymes. This process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce oxidative stress and damage parasite DNA, proteins, and other macromolecules, leading to cell death.
Caption: Proposed bio-reductive activation pathway in anaerobic parasites.
Kinase Inhibition in Cancer Cells
As a potential kinase inhibitor, this compound would likely bind to the ATP-binding pocket of a target kinase. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase, while the other substituents can occupy adjacent hydrophobic pockets, leading to competitive inhibition of ATP binding and suppression of downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: General mechanism of competitive kinase inhibition.
Proposed Experimental Workflows
To validate the postulated biological activities, a series of well-defined in vitro assays are recommended.
Synthesis of this compound
A plausible synthetic route would involve the ethylation of a suitable 4-nitro-1H-pyrazole-3-carboxylate ester, followed by hydrolysis to the carboxylic acid.
Step-by-step Protocol:
-
Starting Material: Ethyl 4-nitro-1H-pyrazole-3-carboxylate.[13][14]
-
Alkylation:
-
Dissolve ethyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or sodium hydride) and stir at room temperature.
-
Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise.
-
Heat the reaction mixture as necessary and monitor by TLC until the reaction is complete.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the resulting ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the solid to obtain this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Antiparasitic Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compound against an anaerobic parasite such as Trichomonas vaginalis.
Step-by-step Protocol:
-
Culturing of Parasites: Culture T. vaginalis in a suitable medium (e.g., TYI-S-33 medium) under anaerobic conditions at 37°C.
-
Preparation of Compound: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Assay Setup:
-
In a 96-well microtiter plate, add the parasite suspension to each well.
-
Add the different concentrations of the test compound to the wells.
-
Include a positive control (metronidazole) and a negative control (DMSO vehicle).
-
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
Determination of Viability: Assess parasite viability using a suitable method, such as the resazurin reduction assay or by counting motile parasites using a hemocytometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
In Vitro Anticancer and Kinase Inhibition Assays
Objective: To evaluate the cytotoxic effects of the compound on cancer cells and its inhibitory activity against specific kinases.
Part A: Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Cell Culture: Culture a relevant cancer cell line (e.g., MV4-11 for AML) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a positive control (a known cytotoxic drug) and a negative control (DMSO vehicle).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Part B: Kinase Inhibition Assay (e.g., FLT3 Kinase Assay)
-
Assay Principle: Use a commercially available kinase assay kit (e.g., based on FRET, luminescence, or radioactivity).
-
Assay Setup: In a microplate, combine the target kinase (e.g., recombinant FLT3), the appropriate substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound.
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Then, stop the reaction and measure the signal according to the kit's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Interpretation and Future Directions
The results from the proposed experiments will provide the first insights into the biological activity of this compound.
| Potential Outcome | Interpretation | Next Steps |
| Low micromolar or nanomolar IC50 in antiparasitic assay | The compound is a potent antiparasitic agent. | In vivo efficacy studies in an appropriate animal model of parasitic infection. Mechanism of action studies to confirm bio-reductive activation. |
| Low micromolar or nanomolar IC50 in anticancer/kinase assays | The compound is a potent anticancer agent, likely acting through kinase inhibition. | Kinase profiling to determine selectivity. In vivo efficacy studies in cancer xenograft models. Pharmacokinetic and toxicity studies. |
| Moderate activity in multiple assays | The compound has modest, broad-spectrum activity. | Structure-activity relationship (SAR) studies to optimize potency and selectivity for a specific target. |
| No significant activity | The specific combination of substituents is not favorable for the tested biological targets. | Consider derivatization to explore different chemical space. |
Conclusion
This compound is a novel compound with significant, unexplored potential in drug discovery. Based on a thorough analysis of its structural analogs, it is strongly positioned as a candidate for investigation as an antiparasitic and/or anticancer agent. The experimental workflows detailed in this guide provide a clear and robust framework for elucidating its biological activities and mechanism of action. The insights gained from such studies will be invaluable in determining the therapeutic promise of this and related nitropyrazole derivatives.
References
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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- Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. Taylor & Francis Online. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
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- Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. MDPI. [Link]
- (a) Synthesis of nitro pyrazoles and of pyrene-pyrazoles (b) 81 and (c) 85.
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- Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Deriv
- Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. [Link]
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. [Link]
- ethyl 4-nitro-1H-pyrazole-3-carboxyl
- Current status of pyrazole and its biological activities. PubMed Central. [Link]
- Ethyl 4-nitro-1H-pyrazole-3-carboxyl
- Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents.
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
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- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Identification of N-(1H-pyrazol-4-yl)
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- 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]
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- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
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- ethyl 1H-pyrazole-4-carboxyl
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A Technical Guide to the Spectral Analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
This technical guide provides a detailed analysis of the spectral data for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the principles of spectral interpretation are emphasized to provide a practical and educational resource.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid functionality, a key site for derivatization, makes this molecule a versatile building block in the synthesis of novel therapeutic agents and energetic materials. Accurate structural elucidation through spectroscopic methods is paramount for its application in any field. This guide will dissect the expected spectral features of this molecule, providing a benchmark for its characterization.
Molecular Structure and Properties:
-
Chemical Formula: C₆H₇N₃O₄
-
Molecular Weight: 185.14 g/mol
-
CAS Number: 401906-11-4
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13-14 | Singlet (broad) | 1H | COOH |
| ~8.5-9.0 | Singlet | 1H | Pyrazole C5-H |
| ~4.4-4.6 | Quartet | 2H | N-CH₂-CH₃ |
| ~1.4-1.6 | Triplet | 3H | N-CH₂-CH₃ |
Interpretation and Rationale:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. The broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
-
Pyrazole Ring Proton (C5-H): The single proton on the pyrazole ring is attached to a carbon (C5) that is part of an aromatic system. Its chemical shift is influenced by the electron-withdrawing nitro group at the C4 position and the ethyl group at the N1 position. This proton is expected to be a singlet as there are no adjacent protons to couple with.
-
Ethyl Group Protons (N-CH₂-CH₃): The ethyl group attached to the nitrogen atom will exhibit a characteristic quartet-triplet pattern. The methylene protons (-CH₂-) are adjacent to three methyl protons, resulting in a quartet (n+1 = 3+1 = 4). The methyl protons (-CH₃) are adjacent to two methylene protons, resulting in a triplet (n+1 = 2+1 = 3). The methylene protons are more deshielded (further downfield) due to their proximity to the electronegative nitrogen atom of the pyrazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C=O (Carboxylic Acid) |
| ~145-150 | C4-NO₂ |
| ~135-140 | C3-COOH |
| ~130-135 | C5 |
| ~50-55 | N-CH₂ |
| ~14-16 | CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded and appears at the most downfield position in the spectrum.
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the nitro group (C4) is expected to be significantly deshielded. The carbon attached to the carboxylic acid (C3) will also be downfield. The carbon with the attached proton (C5) will be the most upfield of the ring carbons.
-
Ethyl Group Carbons (N-CH₂ and CH₃): The methylene carbon (-CH₂-) is directly attached to the nitrogen and will be more deshielded than the terminal methyl carbon (-CH₃).
Experimental Protocol for NMR Spectroscopy:
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable COOH proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-16 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
The spectral width should be set to cover the expected range (e.g., 0-200 ppm).
-
Caption: Predicted fragmentation pathway in positive ion mode MS.
Experimental Protocol for Mass Spectrometry:
High-Resolution Mass Spectrometry (HRMS) with ESI is a standard method for this type of analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: An ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.
-
Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire spectra in both positive and negative ion modes.
-
The mass range should be set to include the expected molecular ion (e.g., m/z 50-500).
-
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound. It is crucial to correlate the data from all three spectroscopic techniques to ensure the identity and purity of the synthesized molecule before its use in further applications. The experimental protocols outlined provide a starting point for obtaining high-quality spectral data for this and related compounds.
References
An In-Depth Technical Guide to the Solubility Profile of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and overall therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility profile of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications. For the purpose of this guide, we will refer to the compound as "ENP-3CA."
ENP-3CA is a solid with the empirical formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol . Its structure, featuring a pyrazole ring, a carboxylic acid group, a nitro group, and an ethyl substituent, suggests a complex interplay of factors will govern its solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for a comprehensive solubility assessment.
Theoretical Framework: The Science of Solubility
The solubility of an organic compound is influenced by its molecular structure, including polarity, the presence of functional groups, and molecular size.[3][4] The principle of "like dissolves like" is a fundamental concept, suggesting that polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[3] ENP-3CA possesses both polar (carboxylic acid, nitro group) and non-polar (ethyl group, pyrazole ring) moieties, indicating that its solubility will be highly dependent on the solvent system.
The Critical Role of pH and the Henderson-Hasselbalch Equation
For ionizable compounds like ENP-3CA, which contains an acidic carboxylic acid group, the pH of the aqueous medium is a dominant factor influencing solubility.[5] The Henderson-Hasselbalch equation is a cornerstone for predicting the pH-dependent solubility of such compounds.[5][6][7]
The equation is as follows for a weak acid:
pH = pKa + log([A⁻]/[HA])
Where:
-
pH is the hydrogen ion concentration of the solution.
-
pKa is the acid dissociation constant of the compound.
-
[A⁻] is the molar concentration of the deprotonated (ionized) form.
-
[HA] is the molar concentration of the protonated (unionized) form.
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form. For a monoprotic acid like ENP-3CA, the relationship can be described by:
S_total = S₀ * (1 + 10^(pH - pKa))
A critical first step in characterizing ENP-3CA's solubility is to determine its pKa. This can be achieved through various methods, including potentiometric titration, UV-Vis spectroscopy, or computational prediction.
Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements
In drug discovery, solubility is often assessed in two distinct ways: kinetic and thermodynamic.[2][8][9]
-
Kinetic Solubility is a high-throughput measurement of how quickly a compound dissolves after being introduced to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[2][8][10][11] It reflects the compound's propensity to precipitate under non-equilibrium conditions and is useful for early-stage screening.[2][12][13]
-
Thermodynamic Solubility (or equilibrium solubility) is the true measure of a compound's solubility at equilibrium.[9][14][15] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[14][15] This "gold standard" measurement is crucial for lead optimization and formulation development.[16]
The workflow for determining the solubility profile of ENP-3CA should encompass both kinetic and thermodynamic assessments to provide a complete picture.
Caption: Workflow for ENP-3CA solubility assessment.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of ENP-3CA.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol utilizes nephelometry to measure light scattering caused by compound precipitation, providing a rapid assessment of kinetic solubility.[10][17]
Objective: To determine the kinetic solubility of ENP-3CA in a high-throughput format.
Materials:
-
ENP-3CA
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of ENP-3CA in 100% DMSO.[10]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the ENP-3CA stock solution in DMSO.
-
Assay Plate Preparation: Dispense 198 µL of PBS (pH 7.4) into the wells of a new 96-well plate.
-
Compound Addition: Transfer 2 µL of the serially diluted ENP-3CA stock solutions to the corresponding wells of the assay plate containing PBS. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature.[8]
-
Measurement: Measure the light scattering in each well using a nephelometer.[10]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.
Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay
The shake-flask method is the benchmark for determining thermodynamic solubility.[16] This protocol is adapted for various pH conditions to generate a pH-solubility profile.
Objective: To determine the equilibrium solubility of ENP-3CA across a physiologically relevant pH range.
Materials:
-
ENP-3CA (solid powder)
-
Aqueous buffers: pH 1.2, 4.5, 6.8, and 7.4 (and additional buffers around the pKa of ENP-3CA once determined)[18][19]
-
Glass vials with screw caps
-
Orbital shaker/incubator set to 37°C[20]
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid ENP-3CA to separate vials containing each of the aqueous buffers. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37°C for 24-48 hours to ensure equilibrium is reached.[9][14]
-
pH Measurement: After incubation, measure the final pH of each buffer to ensure it has not significantly changed.[18]
-
Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[21]
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of dissolved ENP-3CA using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH.
Caption: Shake-flask method for thermodynamic solubility.
Data Presentation and Interpretation
The data generated from these experiments should be meticulously organized to facilitate clear interpretation and decision-making.
Tabulated Solubility Data
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | Kinetic Solubility (pH 7.4) |
| Thermodynamic Solubility (µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| Thermodynamic Solubility (µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
| Kinetic Solubility (µM) | N/A | N/A | N/A | N/A | [Insert Data] |
pH-Solubility Profile
A plot of the thermodynamic solubility (on a logarithmic scale) versus pH will provide a visual representation of ENP-3CA's pH-dependent solubility. This profile is crucial for predicting its dissolution behavior in different regions of the gastrointestinal tract.
Biopharmaceutical Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[22][23][24][25][26] Once the solubility of ENP-3CA is determined, it can be classified as either "highly soluble" or "poorly soluble." A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[20][27] This classification, combined with permeability data, will guide formulation strategies and may allow for biowaivers of in vivo bioequivalence studies.[22][24][26]
Advanced Considerations and Troubleshooting
-
Polymorphism: The crystal form of ENP-3CA can significantly impact its solubility. It is essential to characterize the solid form used in the experiments.
-
Co-solvents and Excipients: The influence of co-solvents and formulation excipients on the solubility of ENP-3CA should be investigated during pre-formulation studies.
-
Computational Prediction: In silico models can be used to predict the solubility of ENP-3CA, providing valuable insights early in the discovery process.[1][28][29][30] These predictions should always be confirmed by experimental data.
Conclusion
A comprehensive understanding of the solubility profile of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. By systematically applying the principles and protocols outlined in this guide—from determining the pKa to conducting robust kinetic and thermodynamic solubility assays across a range of pH values—researchers can generate the critical data needed to inform lead optimization, guide formulation development, and navigate the regulatory landscape. The interplay of the carboxylic acid, nitro, and pyrazole functionalities necessitates a rigorous, data-driven approach to fully elucidate the solubility characteristics of this promising molecule.
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An In-Depth Technical Guide to 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid Derivatives and Analogs
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This has led to the development of numerous clinically successful drugs across various therapeutic areas, from anti-inflammatory agents like celecoxib to anticancer therapies. Within this broad class of compounds, the 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid core represents a particularly intriguing starting point for the design of novel therapeutics. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic distribution and potential for biological activity. This guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this core structure, intended for researchers and professionals in the field of drug development.
The Core Moiety: this compound
The foundational molecule, this compound, possesses a unique combination of functional groups that make it a versatile platform for chemical modification. The carboxylic acid at the 3-position serves as a convenient handle for the synthesis of a wide range of derivatives, including esters and amides. The nitro group at the 4-position is a strong electron-withdrawing group that can modulate the acidity of the pyrazole ring protons and influence the molecule's interaction with biological targets. The ethyl group at the 1-position provides a degree of lipophilicity and can be varied to explore structure-activity relationships (SAR).
Chemical Properties of the Core Moiety:
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | |
| Molecular Weight | 185.14 g/mol | |
| Appearance | Solid | |
| CAS Number | 401906-11-4 |
Synthetic Pathways to the Core and its Derivatives
General Strategy for Derivatization
The primary point of diversification for the this compound core is the carboxylic acid functionality. This group can be readily converted into a variety of other functional groups, most notably esters and amides, which are prevalent in many biologically active molecules.
Nitropyrazoles: From Serendipitous Discovery to High-Energy Frontiers
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Nitropyrazole Compounds
Abstract
The pyrazole ring, a cornerstone of heterocyclic chemistry since its discovery in 1883, has given rise to a vast and functionally diverse family of compounds. Among its most impactful derivatives are the nitropyrazoles, a class of molecules whose history is deeply intertwined with the development of both modern pharmaceuticals and advanced energetic materials. The introduction of the nitro group onto the stable pyrazole scaffold imparts unique electronic and energetic properties, creating compounds that range from life-saving drugs to powerful explosives. This technical guide provides a comprehensive exploration of the nitropyrazole core, tracing its origins from the foundational Knorr synthesis to the sophisticated, regioselective nitration strategies developed over the subsequent century. We will dissect the causal logic behind key experimental choices, detail seminal synthetic protocols, and map the evolution of these compounds into two major, divergent application streams: medicinal chemistry and high-energy-density materials. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this pivotal class of nitrogen-rich heterocycles.
Part 1: The Genesis of the Pyrazole Scaffold: A Necessary Prelude
The story of nitropyrazoles begins not with a nitration, but with the creation of the parent ring system. The journey into this class of heterocycles was initiated in 1883 by the German chemist Ludwig Knorr.[1][2][3] While investigating quinine alternatives, Knorr's work on the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives led to the first synthesis of a pyrazolone, a compound later named Antipyrine.[1] This serendipitous discovery was a landmark event, as Antipyrine became one of the first commercially successful synthetic drugs, demonstrating potent analgesic and antipyretic properties.
The Knorr Pyrazole Synthesis: The Foundational Reaction
The cornerstone of pyrazole chemistry is the Knorr synthesis, a robust and versatile cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, such as a β-ketoester.[1][2][4][5] The elegance of this reaction lies in its straightforward mechanism, which typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][5] This reaction unlocked the pyrazole scaffold for widespread chemical exploration.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Part 2: The Advent of Nitration: Early Synthetic Strategies and Challenges
With the pyrazole ring accessible, the next logical step for chemists was to explore its functionalization. Direct electrophilic nitration was an obvious path, yet it proved to be a formidable challenge, fraught with issues of regioselectivity and harsh reaction conditions.
Direct C-Nitration: The Forceful Approach
The most straightforward method for introducing a nitro group is the direct nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid. This approach primarily yields 4-nitropyrazole .[6][7] Early attempts, however, were characterized by modest yields (around 56%) and required high temperatures and long reaction times.[6][7] The strongly acidic conditions protonate the pyrazole ring, deactivating it towards electrophilic substitution and necessitating forcing conditions, which can lead to undesired byproducts.
N-Nitration and Rearrangement: A More Subtle Strategy
A more elegant and controlled method emerged for the synthesis of 3(5)-nitropyrazole . This two-step process involves the initial N-nitration of pyrazole using a milder nitrating agent (e.g., nitric acid in acetic anhydride) to form the N-nitropyrazole intermediate.[8] This intermediate is unstable and, upon thermal or acid-catalyzed rearrangement, yields the 3-nitropyrazole isomer.[8][9][10] This pathway represented a significant advance, as it allowed for regioselective access to the 3-position, which was difficult to achieve via direct C-nitration.
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Unlocking the Potential of Nitropyrazoles: A Theoretical and Experimental Guide for Researchers
Introduction: The Versatile Nitropyrazole Scaffold
Nitropyrazole-based compounds represent a fascinating and highly versatile class of nitrogen-rich heterocycles. Their unique molecular architecture, characterized by the aromatic pyrazole ring substituted with one or more nitro groups, imparts a range of desirable properties that have captured the attention of researchers across diverse scientific disciplines. The electron-withdrawing nature of the nitro groups significantly influences the electronic structure of the pyrazole ring, leading to high thermal stability, positive heats of formation, and a tunable reactivity profile.[1][2][3] These characteristics make nitropyrazoles prime candidates for the development of advanced energetic materials, including explosives and propellants with tailored performance and sensitivity.[2][4][5] Beyond their energetic applications, the nitropyrazole scaffold serves as a valuable building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitubercULAR and anticancer properties.
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the study of nitropyrazole-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit the full potential of this promising class of molecules. By integrating computational modeling with experimental validation, we present a holistic approach to understanding and designing novel nitropyrazoles with tailored properties for specific applications.
I. The Theoretical Framework: Computational Exploration of Nitropyrazoles
Computational chemistry provides a powerful and cost-effective means to investigate the structure, properties, and reactivity of nitropyrazole-based compounds at the molecular level. These theoretical studies not only offer fundamental insights but also guide the rational design of new molecules with desired characteristics, minimizing the need for extensive and often hazardous experimental synthesis.
Density Functional Theory (DFT) Studies: The Workhorse of Nitropyrazole Modeling
Density Functional Theory (DFT) has emerged as the predominant computational method for the theoretical investigation of nitropyrazoles, striking an effective balance between accuracy and computational cost.[6][7] The choice of functional and basis set is critical for obtaining reliable results and should be guided by the specific properties being investigated.
Commonly Employed Functionals and Basis Sets:
| Functional | Basis Set | Typical Applications | Rationale |
| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure, NMR chemical shifts[8][9] | A widely used hybrid functional that often provides a good compromise between accuracy and computational expense for a broad range of organic molecules. |
| M06-2X | 6-311++G(d,p) | Energetics, reaction mechanisms | A meta-hybrid functional that can offer improved accuracy for non-covalent interactions and thermochemistry.[9] |
| B3LYP | 6-311G(d,p) | Geometry optimization, electronic structure, detonation performance[7] | A slightly smaller basis set that can be used for larger molecules or for initial, less computationally demanding calculations. |
Key Theoretical Descriptors and Their Significance:
-
Optimized Geometries: Provide insights into the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These are crucial for understanding steric effects and intermolecular interactions.
-
Electronic Structure: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions reveals information about the molecule's reactivity, kinetic stability, and electronic transitions. A larger HOMO-LUMO gap generally indicates higher stability.
-
Heats of Formation (HOF): A critical parameter for energetic materials, the HOF is often calculated using isodesmic reactions. This approach minimizes errors by ensuring that the number and types of bonds are conserved on both sides of the reaction equation. A higher positive HOF contributes to a greater energy release upon decomposition.
-
Detonation Performance: For energetic materials, key performance indicators like detonation velocity (D) and detonation pressure (P) can be estimated from the calculated HOF and density using empirical methods like the Kamlet-Jacobs equations.[7]
-
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of 1H, 13C, and 15N NMR chemical shifts, which are invaluable for structural elucidation and comparison with experimental data.
Caption: A workflow for the virtual screening and design of nitropyrazole-based drug candidates.
II. Experimental Validation: From Synthesis to Characterization
While theoretical studies provide invaluable predictions, experimental validation is essential to confirm the calculated properties and to fully characterize the behavior of novel nitropyrazole-based compounds. A synergistic approach, where theory guides experimentation and experimental results refine theoretical models, is the most effective path to innovation in this field.
Synthesis of Nitropyrazole-Based Compounds
The synthesis of nitropyrazoles often involves multi-step procedures, including the nitration of a pyrazole precursor and subsequent rearrangement or functionalization reactions. The choice of nitrating agents and reaction conditions is crucial for controlling the regioselectivity and yield of the desired product.
Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP)
This protocol is based on established literature procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. [1][8][10] Step 1: Synthesis of N-Nitropyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve pyrazole in glacial acetic acid.
-
Slowly add a pre-mixed solution of fuming nitric acid and acetic anhydride, maintaining the temperature between 20-25°C.
-
After the addition is complete, allow the reaction to stir for 2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid N-nitropyrazole by filtration, wash with cold water, and dry.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Dissolve the N-nitropyrazole in a high-boiling solvent such as anisole or 1,2-dichlorobenzene. [4][10]2. Heat the solution to reflux and monitor the reaction progress by TLC or HPLC until all the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 3-nitropyrazole.
Step 3: Nitration to 3,4-Dinitropyrazole
-
Carefully dissolve the 3-nitropyrazole in concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature between 55-60°C. [8]3. Stir the reaction mixture for 1 hour at this temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the 3,4-dinitropyrazole.
-
Collect the product by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
The product can be further purified by recrystallization.
Physicochemical and Energetic Characterization
A suite of analytical techniques is employed to characterize the synthesized nitropyrazoles and to validate the theoretical predictions.
Structural Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Confirms the molecular structure and purity of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-O stretches of the nitro groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Elemental Analysis: Confirms the empirical formula.
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule in the solid state, allowing for direct comparison with DFT-optimized geometries.
Thermal and Energetic Properties:
Experimental Protocol: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the nitropyrazole sample into a DSC pan. [11]2. Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen). [12][13]4. Data Analysis: The DSC thermogram will show an exothermic peak corresponding to the decomposition of the material. The onset and peak temperatures of this exotherm are used to assess the thermal stability. By performing the analysis at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be determined using methods like the Kissinger equation. [12] Experimental Protocol: Assessment of Impact Sensitivity
Impact sensitivity is a critical safety parameter for energetic materials and is typically measured using a drop-weight impact tester (e.g., BAM or ERL Type 12). [6]
-
Sample Preparation: A small, precise amount of the explosive (typically 30-40 mg) is placed on the anvil of the impact apparatus. [6]2. Test Procedure: A standard weight is dropped from a known height onto a striker that is in contact with the sample.
-
Data Collection: A series of tests are conducted at different drop heights to determine the height at which there is a 50% probability of initiation (a "go," often detected by sound, smoke, or flame).
-
Data Analysis: Statistical methods, such as the Bruceton or Neyer d-optimal test, are used to calculate the H₅₀ value (the height at which 50% of samples initiate), which is a quantitative measure of impact sensitivity. A lower H₅₀ value indicates a more sensitive material.
Data Summary: Comparison of Theoretical and Experimental Properties for Representative Nitropyrazoles
| Compound | Property | Theoretical Value | Experimental Value | Reference |
| 3,4-Dinitropyrazole | Density (g/cm³) | 1.83 (Calculated) | 1.84 | [5] |
| Detonation Velocity (km/s) | 8.51 (Kamlet-Jacobs) | 8.45 | [5] | |
| Impact Sensitivity (H₅₀, cm) | - | >32 | [10] | |
| 3,5-Dinitropyrazole | Density (g/cm³) | 1.79 (Calculated) | 1.77 | [5] |
| Detonation Velocity (km/s) | 8.32 (Kamlet-Jacobs) | 8.29 | [5] | |
| Impact Sensitivity (H₅₀, cm) | - | >32 | [4] |
III. The Self-Validating System: A Synergistic Approach
The true power of the methodologies described in this guide lies in their integration into a self-validating system. Theoretical predictions provide a roadmap for experimental work, guiding the synthesis of the most promising candidates and aiding in the interpretation of experimental data. Conversely, experimental results provide the crucial benchmark against which theoretical models are validated and refined.
For instance, a significant discrepancy between the calculated and experimentally determined detonation velocity of a new nitropyrazole might prompt a re-evaluation of the chosen DFT functional or the isodesmic reactions used to calculate the heat of formation. [8]Similarly, if molecular docking predicts strong binding of a nitropyrazole derivative to a biological target, but in vitro assays show poor activity, this could lead to further computational studies to investigate factors such as cell permeability or metabolic stability. This iterative cycle of prediction, synthesis, testing, and refinement is the cornerstone of modern materials science and drug discovery.
Conclusion
Nitropyrazole-based compounds are a rich and rewarding area of scientific inquiry, with significant potential in both energetic materials and medicinal chemistry. A deep understanding of their structure-property relationships is paramount to unlocking this potential. By embracing a holistic approach that combines the predictive power of theoretical modeling with the definitive validation of experimental characterization, researchers can accelerate the design and discovery of novel nitropyrazoles with tailored functionalities. This guide has provided a comprehensive framework for such an approach, outlining the key theoretical and experimental workflows, and emphasizing the synergistic relationship between them. It is our hope that this will serve as a valuable resource for scientists and researchers as they continue to explore the exciting and diverse world of nitropyrazole chemistry.
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Navigating the Unseen: A Technical Safety Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scarcity and Precaution
In the landscape of chemical research, particularly in the pioneering fields of drug discovery and development, we occasionally encounter compounds for which comprehensive safety data is not yet fully established. 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 401906-11-4) is one such molecule. While commercially available for research purposes, a complete, officially sanctioned Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is not readily accessible. This guide, therefore, has been meticulously compiled by synthesizing the available data for the compound and supplementing it with predictive hazard assessments based on structurally analogous pyrazole derivatives. As senior application scientists, our directive is not merely to follow established protocols but to anticipate and mitigate risk through a deep understanding of chemical structure and reactivity. This document is structured to empower the researcher with a logical, scientifically-grounded framework for the safe handling, storage, and emergency management of this compound, always prioritizing a conservative approach to safety in the face of incomplete data.
Section 1: Chemical Identity and Physicochemical Landscape
Understanding the fundamental properties of a molecule is the bedrock of its safe handling. The structure of this compound, a solid at room temperature, dictates its reactivity, stability, and potential interactions.
| Property | Value | Source |
| CAS Number | 401906-11-4 | Sigma-Aldrich |
| Molecular Formula | C₆H₇N₃O₄ | Sigma-Aldrich |
| Molecular Weight | 185.14 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| SMILES String | CCN1C=C(C(=N1)C(=O)O)[O-] | PubChemLite[1] |
| InChI Key | SPZXMOFHJNSAAS-UHFFFAOYSA-N | Sigma-Aldrich |
The presence of a nitro group (-NO₂) attached to the pyrazole ring is a key feature. Nitroaromatic compounds are well-known for their potential energy release and reactivity, which necessitates careful handling and storage protocols. The carboxylic acid moiety (-COOH) imparts acidic properties and potential for hydrogen bonding, influencing its solubility and biological interactions.
Caption: Chemical structure of this compound.
Section 2: Hazard Identification and Risk Assessment - A Predictive Approach
In the absence of specific toxicological data for our target compound, we must turn to the GHS classifications of structurally similar molecules to inform our risk assessment. A closely related compound, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, provides a valuable, albeit precautionary, set of hazard statements.[2] It is prudent to assume that our target compound may exhibit a similar hazard profile.
Anticipated GHS Hazard Classifications (Based on Analogue Data):
-
Acute Toxicity, Oral (Warning): Harmful if swallowed (H302).[2]
-
Acute Toxicity, Dermal (Warning): Harmful in contact with skin (H312).[2]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation (H315).[2]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation (H319).[2]
-
Acute Toxicity, Inhalation (Warning): Harmful if inhaled (H332).[2]
-
Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation (H335).[2]
Core Rationale: The pyrazole core, combined with a nitro group, can lead to metabolic pathways that generate reactive intermediates. Skin and eye irritation are common for acidic and aromatic compounds. Inhalation of fine powders can cause mechanical and chemical irritation to the respiratory tract.
Caption: Anticipated GHS Hazard Pictogram.
Section 3: Safe Handling and Engineering Controls
The principle of "As Low As Reasonably Practicable" (ALARP) should govern all handling procedures. The causality behind these recommendations is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Experimental Workflow for Safe Handling:
-
Preparation and Environment:
-
Causality: To prevent inhalation of airborne particles and to contain any potential spills.
-
Protocol: All manipulations of the solid compound must be conducted within a certified chemical fume hood. The work surface should be covered with absorbent, disposable bench paper. Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
-
Personal Protective Equipment (PPE):
-
Causality: To create a barrier between the researcher and the chemical, preventing direct contact.
-
Protocol:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Wear nitrile gloves. Given the lack of specific breakthrough data, it is recommended to double-glove if prolonged contact is anticipated. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is mandatory. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: Under normal use within a fume hood, no additional respiratory protection is required.[5] If weighing outside of a containment hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.
-
-
-
Weighing and Solution Preparation:
-
Causality: To minimize the generation of airborne dust.
-
Protocol: Use a weighing boat or creased weighing paper to handle the solid. If possible, perform weighing within the fume hood or in a balance enclosure. When adding to a solvent, do so slowly and with gentle agitation to avoid splashing.
-
-
Post-Handling and Decontamination:
-
Causality: To prevent inadvertent exposure and cross-contamination.
-
Protocol: After handling, remove gloves and wash hands thoroughly with soap and water.[4] Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by water. Dispose of all contaminated disposables (gloves, bench paper, weighing boats) in a designated hazardous waste container.
-
Caption: Step-by-step safe handling workflow.
Section 4: Storage and Stability
The stability of this compound is influenced by its environment. Proper storage is a proactive safety measure.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] The recommended storage class is 11 for combustible solids.
-
Incompatible Materials: Keep away from strong oxidizing agents.[4][5] The nitro group can react exothermically with strong oxidizers, posing a fire or explosion risk. Also, avoid contact with strong bases, which will deprotonate the carboxylic acid in a potentially vigorous acid-base reaction.
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]
Section 5: Emergency Procedures - A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical.
First-Aid Measures (Based on Analogue Data):
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if the person feels unwell, seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[4][6]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing appropriate PPE, sweep up the solid material using a method that does not generate dust (e.g., using a damp paper towel or a HEPA-filtered vacuum).
-
Collect: Place the spilled material into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[4][6]
Conclusion
The responsible use of novel chemical entities like this compound in a research setting demands a proactive and informed approach to safety. While a comprehensive, verified MSDS is not currently available, by leveraging data from structural analogues and adhering to fundamental principles of chemical safety, we can establish a robust framework for its handling. This guide provides a foundation for that framework, emphasizing the "why" behind each protocol to foster a culture of safety and scientific integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and disposal procedures.
References
- 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid - PubChem.
- Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4 | AMERICAN ELEMENTS ®. American Elements. [Link]
- Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% - Cole-Parmer. Cole-Parmer. [Link]
- This compound - PubChemLite. PubChemLite. [Link]
- ethyl 4-nitro-1H-pyrazole-3-carboxylate | C6H7N3O4 | CID 338416 - PubChem.
- 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - PubChem.
- MSDS of 1-ethyl-1H-pyrazole-3-carboxylic acid. Capot Chemical Co., Ltd. [Link]
- 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem.
Sources
Methodological & Application
Synthesis of "1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid" protocol
An Application Note and Detailed Protocol for the Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the esterification of commercially available 4-nitro-1H-pyrazole-3-carboxylic acid, followed by a regioselective N-alkylation to introduce the ethyl group at the N1 position of the pyrazole ring. The final step involves the saponification of the ethyl ester to yield the target carboxylic acid. This guide is designed to be self-contained, offering detailed procedural steps, explanations for key experimental choices, safety protocols, and expected analytical data to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
Substituted pyrazole carboxylic acids are prevalent scaffolds in pharmaceutical development, exhibiting a wide range of biological activities. The title compound, this compound, incorporates key functional groups—a nitro group for further functionalization and a carboxylic acid for amide coupling—making it a versatile intermediate.
The synthetic approach detailed herein is designed for efficiency and control over regiochemistry, a common challenge in the functionalization of pyrazole rings. The strategy involves:
-
Protection of the Carboxylic Acid: The initial carboxylic acid is converted to its ethyl ester. This prevents unwanted side reactions during the subsequent alkylation step and improves solubility in organic solvents.
-
Regioselective N-Ethylation: The N-H proton of the pyrazole ring is deprotonated with a mild base, followed by nucleophilic attack on an ethylating agent. The use of potassium carbonate as the base is known to favor alkylation at the N1 position for pyrazole-3-carboxylates.[1]
-
Deprotection: The ethyl ester is hydrolyzed under basic conditions to furnish the final carboxylic acid product.
This multi-step process is illustrated in the reaction scheme below.
Overall Reaction Scheme:
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Supplier Recommendation | Purity |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | 5334-40-7 | Sigma-Aldrich, BLD Pharm | ≥97% |
| Ethanol (Absolute) | 64-17-5 | Standard Supplier | Anhydrous |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Standard Supplier | ≥99% |
| Toluene | 108-88-3 | Standard Supplier | Anhydrous |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 55864-87-4 | (Synthesized in Step 1) | - |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Standard Supplier | Anhydrous, powdered |
| Acetonitrile (MeCN) | 75-05-8 | Standard Supplier | Anhydrous |
| Iodoethane (EtI) | 75-03-6 | Standard Supplier | ≥99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Standard Supplier | Pellets |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | Standard Supplier | ~37% |
| Ethyl Acetate (EtOAc) | 141-78-6 | Standard Supplier | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Standard Supplier | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Standard Supplier | Saturated solution |
Equipment
-
Round-bottom flasks (100 mL, 250 mL, 500 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser and heating mantle
-
Ice bath
-
Digital thermometer
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or pH meter
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Detailed Experimental Protocol
Workflow Visualization
Caption: Overall synthesis workflow from starting material to final product.
Part A: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate (Intermediate 1)
Rationale: This step employs a classic Fischer esterification method using thionyl chloride to activate the carboxylic acid towards reaction with ethanol. The procedure is adapted from a similar synthesis of the corresponding methyl ester.[2]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-nitro-1H-pyrazole-3-carboxylic acid (15.7 g, 0.1 mol).
-
Solvent Addition: Add anhydrous ethanol (160 mL) to the flask. Stir the suspension and cool the flask to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (8.0 mL, 0.11 mol) dropwise to the cooled suspension over 30-45 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator at 40-45 °C to remove the excess ethanol and SOCl₂.
-
Azeotropic Removal: Add toluene (50 mL) to the residue and concentrate again under reduced pressure. Repeat this step twice more to ensure the complete removal of any residual volatile impurities.
-
Isolation: The resulting solid is ethyl 4-nitro-1H-pyrazole-3-carboxylate. The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture. Expected yield: ~95-99%.
Part B: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Intermediate 2)
Rationale: This step is a standard N-alkylation. Potassium carbonate acts as a base to deprotonate the pyrazole N-H, creating a nucleophilic pyrazolate anion. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction. This method is known to favor N1 alkylation for 3-carboxy-substituted pyrazoles.[1]
-
Setup: To a 250 mL round-bottom flask, add ethyl 4-nitro-1H-pyrazole-3-carboxylate (18.5 g, 0.1 mol) and anhydrous powdered potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL).
-
Reagent Addition: Add iodoethane (12.1 mL, 0.15 mol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter off the solid potassium carbonate and potassium iodide salts. Wash the solids with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate as an oil or low-melting solid.
N-Alkylation Regioselectivity Mechanism
Caption: Simplified mechanism for the N-alkylation of the pyrazole ring.
Part C: Synthesis of this compound (Final Product)
Rationale: The final step is a standard saponification (base-mediated hydrolysis) of the ethyl ester. The resulting carboxylate salt is then protonated with a strong acid to yield the final carboxylic acid product.
-
Setup: Dissolve the crude ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (21.3 g, 0.1 mol) from the previous step in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide (6.0 g, 0.15 mol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting ester.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate should form. Safety Note: Acidification is exothermic.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 30 mL) to remove inorganic salts. Dry the solid product under vacuum to yield this compound. Expected yield: ~85-95%.
Product Characterization
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Expected Appearance |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | C₆H₇N₃O₄ | 185.14 | Off-white solid |
| Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | C₈H₁₁N₃O₄ | 213.19 | Yellowish oil/solid |
| This compound | C₆H₇N₃O₄ | 185.14 | Solid |
Expected ¹H NMR (400 MHz, DMSO-d₆) for the final product:
-
δ ~13.8 (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.9 (s, 1H): Pyrazole ring proton (C5-H).
-
δ ~4.5 (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
-
δ ~1.4 (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).
Safety Precautions
| Reagent/Process | Hazard | Recommended Safety Measures |
| Thionyl Chloride | Highly corrosive, toxic upon inhalation, reacts violently with water. | Handle only in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat. Have a base (e.g., NaHCO₃) ready for quenching. |
| Iodoethane | Toxic, potential carcinogen, lachrymator. | Handle in a fume hood. Avoid skin contact and inhalation. Wear appropriate personal protective equipment (PPE). |
| Concentrated HCl | Corrosive, causes severe skin burns and eye damage. | Always wear gloves, safety goggles, and a lab coat. Add acid to water, never the reverse. |
| Refluxing Solvents | Flammable (Ethanol, Acetonitrile, Toluene). | Use a heating mantle (no open flames). Ensure the condenser has adequate water flow. Work in a fume hood. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Step A: Low yield of ester | Incomplete reaction; moisture in the reaction. | Ensure all reagents and glassware are anhydrous. Increase reaction time or slightly increase the amount of thionyl chloride. |
| Step B: Low yield of alkylation | Inactive base; insufficient heating. | Use freshly opened or dried K₂CO₃. Ensure the reaction reaches and maintains reflux temperature. Consider a more reactive alkylating agent like diethyl sulfate. |
| Step B: Mixture of N1/N2 isomers | Reaction conditions favor both products. | While N1 is favored, some N2 may form. Isomers can typically be separated by column chromatography. |
| Step C: Product does not precipitate | Insufficient acidification; product is too soluble. | Check the pH and add more acid if necessary. If solubility is an issue, extract the acidified aqueous layer with ethyl acetate. |
| Final Product: Impure by NMR | Incomplete hydrolysis or insufficient washing. | Re-purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by performing an acid-base extraction. |
References
- D. S. Jones, J. E. D. Kirkham, et al. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters.
- Jones, D. S., et al. (2017). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate.
- PubChem. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
Sources
Application Notes & Protocols: Investigating 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid in Anti-Inflammatory Research
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole heterocycle is a cornerstone in medicinal chemistry, recognized for its significant therapeutic potential, particularly in the treatment of inflammation.[1][2][3] Commercially successful anti-inflammatory drugs, such as celecoxib, are built upon a pyrazole framework, primarily exerting their effects through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the development of new chemical entities with tailored pharmacological profiles.[4] This guide focuses on a specific, lesser-explored derivative, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , outlining a comprehensive strategy for its evaluation as a novel anti-inflammatory agent. While direct studies on this compound are not extensively published, its structural features—a pyrazole core, a nitro group, and a carboxylic acid moiety—suggest a strong rationale for investigating its anti-inflammatory properties. Nitro-substituted pyrazoles, in particular, are a subject of interest in the development of new bioactive molecules.[5][6]
This document provides researchers, scientists, and drug development professionals with a detailed roadmap, from hypothesized mechanisms of action to robust, validated protocols for in vitro and in vivo screening.
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 401906-11-4 | [7] |
| Molecular Formula | C₆H₇N₃O₄ | [7] |
| Molecular Weight | 185.14 g/mol | [7] |
| Physical Form | Solid | [7] |
| SMILES | CCN1N=C(C(=C1)[O-])C(=O)O | [7] |
| InChI Key | SPZXMOFHJNSAAS-UHFFFAOYSA-N | [7] |
Safety and Handling: As with any novel chemical entity, proper safety precautions are paramount. This compound should be handled in accordance with good industrial hygiene and safety practices.[8][9] Users should wear appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area to avoid inhalation of dust.[8][10] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Hypothesized Mechanisms of Anti-Inflammatory Action
The inflammatory response is a complex biological process involving numerous signaling pathways and cellular mediators.[11][12] Based on the extensive literature on pyrazole derivatives, we can postulate several key pathways that this compound may modulate.
-
Inhibition of Cyclooxygenase (COX) Enzymes: The most prominent anti-inflammatory mechanism for pyrazole-based compounds is the inhibition of COX enzymes, particularly selective inhibition of COX-2.[1][2][13][14] COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation.[1] Selective COX-2 inhibitors offer the advantage of reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[15]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation.[16][17][18] It controls the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[11][19] The canonical NF-κB pathway is activated by stimuli like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), leading to the translocation of NF-κB into the nucleus to initiate gene transcription.[11][18][19] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
-
Suppression of Pro-Inflammatory Cytokines and Mediators: The production of pro-inflammatory cytokines such as TNF-α and IL-6 is a hallmark of inflammation.[20] Pyrazole derivatives have been shown to inhibit the production of these critical mediators in inflammatory cells like macrophages.[20][21][22] Furthermore, inhibition of nitric oxide (NO) production, another key inflammatory mediator, is a common mechanism of action for anti-inflammatory agents.[23]
The diagram below illustrates these interconnected pathways, which represent the primary targets for the initial screening of this compound.
Caption: Hypothesized anti-inflammatory mechanisms of action.
Experimental Screening Workflow
A structured, multi-tiered approach is essential for efficiently evaluating the anti-inflammatory potential of a novel compound. The workflow should begin with high-throughput in vitro assays to establish primary activity and mechanism, followed by more complex in vivo models to confirm efficacy and assess physiological effects.
Caption: A streamlined workflow for screening and validation.
Part 1: In Vitro Protocols
These initial assays are designed to rapidly assess the compound's biological activity, determine its potency (e.g., IC₅₀), and elucidate its primary mechanism of action at the cellular and molecular level.
Protocol 1.1: COX-1 and COX-2 Enzymatic Inhibition Assay
-
Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (colorimetric substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate reader
-
Test compound: this compound
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (separate wells for COX-1 and COX-2).
-
Compound Addition: Add the diluted test compound or reference compound to the appropriate wells. Include wells with solvent only (vehicle control) and wells without any inhibitor (positive control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
-
Expected Data Output:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound | >100 | 5.2 | >19.2 |
| Celecoxib (Ref.) | 50 | 0.5 | 100 |
| Indomethacin (Ref.) | 0.8 | 1.5 | 0.53 |
Protocol 1.2: Nitric Oxide (NO) and Cytokine Inhibition in LPS-Stimulated Macrophages
-
Objective: To evaluate the compound's ability to suppress the production of key inflammatory mediators (NO, TNF-α, IL-6) in a cellular model of inflammation.[22][23][25]
-
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages (e.g., RAW 264.7 cell line) to produce inflammatory mediators. The effect of the test compound on this production is quantified. NO production is measured indirectly by assaying for its stable metabolite, nitrite, using the Griess reagent.[25] Cytokine levels are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[22]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and reference compound (e.g., Dexamethasone)
-
Griess Reagent Kit
-
TNF-α and IL-6 ELISA Kits
-
MTT Assay Kit (for cytotoxicity)
-
96-well cell culture plates
-
-
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Determine non-toxic concentrations beforehand using an MTT assay.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
NO Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate. After 10 minutes, measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA): Use the collected supernatant to perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-only control. Determine IC₅₀ values where applicable.
-
Part 2: In Vivo Protocols
In vivo models are indispensable for confirming the anti-inflammatory efficacy of a compound in a complex physiological system.[12][26][27] The choice of model depends on whether the goal is to study acute or chronic inflammation.[12][28]
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo acute anti-inflammatory activity of the test compound.[29][30]
-
Principle: The sub-plantar injection of carrageenan into the rat hind paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[29] The anti-inflammatory effect of the test compound is determined by measuring the reduction in paw volume compared to a control group. The carrageenan response is biphasic, with the initial phase involving histamine and serotonin release, and the later phase (after 3 hours) mediated by prostaglandins, making it a valuable screening tool.[29]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)
-
Plethysmometer (for measuring paw volume)
-
Oral gavage needles
-
-
Step-by-Step Methodology:
-
Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment.[29] Randomly divide them into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses, e.g., 25, 50, 100 mg/kg).
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally via gavage.
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Expected Data Output:
| Treatment Group (Dose) | Paw Volume Increase at 3 hr (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3% |
| Test Compound (50 mg/kg) | 0.45 ± 0.04 | 47.1% |
| Test Compound (100 mg/kg) | 0.35 ± 0.03 | 58.8% |
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the systematic evaluation of This compound as a potential anti-inflammatory agent. The strong precedent set by other pyrazole derivatives suggests a high probability of activity, likely through the inhibition of COX-2 and the modulation of key inflammatory signaling pathways like NF-κB.[1][3] Positive results from the proposed in vitro and in vivo screens would warrant further investigation, including more detailed mechanistic studies (e.g., Western blot analysis of pathway proteins), pharmacokinetic profiling, and evaluation in chronic inflammation models, such as adjuvant-induced arthritis.[12] This structured approach will enable researchers to efficiently determine the therapeutic potential of this novel compound and its viability for further drug development.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Abdel-Moneim, A. M., et al. (2024).
- Zarghi, A., & Arfaei, S. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 28(2), 859. [Link]
- Mellado, M., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2177. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Sosa, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols, 2(4), 89. [Link]
- Al-Ostoot, F. H., et al. (2023). Novel Pyrazole Derivatives Bearing Carbonitrile and Substituted Thiazole Moiety for Selective COX-2 Inhibition. Molecules, 28(14), 5409. [Link]
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
- Abdel-Moneim, A. M., et al. (2024).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Bangar, O. P., et al. (2022). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1146-1155. [Link]
- Wikipedia. (n.d.). NF-κB. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Ferreira, L. G. L., et al. (2016). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. Bioorganic & Medicinal Chemistry, 24(1), 173-183. [Link]
- Al-Majd, L. A., et al. (2024). Pyrazole N-aryl sulfonate derivatives as selective COX-2 inhibitors targeting the JAK/STAT3 pathway in oral squamous cell carcinoma.
- Hassan, G. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3625–3642. [Link]
- ResearchGate. (2025). The development of novel inhibitors of tumor necrosis factor-α (TNF-α) production based on substituted[11][11]-bicyclic pyrazolones. [Link]
- Kumar, D., et al. (2017). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Biomedical Research, 28(10), 4316-4323. [Link]
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Application Notes and Protocols for the Evaluation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid as a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive guide to the potential evaluation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid as an antimicrobial agent. The protocols described herein are based on established methodologies for the assessment of novel antimicrobial compounds and related pyrazole derivatives. Due to a lack of specific published data on the antimicrobial activity of this compound at the time of publication, this guide should be considered a foundational framework for investigation rather than a report of established findings.
Introduction: The Therapeutic Potential of Pyrazole Derivatives
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects. The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Pyrazole-3-carboxylic acid derivatives, in particular, have shown promise as inhibitors of essential bacterial enzymes and processes. This document outlines a systematic approach to the investigation of This compound , a specific derivative, as a potential antimicrobial agent.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 401906-11-4 | [1] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Physical Form | Solid | [1] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Part 1: Primary Antimicrobial Screening
The initial phase of evaluation involves determining the spectrum of antimicrobial activity of the compound. The agar well diffusion method is a widely used, straightforward technique for preliminary screening against a panel of clinically relevant microorganisms.[2][3]
Protocol 1: Agar Well Diffusion Assay
Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[3][4]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial/fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (yeast))
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[4]
-
Plate Inoculation: Aseptically swab the entire surface of the MHA or SDA plates with the prepared inoculum to ensure a uniform lawn of microbial growth.[5]
-
Well Preparation: Using a sterile cork borer, create uniform wells in the agar.[3]
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the designated wells. Similarly, load the positive and negative controls into separate wells.[3]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.[2][3]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters (mm).
Interpretation: The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the compound. A larger zone indicates greater antimicrobial activity.
Part 2: Quantitative Antimicrobial Efficacy Assessment
Following a positive primary screening, a quantitative assessment is crucial to determine the potency of the compound. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][7]
Protocol 2: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. The assay is performed in a 96-well microtiter plate, allowing for the testing of multiple concentrations simultaneously. This protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][8]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
-
Test compound stock solution
-
Multi-channel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for MIC determination.
Part 3: Cytotoxicity and Safety Profile
A critical aspect of drug development is to ensure that the compound is selectively toxic to microbes and not to host cells. Cytotoxicity assays are essential for determining the therapeutic index of a potential drug.[9][10]
Protocol 3: MTT Assay for Eukaryotic Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9][11]
Materials:
-
Eukaryotic cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours to allow attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.
Part 4: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its development. For pyrazole derivatives, potential mechanisms include inhibition of DNA synthesis or disruption of the bacterial cell membrane.
Protocol 4: Bacterial DNA Gyrase Inhibition Assay
Principle: Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to bacterial cell death. This assay measures the ability of the test compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[12]
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer
-
ATP
-
Test compound
-
Positive control (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, ATP, and the test compound at various concentrations.[13]
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.[13]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[14]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).[14]
-
Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light.
Interpretation: Relaxed and supercoiled DNA migrate differently on an agarose gel. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA compared to the no-compound control.
Protocol 5: Bacterial Membrane Permeability Assay
Principle: This assay assesses whether the compound disrupts the integrity of the bacterial cell membrane. Fluorescent probes that are normally excluded by intact membranes can enter compromised cells and exhibit increased fluorescence. Propidium iodide (PI) is a common probe that intercalates with DNA upon entering a cell with a damaged membrane.[15][16]
Materials:
-
Bacterial suspension
-
Propidium iodide (PI) solution
-
Test compound
-
Positive control (e.g., Polymyxin B)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: Prepare a washed suspension of bacteria in a suitable buffer.
-
Compound Treatment: Incubate the bacterial suspension with the test compound at various concentrations.
-
Probe Addition: Add PI to the bacterial suspension and incubate in the dark.[16]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~535/617 nm for PI).[16]
Interpretation: An increase in fluorescence intensity in the presence of the test compound indicates that it has compromised the bacterial membrane, allowing the entry of PI.
Caption: Investigating the mechanism of action.
Conclusion and Future Directions
The application notes and protocols detailed in this document provide a comprehensive roadmap for the initial investigation of This compound as a potential antimicrobial agent. A systematic approach, beginning with broad screening and progressing to quantitative efficacy, safety profiling, and mechanistic studies, is essential for a thorough evaluation. Should this compound demonstrate promising antimicrobial activity and a favorable safety profile, further studies, including in vivo efficacy in animal models of infection and detailed structure-activity relationship (SAR) studies, would be warranted.
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- Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
- Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.).
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- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
- Wang, Y., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 1-5.
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- Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021).
- Goulter, R. M., et al. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology, 11, 996.
- CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov.
- El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Molecular Sciences, 19(12), 3803.
- Kwiecinski, J., & Horswill, A. R. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antimicrobial Peptides (pp. 15–26). Springer US.
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (2022).
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- Eakin, A. E., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(11), 3735–3743.
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Application Notes & Protocols for the Investigation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a specific chemical entity available for research.[1] However, as of the latest literature review, extensive studies detailing its specific anticancer mechanism and effects on cancer cell lines are not yet published. This document, therefore, serves as a comprehensive, experience-driven guide proposing a strategic workflow for the initial characterization and investigation of this compound's potential as an anticancer agent. The methodologies and hypothesized pathways are based on the well-documented activities of structurally related pyrazole derivatives.[2][3][4][5]
I. Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[2][6] In oncology, pyrazole derivatives have been extensively explored, leading to the development of agents that target various hallmarks of cancer.[3][5] These compounds have been shown to inhibit critical cellular machinery involved in proliferation, survival, and metastasis, including protein kinases (e.g., EGFR, VEGFR-2), tubulin polymerization, and DNA integrity.[2][7]
The subject of this guide, This compound , possesses key structural features—a substituted pyrazole core, a nitro group (an electron-withdrawing group known to influence biological activity), and a carboxylic acid moiety—that suggest a potential for biological activity. This document provides a robust framework for the initial in vitro evaluation of this compound's anticancer properties.
II. Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 401906-11-4 | |
| Molecular Formula | C₆H₇N₃O₄ | |
| Molecular Weight | 185.14 g/mol | |
| Physical Form | Solid | |
| Solubility | To be determined empirically. Initial tests should be conducted in DMSO for stock solution preparation, followed by serial dilutions in cell culture media. |
Handling and Storage:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
III. Hypothesized Mechanism of Action and Investigational Strategy
Based on the activities of similar nitro-substituted heterocyclic compounds and pyrazole derivatives, we can propose a primary hypothesis for investigation:
Hypothesis: this compound induces cytotoxicity in cancer cells by promoting apoptosis through the intrinsic (mitochondrial) pathway, potentially triggered by DNA damage or inhibition of a key survival signaling pathway.
The following experimental workflow is designed to systematically test this hypothesis.
Figure 1: A tiered experimental workflow for characterizing the anticancer activity of a novel pyrazole compound.
IV. Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MCF10A).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (Compound X).
-
DMSO (cell culture grade).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
96-well plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a 2X working concentration series of Compound X in complete medium from a DMSO stock. For an initial screen, use a broad log range (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment or control medium to each well (in triplicate).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals completely.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Compound X.
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available).
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with Compound X at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express (to preserve membrane integrity).
-
Combine all cells from each treatment, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the compound.
-
Protocol 3: Western Blotting for Key Apoptotic and DNA Damage Markers
Principle: Western blotting is used to detect specific proteins in a sample. This protocol aims to verify the activation of the intrinsic apoptotic pathway and assess the presence of DNA damage.
Materials:
-
Treated cell pellets (from a scaled-up version of the apoptosis assay).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-9, anti-Bax, anti-Bcl-2, anti-γH2AX, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Boil samples in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis:
-
Analyze the band intensities. Look for an increase in cleaved PARP, cleaved Caspase-9, Bax, and γH2AX, and a decrease in full-length PARP and the anti-apoptotic protein Bcl-2.
-
Use β-actin as a loading control to ensure equal protein loading across lanes.
-
Figure 2: Hypothesized signaling pathway for the induction of apoptosis by the pyrazole compound via DNA damage.
V. Concluding Remarks
This document outlines a foundational strategy for the in vitro characterization of This compound . The successful execution of these protocols will establish its cytotoxic potential, define its IC₅₀ values across various cancer cell lines, and provide initial insights into its mechanism of action. Positive and compelling results from this workflow would justify further investigation, including target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The field of oncology is in continuous need of novel therapeutic agents, and the systematic evaluation of unique chemical scaffolds like pyrazoles remains a critical endeavor.[2][4]
References
- Recent Advances in the Development of Pyrazole Deriv
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
- Pyrazoles as anticancer agents: Recent advances.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
- This compound | Sigma-Aldrich. Merck.
- This compound 401906-11-4. Sigma-Aldrich.
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed.
Sources
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- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. srrjournals.com [srrjournals.com]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid" for enzyme inhibition assays
Application Note & Protocol
Screening 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid for Enzyme Inhibitory Activity: A Comprehensive Guide
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent enzyme inhibition.[1][2][3][4] This document provides a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of This compound . We present a foundational framework, including detailed protocols for conducting initial screening assays, determining inhibitor potency (IC50), and the underlying scientific principles that ensure data integrity and reproducibility. This guide is designed to be adaptable to a variety of enzyme targets.
Introduction: The Rationale for Investigating this compound
The pyrazole ring system is a privileged structure in drug discovery, known for its metabolic stability and versatile synthetic accessibility.[1][4] Derivatives of pyrazole have been successfully developed as inhibitors for a broad spectrum of enzyme classes, including but not limited to:
-
Kinases: Crucial regulators of cell signaling, with pyrazole-based inhibitors targeting CDKs, PI3K, EGFR, and VEGFR-2.[5]
-
Topoisomerases: Enzymes essential for DNA replication and transcription, representing a key target in anti-cancer and anti-bacterial therapies.[6]
-
Carbonic Anhydrases: Involved in pH regulation and other physiological processes.[7]
-
Nitric Oxide Synthases (NOS): Key enzymes in the production of nitric oxide, a critical signaling molecule.[8]
The subject of this guide, This compound (CAS No. 401906-11-4)[9][10], possesses key structural features—the pyrazole core, a nitro group, and a carboxylic acid moiety—that suggest potential for interaction with enzyme active sites. The nitro group can act as a hydrogen bond acceptor, while the carboxylic acid can engage in ionic interactions or hydrogen bonding. These features make it a compelling candidate for screening against a variety of enzyme targets.
Getting Started: Essential Preparations
Compound Handling and Stock Solution Preparation
Proper handling and solubilization of the test compound are critical for accurate and reproducible results.
-
Compound Acquisition: this compound can be sourced from various chemical suppliers.[9][10]
-
Solubility Testing: Before preparing a stock solution, it is advisable to perform a small-scale solubility test in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of organic compounds.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution; sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
General Materials for Enzyme Inhibition Assays
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplates (e.g., clear, black, or white, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
-
Multichannel pipettes
-
Reagent reservoirs
-
DMSO (for compound dilution)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
Experimental Protocol: A General Framework for Enzyme Inhibition Screening
This protocol provides a robust, step-by-step methodology for an initial endpoint enzyme inhibition assay, which can be readily adapted for kinetic assays.[11][12][13]
Assay Principle
The assay measures the activity of a target enzyme in the presence and absence of the test compound. The inhibition is quantified by measuring the decrease in the rate of product formation or substrate consumption.
Step-by-Step Protocol
-
Prepare Serial Dilutions of the Test Compound:
-
Create a series of dilutions of the this compound stock solution in 100% DMSO.
-
Subsequently, dilute these DMSO solutions into the assay buffer to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on enzyme activity.
-
-
Assay Plate Setup (96-well format):
-
Blank Wells (No Enzyme): Add assay buffer, substrate, and the corresponding concentration of DMSO. This accounts for any non-enzymatic substrate degradation.
-
Negative Control Wells (100% Enzyme Activity): Add assay buffer, enzyme, and the same final concentration of DMSO as in the test wells.
-
Test Wells: Add assay buffer, enzyme, and the desired final concentrations of this compound.
-
Positive Control Wells: Add assay buffer, enzyme, and a known inhibitor at a concentration expected to produce significant inhibition.
-
-
Pre-incubation:
-
Add the enzyme to the control and test wells.
-
Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiation of the Enzymatic Reaction:
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Incubation and Detection:
-
Incubate the plate for a predetermined time at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Visual Workflow of the Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of enzyme inhibition is calculated using the following formula:
% Inhibition = [ (Signal of Negative Control - Signal of Test Well) / Signal of Negative Control ] * 100
Ensure that the blank-corrected signals are used for this calculation.
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[14][16]
-
Plot a Dose-Response Curve: Plot the % inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[15][17]
-
IC50 Determination: The IC50 value is determined from the fitted curve as the concentration at which 50% inhibition is achieved.[14]
Data Presentation
| Parameter | Description | Example Value |
| Enzyme Concentration | Final concentration of the enzyme in the assay. | 5 nM |
| Substrate Concentration | Final concentration of the substrate in the assay. | 10 µM |
| Incubation Time | Duration of the enzyme-substrate reaction. | 30 minutes |
| Temperature | Assay temperature. | 37°C |
| Final DMSO % | Final percentage of DMSO in all wells. | 0.5% |
| IC50 | The determined half-maximal inhibitory concentration. | e.g., 15.2 µM |
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your results, incorporate the following controls and checks:[12]
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Compound Interference: Test for compound autofluorescence or absorbance at the measurement wavelength to rule out false-positive or false-negative results.
-
Time-dependent Inhibition: Conduct experiments where the pre-incubation time of the enzyme and inhibitor is varied to check for time-dependent inhibition.
-
Mechanism of Inhibition Studies: If significant inhibition is observed, further studies (e.g., varying substrate concentration) can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Potential Target Classes and Future Directions
Given the structural features of this compound, several enzyme classes represent promising targets for initial screening:
-
Protein Kinases: The pyrazole scaffold is a well-established kinase inhibitor pharmacophore.
-
Dihydroorotate Dehydrogenase: Some pyrazole-based compounds have shown inhibitory activity against this enzyme, which is involved in pyrimidine biosynthesis.
-
Monoamine Oxidases (MAOs): The pyrazole nucleus can be found in some MAO inhibitors.
Further studies could involve synthetic modification of the ethyl, nitro, or carboxylic acid groups to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.
Conclusion
This compound represents a promising starting point for enzyme inhibition studies due to its pyrazole core, a privileged scaffold in drug discovery. By following the detailed protocols and best practices outlined in this guide, researchers can effectively screen this compound, determine its inhibitory potency, and generate reliable and reproducible data, paving the way for potential therapeutic applications.
References
- Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Pasin, L. A. A., & de Oliveira, P. S. L. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.
- CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Phan, A. D. T., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19.
- Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 314-322.
- Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727.
- Oreate AI. (n.d.). Understanding IC50: A Comprehensive Guide to Calculation.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.
- Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6433.
- El Kodadi, M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20, 626-631.
- Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- Zhang, Y., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1143–1150.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds.
- Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799.
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-260.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.
- Pevzner, L. M., & Kofman, T. P. (2000). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 36, 1-32.
- Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 471-488.
- Patel, J. K., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 1-8.
- Wang, C., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(21), 3908.
- Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 383-392.
- National Center for Biotechnology Information. (n.d.). ethyl 4-nitro-1H-pyrazole-3-carboxylate. PubChem Compound Database.
- Asano, T., et al. (2017). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3466.
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- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid in Energetic Materials Research
Prepared by: Gemini, Senior Application Scientist
Foreword
The field of energetic materials is in a perpetual state of innovation, driven by the need for compounds with superior performance, enhanced thermal stability, and reduced sensitivity.[1][2] Nitrated pyrazoles have emerged as a promising class of energetic materials due to their high nitrogen content, high density, and significant heats of formation.[1][2][3] The pyrazole backbone offers a stable aromatic scaffold that can be functionalized with various explosophoric groups to tune its energetic properties.[1] This document provides a detailed guide for researchers on the synthesis, characterization, and safe handling of a specific derivative, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a compound of interest for developing next-generation energetic materials. While this specific molecule is not extensively documented in existing literature, this guide extrapolates from established protocols for structurally similar compounds to provide a robust starting point for its investigation.
Overview and Physicochemical Properties
This compound is a derivative of the nitropyrazole family. The introduction of an ethyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring, along with a carboxylic acid group at the C3 position, is expected to influence its energetic properties, including density, thermal stability, and detonation performance.
Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |
| This compound | C₆H₇N₃O₄ | 185.14 | Not Reported | Predicted > 1.6 |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | C₄H₃N₃O₄ | 157.08 | 223-225 (dec.) | ~1.8 |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 163-165 | 1.52 |
| 1-Methyl-3-nitropyrazole | C₄H₅N₃O₂ | 127.10 | Not Reported | Not Reported |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process, commencing with the esterification of a commercially available precursor, followed by N-alkylation, and concluding with ester hydrolysis.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
3.1. Safety Precautions
CAUTION: The compounds described herein are energetic materials and should be handled with extreme care. All manipulations should be performed in a certified fume hood with a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, flame-retardant lab coat, and Kevlar gloves, must be worn at all times.[4] Grounded equipment should be used to prevent electrostatic discharge.
3.1.1. Step 1: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic acid
This procedure is adapted from standard esterification methods for pyrazole carboxylic acids.
-
Reagents and Materials:
-
4-Nitro-1H-pyrazole-3-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
-
Protocol:
-
Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 4-nitro-1H-pyrazole-3-carboxylate.
-
3.1.2. Step 2: N-Ethylation of Ethyl 4-nitro-1H-pyrazole-3-carboxylate
This protocol is based on general N-alkylation procedures for pyrazole derivatives.
-
Reagents and Materials:
-
Ethyl 4-nitro-1H-pyrazole-3-carboxylate
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Protocol:
-
Dissolve ethyl 4-nitro-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Add ethyl iodide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 50-60°C for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.
-
3.1.3. Step 3: Hydrolysis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
This final step employs a mild hydrolysis to prevent degradation of the nitro-pyrazole core.
-
Reagents and Materials:
-
Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Protocol:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (2 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The product, this compound, should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator.
-
Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized compound and to evaluate its potential as an energetic material.
Caption: A typical workflow for the characterization of a novel energetic material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are critical for confirming the molecular structure.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy will identify characteristic functional groups, such as the nitro group (strong absorptions around 1560 cm⁻¹ and 1330 cm⁻¹), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the O-H stretch.[4]
-
Elemental Analysis: This technique determines the percentage composition of C, H, and N, providing empirical formula validation.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and decomposition temperature of the compound, which are crucial indicators of its thermal stability.[5]
Energetic Performance Evaluation
The energetic performance of a new compound is a key determinant of its potential applications. For nitropyrazole derivatives, high detonation velocity and pressure are desirable.
Table 2: Comparative Energetic Properties of Nitropyrazole Derivatives
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
| 4-Nitropyrazole | 1.52 | Not Reported | 6.68 | 18.81 | [1] |
| 3,4,5-Trinitro-1H-pyrazole | 1.93 | +180.3 | 9.00 (calc.) | 38.6 (calc.) | [6] |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.88 | Not Reported | 8.93 | 35.9 | N/A |
| RDX (benchmark) | 1.82 | +62.8 | 8.75 | 34.0 | [1] |
| HMX (benchmark) | 1.91 | +74.9 | 9.10 | 39.3 | [1] |
The detonation parameters for this compound are yet to be determined experimentally. However, based on the properties of related compounds, it is anticipated to exhibit good energetic performance. Theoretical calculations using methods like the Kamlet-Jacobs equation can provide initial estimates of detonation velocity and pressure.[6][7]
Conclusion
The protocols and data presented in this guide offer a comprehensive framework for the synthesis and evaluation of this compound as a potential energetic material. While the proposed synthetic route is based on established chemical principles, researchers should proceed with caution and optimize the reaction conditions as necessary. Thorough characterization and sensitivity testing are paramount to ensure the safety and viability of this and any new energetic compound. The continued exploration of nitropyrazole derivatives holds significant promise for the advancement of high-performance, stable, and less sensitive energetic materials.
References
- YI Jian-hong, HU Shuang-qi, LIU Sheng-nan, et al. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory.
- Gao, H., et al. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 2017, 41(19), pp.10864-10870.
- Zhang, J., et al. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 2018, 47(3), pp.834-841.
- Wang, R., et al. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
- Li, Y., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 2020, 25(15), p.3453.
- Chavez, D. E., et al. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 2023, 8(21), pp.18886-18894.
- Klapötke, T. M., et al. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 2023, 28(17), p.6489.
- Thottempudi, V., et al. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 2021, 13(50), pp.60517-60524.
- Li, Y., et al. Physical and energetic properties of energetic compounds. Molecules, 2020, 25(15), p.3453.
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Application Notes and Protocols: Bioassays for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4][5][6][7] These nitrogen-containing heterocyclic compounds are integral to the structure of numerous clinically approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties, among others.[1][2][7][8] The specific compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, combines several key pharmacophores: a pyrazole core, a carboxylic acid group, and a nitro group. Each of these moieties can contribute to the molecule's biological profile. The carboxylic acid group, for instance, is a feature in many drugs and can be crucial for target interaction or improving pharmacokinetic properties.[9] The nitro group, while sometimes associated with toxicity, is also a component of various bioactive molecules.[1]
Given the rich therapeutic potential of pyrazole derivatives, a systematic and robust experimental design for bioassays is paramount to elucidating the specific biological activities of "this compound" (hereafter referred to as Compound X). This guide provides a comprehensive, tiered approach to the biological evaluation of Compound X, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to progress from broad, initial screening assays to more specific, mechanistic studies, ensuring a thorough and logical investigation of its pharmacological potential.
I. Preliminary Characterization and Compound Handling
Prior to initiating biological assays, it is essential to characterize and properly handle Compound X to ensure the reliability and reproducibility of experimental results.
A. Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | [10] |
| Molecular Weight | 185.14 g/mol | [10] |
| CAS Number | 401906-11-4 | [10] |
| Physical Form | Solid | [10] |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, ethanol, aqueous buffers). |
B. Stock Solution Preparation Protocol:
-
Materials:
-
Compound X
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh a precise amount of Compound X (e.g., 5 mg) using an analytical balance.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The final concentration should be chosen based on the desired working concentrations for the bioassays, ensuring the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).
-
Vortex the solution thoroughly until Compound X is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
II. Tier 1: Primary Screening for General Bioactivity
The initial tier of bioassays is designed to provide a broad overview of the compound's general effects on cell health and to identify potential areas of significant biological activity.
A. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration range at which Compound X exhibits biological effects without causing overt toxicity.[11][12][13]
Rationale: Establishing a dose-response curve for cytotoxicity is crucial for all subsequent in vitro experiments. It allows for the selection of non-toxic concentrations for mechanism-of-action studies and provides a preliminary indication of potential therapeutic windows.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of living cells.[12]
-
Cell Seeding:
-
Plate cells (e.g., HeLa, A549, or a relevant cell line for a specific disease model) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Alternative Viability Assays:
-
Resazurin Reduction Assay: Measures the reduction of resazurin to the fluorescent resorufin by viable cells.[14]
-
ATP Quantitation Assay: Measures ATP levels as an indicator of metabolically active cells.[14]
B. Antimicrobial Screening
Given that many pyrazole derivatives exhibit antimicrobial properties, screening Compound X against a panel of bacteria and fungi is a logical starting point.[15][16][17][18]
Rationale: The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazoles have shown promise in this area.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative)) and fungal strains (e.g., Candida albicans, Aspergillus flavus) to the mid-logarithmic phase in appropriate broth.[15]
-
Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of Compound X in the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Compound X at which no visible growth is observed.
-
Workflow for Primary Screening
Caption: Tier 1 experimental workflow for Compound X.
III. Tier 2: Secondary Assays for Specific Biological Activities
Based on the results of the primary screening and the known activities of pyrazole derivatives, a series of more specific assays should be conducted.
A. Anti-inflammatory Activity Assays
Many pyrazole derivatives are known for their anti-inflammatory effects.[1][19][20][21]
Rationale: Chronic inflammation is implicated in a wide range of diseases, making anti-inflammatory compounds valuable therapeutic candidates.
Protocol: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the inflammatory pathway.
-
Assay Principle: Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX.
-
Procedure:
-
Follow the manufacturer's instructions for the specific kit.
-
Typically, this involves incubating purified COX-1 or COX-2 enzyme with arachidonic acid (the substrate) in the presence of various concentrations of Compound X.
-
A colorimetric or fluorometric probe is used to detect the prostaglandin G₂ produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of COX-1 and COX-2 activity at each concentration of Compound X.
-
Determine the IC₅₀ values for both enzymes to assess potency and selectivity.
-
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of Compound X for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Use the Griess reagent to measure the concentration of nitrite, a stable breakdown product of NO.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the amount of nitrite produced and calculate the percentage of inhibition by Compound X.
-
B. Anticancer and Antiproliferative Assays
Pyrazole derivatives have been investigated for their potential as anticancer agents.[22][23]
Rationale: The search for novel anticancer drugs with improved efficacy and reduced side effects is a continuous effort in drug discovery.
Protocol: Cell Cycle Analysis by Flow Cytometry
This assay determines if Compound X affects the progression of cells through the different phases of the cell cycle.
-
Cell Treatment:
-
Treat a selected cancer cell line (e.g., based on cytotoxicity screening) with Compound X at its IC₅₀ concentration for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells and fix them in cold 70% ethanol.
-
Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.
-
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cancer cells with Compound X at its IC₅₀ concentration for a defined period (e.g., 24 hours).
-
-
Staining:
-
Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the mode of cell death induced by Compound X.
-
Signaling Pathway for Anti-inflammatory and Anticancer Effects
Caption: Potential signaling pathways targeted by Compound X.
IV. Tier 3: Mechanism of Action and Target Identification
Should Compound X show significant activity in Tier 2 assays, the next step is to elucidate its mechanism of action and identify its molecular target(s).
A. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. Pyrazole derivatives have been shown to inhibit various enzymes, including carbonic anhydrases and kinases.[24][25][26][27]
Rationale: Identifying the specific enzyme target of a compound is a critical step in drug development, providing a clear mechanism of action.
Protocol: General Enzyme Inhibition Assay
-
Target Selection: Based on structural similarity to known inhibitors or computational predictions, select a panel of relevant enzymes (e.g., protein kinases, carbonic anhydrases).
-
Assay Format: Utilize a suitable assay format for the chosen enzyme, such as:
-
Kinase Assays: Use a phosphospecific antibody-based detection method (e.g., ELISA) or a fluorescence-based assay that measures ATP consumption.
-
Carbonic Anhydrase Assays: A stopped-flow instrument can be used to measure the inhibition of CO₂ hydration.[27]
-
-
Procedure:
-
Incubate the enzyme with its substrate and varying concentrations of Compound X.
-
Measure the enzyme activity.
-
-
Data Analysis:
-
Determine the IC₅₀ value of Compound X for each enzyme.
-
Perform kinetic studies (e.g., Michaelis-Menten plots) to determine the mode of inhibition (e.g., competitive, non-competitive).
-
V. Data Presentation and Interpretation
Hypothetical Data Summary Table:
| Assay | Endpoint | Result (Compound X) | Positive Control |
| Cell Viability (HeLa) | IC₅₀ | 25 µM | Doxorubicin (e.g., 1 µM) |
| Antimicrobial (S. aureus) | MIC | 16 µg/mL | Vancomycin (e.g., 1 µg/mL) |
| COX-2 Inhibition | IC₅₀ | 10 µM | Celecoxib (e.g., 0.1 µM) |
| NO Production | IC₅₀ | 15 µM | Dexamethasone (e.g., 0.5 µM) |
| CDK2 Inhibition | IC₅₀ | 5 µM | Roscovitine (e.g., 0.1 µM) |
Interpretation:
The hypothetical data suggest that Compound X has moderate cytotoxic, antimicrobial, anti-inflammatory, and potential anticancer activity. The inhibition of CDK2 suggests a possible mechanism for its antiproliferative effects. Further investigation into its selectivity and in vivo efficacy would be warranted.
VI. Conclusion
This comprehensive, tiered approach provides a robust framework for the systematic biological evaluation of "this compound." By progressing from broad screening to specific mechanistic studies, researchers can efficiently and logically elucidate the compound's pharmacological profile. The detailed protocols and rationale provided herein are designed to ensure scientific integrity and generate reliable, interpretable data, paving the way for potential further development of this and similar pyrazole derivatives.
References
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- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). [Link]
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- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. [Link]
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- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. [Link]
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- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH. [Link]
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
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- Synthesis and antiinflammatory activity of heterocyclic indole deriv
- Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evalu
- Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - MDPI. https.mdpi.com/1999-4923/15/2/498
- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. [Link]
- 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. [Link]
- Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Application Note: Quantitative Analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid in Biological Matrices
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical development. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex biological matrices such as human plasma. This note details the causality behind methodological choices, provides step-by-step protocols from sample preparation to data analysis, and outlines a full validation strategy compliant with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Challenge
This compound is a polar, acidic molecule containing a nitroaromatic functional group. Its chemical properties (Empirical Formula: C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol ) present specific challenges for chromatographic retention and extraction from biological fluids.[4] Accurate quantification is paramount for pharmacokinetic, toxicokinetic, and metabolic studies during drug development. The methods described herein are designed to be specific, sensitive, and reproducible, addressing the need for reliable data in a regulated environment.
The structural features—a carboxylic acid group and a polar pyrazole ring—necessitate careful method development to achieve adequate retention on standard reversed-phase columns and to minimize matrix effects in bioanalytical applications.[4][5]
Method Selection Rationale
HPLC-UV for Drug Substance and Product Analysis
For analyzing the active pharmaceutical ingredient (API) or formulated drug product, an HPLC-UV method offers a balance of performance, cost-effectiveness, and accessibility. The presence of the nitroaromatic chromophore allows for sensitive UV detection. The primary analytical goal is to ensure identity, purity, and concentration under relatively clean sample conditions.
LC-MS/MS for Bioanalysis
For quantifying the analyte in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[6] Its superior selectivity and sensitivity are essential for measuring the low concentrations typical in pharmacokinetic studies. Tandem mass spectrometry (MS/MS) minimizes interference from endogenous matrix components, which is a significant challenge for UV-based detection.[6]
Method 1: HPLC-UV for Purity and Assay
This method is optimized for the quantification of this compound in bulk material or simple formulations.
Chromatographic Conditions
The key to retaining this polar acidic compound is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH.[7] This increases its hydrophobicity and interaction with the non-polar stationary phase. A C18 column is a robust starting point for developing such a method.
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately polar compounds and is widely available. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses analyte ionization, enhancing retention.[7][8] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 70% B over 10 minutes | A gradient elution ensures elution of the analyte with good peak shape and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | |
| UV Detection | 254 nm | The nitroaromatic structure is expected to have strong absorbance in this region. |
| Expected RT | ~ 5.5 minutes | Dependent on the specific C18 column and system. |
Standard and Sample Preparation Protocol
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Dissolve the drug substance or formulation in the diluent to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.[9]
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: LC-MS/MS for Bioanalysis in Human Plasma
This highly sensitive and selective method is designed for quantifying the analyte in human plasma, suitable for pharmacokinetic studies.
Rationale for Sample Preparation
Biological samples like plasma require extensive cleanup to remove proteins and phospholipids that can cause ion suppression and clog the analytical system.[10][11] We recommend Liquid-Liquid Extraction (LLE) as a cost-effective and efficient technique for this analyte. Acidifying the sample will ensure the carboxylic acid is in its neutral, more organic-soluble form, facilitating its extraction from the aqueous plasma matrix into an organic solvent.[11]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Acidify: Add 20 µL of 1% formic acid in water to the plasma and vortex briefly. This step ensures the analyte is protonated.
-
Add Internal Standard (IS): Spike with 10 µL of an appropriate internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Extract: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (~550 µL) to a new tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze: Vortex, and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
For mass spectrometry, electrospray ionization (ESI) in negative mode is the logical choice to deprotonate the acidic carboxylic acid group, forming the [M-H]⁻ ion.
| Parameter | Condition | Rationale |
| LC Column | UPLC C18, 2.1 x 50 mm, 1.7 µm | Smaller particle size for higher resolution and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible acidifier. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible organic modifier. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient suitable for high-throughput analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for acidic compounds, forming [M-H]⁻. |
| MRM Transitions | Analyte: m/z 184.0 -> 138.0 | Precursor [M-H]⁻ -> Product ion (e.g., loss of NO₂). Transitions must be empirically optimized. |
| IS: To be determined | ||
| Source Temp. | 150 °C | Optimize for signal stability. |
| Desolvation Temp. | 450 °C | Optimize for efficient solvent evaporation. |
Bioanalytical Workflow Diagram
Caption: LLE sample preparation for LC-MS/MS.
Method Validation Strategy (ICH Q2(R2) Framework)
A full validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose.[12][13] The following parameters should be assessed.[1][2]
| Validation Parameter | HPLC-UV Assay | LC-MS/MS Bioassay |
| Specificity/Selectivity | Demonstrate resolution from impurities, degradation products, and excipients. Use photodiode array (PDA) detection for peak purity analysis. | Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS. |
| Linearity & Range | e.g., 1-150 µg/mL. Assess using a minimum of 5 concentration levels. The correlation coefficient (r²) should be >0.999. | e.g., 1-1000 ng/mL. Use a minimum of 6 non-zero standards. Use a weighted (1/x²) linear regression. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target). Acceptance: 98.0-102.0%. | Analyze QC samples at 4 levels (LLOQ, Low, Mid, High). Acceptance: Mean accuracy within ±15% of nominal (±20% for LLOQ). |
| Precision (% RSD) | Repeatability (n=6 injections) and intermediate precision (different days, analysts). Acceptance: RSD ≤ 2.0%. | Intra-day and inter-day precision from QC samples (n=6 at each level). Acceptance: RSD ≤ 15% (≤ 20% for LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | The lowest standard on the calibration curve with accuracy within ±20% and precision ≤ 20%. |
| Robustness | Deliberately vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). | Assess the impact of different batches of extraction solvent and plasma. |
| Matrix Effect (LC-MS/MS) | N/A | Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. |
Example Validation Data Summary
Table 1: HPLC-UV Accuracy and Precision
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Low (80%) | 40 | 99.5 | 0.8 |
| Mid (100%) | 50 | 100.3 | 0.6 |
| High (120%) | 60 | 101.1 | 0.7 |
Table 2: LC-MS/MS Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LLOQ | 1.0 | 0.95 | 95.0 | 11.2 |
| Low | 3.0 | 3.11 | 103.7 | 8.5 |
| Mid | 100 | 97.8 | 97.8 | 6.1 |
| High | 800 | 815.2 | 101.9 | 5.4 |
Conclusion
The HPLC-UV and LC-MS/MS methods presented provide robust, reliable, and validated solutions for the quantification of this compound. The HPLC-UV method is well-suited for quality control and routine assay of the drug substance and product. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies in plasma. Adherence to the detailed protocols and a comprehensive validation strategy based on ICH guidelines will ensure data of the highest integrity for regulatory submissions and drug development decisions.
References
- Waters Corporation. Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science Blog. 2020 Apr 17.
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Application Notes & Protocols: Characterizing 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid as a Novel Chemical Probe
Abstract
Small-molecule chemical probes are essential tools for dissecting complex biological processes, validating novel drug targets, and understanding disease mechanisms.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization and application of a novel pyrazole derivative, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (herein designated ENP-3CA ), as a potential chemical probe. Pyrazole-containing compounds are known to possess a wide array of biological activities, including the inhibition of enzymes like kinases, cyclooxygenases, and cholinesterases.[3][4] This document outlines detailed protocols for preliminary probe validation, including in vitro biochemical assays, cell-based functional assays, and strategies for target deconvolution. The methodologies are designed to be self-validating, emphasizing rigorous experimental design and the inclusion of critical controls to ensure data integrity and reproducibility.
Section 1: Introduction to ENP-3CA
The utility of a chemical probe is defined by its potency, selectivity, and well-understood mechanism of action.[1] ENP-3CA belongs to the pyrazole class of heterocyclic compounds, a scaffold present in numerous pharmacologically active agents.[4][5] While the specific biological targets of ENP-3CA are not yet fully elucidated, its structural motifs suggest potential interactions with various enzymes. This guide serves as a roadmap for systematically characterizing its biological activity and establishing its utility as a selective chemical probe.
Physicochemical Properties of ENP-3CA
A thorough understanding of a compound's physical and chemical properties is fundamental to designing robust biological assays. Key parameters such as solubility, stability, and molecular weight are critical for accurate dosing and interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | |
| Molecular Weight | 185.14 g/mol | |
| CAS Number | 401906-11-4 | |
| Appearance | Solid | |
| SMILES | CCNC1=NN(C(=C1)[O-])C(=O)O | |
| InChI Key | SPZXMOFHJNSAAS-UHFFFAOYSA-N |
Note: Solubility and stability in various biological buffers (e.g., PBS, DMEM, Kinase Buffer) should be empirically determined prior to initiating experiments.
Rationale for Characterization as a Chemical Probe
The pyrazole core is a "privileged scaffold" in medicinal chemistry, known to interact with a multitude of biological receptors and enzymes.[3][4] Derivatives have been identified as potent inhibitors of kinases, with some showing promise as anticancer agents by targeting pathways like EGFR, VEGFR-2, and CDKs.[6] The presence of the carboxylic acid and nitro groups on the ENP-3CA scaffold provides potential hydrogen bonding and electrostatic interaction points, making it a candidate for binding to enzyme active sites. The primary goal is to validate ENP-3CA against established criteria for chemical probes:
-
Potency: Sub-micromolar activity in cellular assays (EC₅₀ < 1 µM) and nanomolar activity in biochemical assays (IC₅₀ or K_d_ < 100 nM).[1]
-
Selectivity: At least a 30-fold difference in potency against other members of the target's protein family.[1]
-
Mechanism: Confirmed, direct engagement with its intended target in a cellular context.[1][7]
Section 2: General Workflow for Probe Characterization
A systematic approach is required to validate a novel compound as a chemical probe. The workflow should begin with broad, cell-based phenotypic screens to identify biological activity, followed by more focused biochemical assays to pinpoint direct targets, and finally, rigorous validation of the probe's mechanism of action and selectivity.
Caption: General workflow for the validation of a novel chemical probe.
Section 3: Cell-Based Assays: Assessing Cellular Function
Initial characterization should begin with cell-based assays to determine if ENP-3CA elicits a cellular phenotype (e.g., cytotoxicity, pathway modulation) and to establish a potent concentration range for further studies.
Protocol: MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability.[8][9] Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media.[9][10] The quantity of formazan is directly proportional to the number of living cells.
Objective: To determine the half-maximal effective concentration (EC₅₀) of ENP-3CA that reduces cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
ENP-3CA stock solution (10 mM in DMSO)
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear, flat-bottom tissue culture plates
-
Staurosporine (10 mM in DMSO, for positive control)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of ENP-3CA in complete growth medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Also prepare wells for vehicle control (DMSO at the highest concentration used, typically ≤0.5%) and a positive control for cell death (e.g., 1 µM Staurosporine).
-
Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of ENP-3CA, vehicle, or positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8][10] Protect the plate from light.
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[9][10]
Data Analysis:
-
Subtract the average absorbance of "media only" background wells from all other wells.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability and the "no cells" control to 0% viability.
-
Plot the normalized cell viability (%) against the log concentration of ENP-3CA.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the EC₅₀ value.
Section 4: Biochemical Assays: Direct Target Engagement
Based on the prevalence of pyrazole scaffolds as kinase inhibitors, an in vitro kinase assay is a logical next step to test the hypothesis that ENP-3CA directly inhibits a specific kinase.[6]
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to measure the inhibitory activity of ENP-3CA against a purified kinase using a radiolabeled ATP ([γ-³²P]ATP).[11] The kinase phosphorylates a substrate (protein or peptide), and the incorporation of the ³²P is quantified.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ENP-3CA against a specific kinase (e.g., ERK5).
Materials:
-
Purified, active recombinant kinase (e.g., ERK5)
-
Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)
-
10X Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM DTT)
-
ENP-3CA stock solution (10 mM in DMSO)
-
[γ-³²P]ATP (~3000 Ci/mmol)
-
Unlabeled ATP stock (10 mM)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of ENP-3CA in 1X Kinase Assay Buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.[11]
-
Reaction Master Mix: Prepare a master mix containing 1X Kinase Assay Buffer, the kinase substrate (e.g., 0.5 mg/mL MBP), and the purified kinase (e.g., 10 nM ERK5).
-
Set Up Kinase Reaction:
-
Add 5 µL of diluted ENP-3CA or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the reaction master mix to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP in 1X Kinase Assay Buffer. Add 5 µL of this mix to each well to start the reaction. The final ATP concentration should be at or below the K_m_ for the kinase.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction is in the linear range.[11]
-
Stop Reaction & Spot: Stop the reaction by spotting 25 µL from each well onto a sheet of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final rinse with acetone.[11]
-
Quantification: Allow the paper to dry, then cut out the individual spots and measure the incorporated radioactivity using a scintillation counter.[11]
Data Analysis:
-
Subtract the background radioactivity (no enzyme control) from all measurements.
-
Calculate the percentage of inhibition for each ENP-3CA concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log concentration of ENP-3CA and use non-linear regression to calculate the IC₅₀ value.
Section 5: Target Deconvolution and Validation
Identifying the direct molecular targets of a bioactive compound is a critical step in its validation as a chemical probe.[12] Affinity-based protein profiling (AfBPP) is a powerful technique for target identification.[12][13][14]
Workflow: Affinity-Based Pulldown for Target ID
This workflow involves synthesizing a derivative of ENP-3CA that is immobilized on a solid support (e.g., beads). This "bait" is then used to "fish" for its binding partners from a cell lysate.
Caption: Workflow for target identification using affinity-based protein profiling.
Key Considerations for AfBPP:
-
Probe Design: The linker attachment point on ENP-3CA must be chosen carefully to avoid disrupting its binding to the target protein.
-
Competition Experiment: A critical control is to pre-incubate the cell lysate with an excess of free, non-immobilized ENP-3CA.[15] True binding partners will be outcompeted and will show reduced binding to the beads, whereas non-specific binders will not.[15]
-
Validation: Candidate proteins identified by mass spectrometry must be validated using orthogonal methods, such as performing a direct biochemical assay with the purified protein or using western blotting to confirm a downstream signaling event in cells.
Section 6: Conclusion and Best Practices
The journey from a bioactive "hit" to a validated chemical probe is a rigorous, multi-step process that demands careful experimental design and interpretation. For This compound (ENP-3CA) , the protocols and workflows described here provide a foundational strategy. Researchers must empirically determine optimal assay conditions and critically evaluate data at each stage. Adherence to best practices, such as confirming cellular target engagement at concentrations below 1 µM and demonstrating high selectivity, is paramount to ensuring that ENP-3CA can be used to generate robust and reproducible biological insights.[7][16]
References
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- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Creative Bioarray. MTS Tetrazolium Assay Protocol.
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- Martens, S. In vitro kinase assay. protocols.io. (2023).
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- In vitro NLK Kinase Assay. Journal of Visualized Experiments.
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- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. (2021).
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- Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry.
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- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. (2016).
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Application Notes & Protocols: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique combination of features: it can act as both a hydrogen bond donor and acceptor, and its electronic properties can be readily modulated through substitution.[3] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyrazole derivatives attractive candidates for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and infectious diseases.[4][5]
The subject of this guide, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No: 401906-11-4), is a functionalized pyrazole with significant potential as a versatile building block in drug discovery.[1] The presence of three key functional groups—the N-ethyl group, the nitro group, and the carboxylic acid—offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).
-
The N-ethyl group at position 1 provides a handle to modulate lipophilicity and metabolic stability.
-
The nitro group at position 4 is a strong electron-withdrawing group that can influence the acidity of the carboxylic acid and participate in key interactions with biological targets. It can also serve as a synthetic precursor for an amino group, opening up further avenues for derivatization.
-
The carboxylic acid at position 3 is a critical functional group for forming amide bonds, esters, or engaging in ionic interactions with amino acid residues in protein binding pockets.
This document provides a comprehensive guide to the potential applications of this compound in medicinal chemistry, including detailed protocols for its derivatization and subsequent biological evaluation.
Physicochemical Properties
A clear understanding of the physicochemical properties of a starting material is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 401906-11-4 | [1] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Form | Solid | [1] |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics
The structural features of this compound make it an excellent starting point for the development of several classes of therapeutic agents. Below are detailed application notes and protocols for its use in the synthesis and evaluation of potential anticancer and antimicrobial agents.
Application 1: Development of Novel Kinase Inhibitors for Cancer Therapy
Rationale: Pyrazole-based compounds are prevalent among small molecule kinase inhibitors, which are a major class of anticancer drugs.[6][7] The carboxylic acid moiety of our lead compound can be readily converted to an amide, a common pharmacophore in kinase inhibitors that often forms crucial hydrogen bonds within the ATP-binding site of the kinase. The 4-nitro group can be reduced to an amine, providing a vector for further substitution to explore interactions with the solvent-exposed region of the kinase.
Experimental Workflow:
Caption: Workflow for the development of pyrazole-based kinase inhibitors.
Protocol 1: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide Derivatives
This protocol describes the parallel synthesis of a library of amide derivatives from this compound.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Parallel synthesis reaction block or individual reaction vials
Procedure:
-
Reaction Setup: In an array of reaction vials, add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) to each vial containing anhydrous DMF.
-
Activation: To each vial, add EDC (1.2 eq.) and stir the reactions at room temperature.
-
Reaction Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute each reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography or preparative HPLC to yield the desired amide derivatives.
-
Characterization: Confirm the structure and purity of each derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for screening the synthesized amide library against a panel of cancer-relevant kinases.
Materials:
-
Synthesized 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide derivatives dissolved in DMSO
-
Recombinant kinases of interest (e.g., EGFR, VEGFR, CDK2)[6]
-
ATP and appropriate kinase substrate (peptide or protein)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 10 µM.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and ATP in the kinase assay buffer.
-
Initiation of Reaction: Add the test compounds to the reaction wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a microplate reader. Calculate the percent inhibition for each compound at each concentration. For active compounds, determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Expected Outcomes and Interpretation:
This workflow is expected to identify "hit" compounds that exhibit inhibitory activity against specific kinases. The SAR from the initial library will guide the synthesis of a second-generation library for lead optimization. For instance, if derivatives with bulky hydrophobic amines show higher potency, subsequent synthesis efforts can focus on exploring similar substitutions.
Application 2: Development of Novel Antimicrobial Agents
Rationale: The pyrazole scaffold is a component of several known antimicrobial agents.[2][4] Nitropyrazole compounds, in particular, have demonstrated antibacterial activity.[3] The carboxylic acid of this compound can be derivatized to amides or esters to modulate cell permeability and target engagement in bacteria.
Experimental Workflow:
Caption: Workflow for the development of pyrazole-based antimicrobial agents.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of the synthesized pyrazole derivatives against a panel of pathogenic bacteria using the broth microdilution method.
Materials:
-
Synthesized 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide/ester derivatives dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Data Interpretation and Follow-up:
Compounds with low MIC values are considered promising antimicrobial hits. It is crucial to subsequently evaluate the cytotoxicity of these hits against mammalian cell lines (e.g., HEK293) to ensure selective toxicity towards bacteria. The therapeutic index (ratio of cytotoxic concentration to MIC) is a key parameter in identifying viable lead compounds for further development.
Conclusion and Future Perspectives
This compound represents a promising and versatile starting material for the discovery of novel therapeutic agents. Its strategic functionalization allows for the facile generation of diverse chemical libraries targeting a wide range of biological processes. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in the development of new treatments for cancer and infectious diseases. Future work should focus on expanding the diversity of the synthesized libraries and exploring the potential of the nitro group as a handle for bioorthogonal chemistry or as a pharmacophore in its own right in specific therapeutic contexts.
References
- Faria, J. V., et al. (2017). Pyrazole-containing derivatives as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1259-1274.
- JOCPR. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1091.
- Hecht, S. M., et al. (1973). New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. Antimicrobial Agents and Chemotherapy, 4(3), 343-345.
- Indian Academy of Sciences. (2006). Synthesis and evaluation of some bioactive compounds having oxygen and nitrogen heteroatom. Journal of Chemical Sciences, 118(6), 559-564.
- American Elements.
- ResearchGate. (2020).
- MDPI. (2022).
- Babcock University Medical Journal. (2025). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
- PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000219.
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High-Throughput Screening with 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this five-membered aromatic heterocycle have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] The compound of interest, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 401906-11-4), possesses the characteristic pyrazole core, suggesting its potential as a valuable candidate for drug discovery campaigns.[4] Its structural features, including the nitro group and carboxylic acid moiety, provide avenues for diverse molecular interactions and further chemical modifications.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) to elucidate the therapeutic potential of this compound. We present detailed protocols for a selection of HTS assays designed to investigate its potential anticancer, anti-inflammatory, and antibacterial activities. The methodologies are designed to be robust, scalable, and amenable to automation, forming a solid foundation for a successful screening cascade.
I. Anticancer Activity Screening
Given that numerous pyrazole derivatives exhibit potent anticancer effects by targeting various cellular pathways, a primary focus of an HTS campaign should be the evaluation of this compound's cytotoxicity against cancer cell lines and its potential to inhibit key enzymes involved in cancer progression, such as protein kinases.[6][7]
A. Cell-Based High-Throughput Screening for Cytotoxicity
Workflow for Cell-Based Cytotoxicity Screening
Caption: Workflow for a cell-based cytotoxicity HTS assay.
Protocol: High-Throughput Cell Viability Assay
This protocol utilizes a luminescence-based assay that quantifies intracellular ATP levels, a reliable indicator of cell viability.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Cell culture medium and supplements
-
384-well white, clear-bottom tissue culture-treated plates
-
This compound
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Luminescent cell viability assay kit
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Suspend cultured cancer cells at a predetermined optimal density and dispense into 384-well plates using an automated liquid handler.
-
Compound Addition: Prepare a serial dilution of this compound in a separate compound plate. Transfer the diluted compound, positive control, and negative control to the cell plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plates to room temperature. Add the luminescent cell viability reagent to all wells.
-
Signal Development: Incubate the plates at room temperature for 10-15 minutes to allow for signal stabilization.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis and Interpretation: The percentage of cell growth inhibition is calculated relative to the negative (DMSO) and positive controls. Compounds exhibiting significant inhibition are selected for dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| DMSO (Negative Control) | - | 150,000 | 0 |
| Doxorubicin (Positive Control) | 10 | 5,000 | 96.7 |
| This compound | 10 | 75,000 | 50 |
B. Biochemical High-Throughput Screening for Kinase Inhibition
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[10][11] An in vitro kinase assay can identify if this compound directly inhibits the activity of a specific kinase.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant protein kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
This compound
-
Positive control (known inhibitor for the specific kinase)
-
Negative control (DMSO)
-
384-well white plates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, ATP, and the test compound (or controls).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Data Analysis and Interpretation: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. The percentage of inhibition is calculated, and IC₅₀ values are determined for active compounds.
II. Anti-inflammatory Activity Screening
Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][12] Another key pathway in inflammation is mediated by the transcription factor NF-κB.[13]
A. Biochemical Assay for Cyclooxygenase (COX) Inhibition
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Protocol: COX Colorimetric Inhibitor Screening Assay (Cayman Chemical)
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric substrate
-
Assay buffer
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Negative control (DMSO)
-
96-well clear plate
-
Spectrophotometer plate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, heme, the respective COX enzyme, and the test compound or controls. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid and TMPD to initiate the reaction.
-
Data Acquisition: Measure the absorbance at 590 nm every minute for five minutes to determine the reaction rate.
Data Analysis and Interpretation: The rate of TMPD oxidation is proportional to the COX activity. A reduced rate in the presence of the test compound indicates inhibition. The selectivity of the compound for COX-1 versus COX-2 can be determined by comparing the IC₅₀ values for each enzyme.
B. Cell-Based High-Content Screening for NF-κB Translocation
This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in the activation of the NF-κB signaling pathway.[3]
Workflow for NF-κB Translocation Assay
Caption: Workflow for a high-content NF-κB translocation assay.
Protocol: High-Content NF-κB Translocation Assay
Materials:
-
HeLa or A549 cells
-
High-content imaging plates (e.g., 384-well black, clear-bottom)
-
Tumor necrosis factor-alpha (TNF-α) as a stimulant
-
This compound
-
Positive control (e.g., an IKK inhibitor)
-
Negative control (DMSO)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment: Seed cells in imaging plates and allow them to adhere. Pre-incubate the cells with the test compound or controls.
-
Stimulation: Add TNF-α to all wells (except for the unstimulated control) to induce NF-κB translocation. Incubate for 30-60 minutes.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with the anti-p65 antibody and the nuclear counterstain.
-
Imaging and Analysis: Acquire images using a high-content imaging system. The software will identify the nucleus and cytoplasm of each cell and quantify the fluorescence intensity of the p65 stain in each compartment.
Data Analysis and Interpretation: The ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition of NF-κB translocation.
| Treatment | Nuclear/Cytoplasmic p65 Ratio | % Inhibition |
| Unstimulated (DMSO) | 0.8 | - |
| Stimulated (TNF-α + DMSO) | 3.5 | 0 |
| Stimulated + Positive Control (10 µM) | 1.0 | 92.6 |
| Stimulated + this compound (10 µM) | 2.0 | 55.6 |
III. Antibacterial Activity Screening
The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents.[1] Pyrazole derivatives have shown promise as inhibitors of essential bacterial enzymes.[14]
A. Whole-Cell High-Throughput Screening
This approach directly assesses the ability of a compound to inhibit bacterial growth.[2]
Protocol: High-Throughput Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
384-well clear microtiter plates
-
This compound
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Resazurin solution (viability indicator)
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Compound Dispensing: Dispense the test compound and controls into the 384-well plates.
-
Inoculum Preparation and Addition: Prepare a standardized bacterial inoculum and add it to all wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Viability Indicator Addition: Add resazurin solution to all wells and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm, or fluorescence (Excitation: 560 nm, Emission: 590 nm). A color change from blue to pink (or an increase in fluorescence) indicates bacterial growth.
Data Analysis and Interpretation: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible bacterial growth (no color change or increase in fluorescence).
Conclusion
The protocols outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to investigate the therapeutic potential of this compound. By employing a multi-faceted screening approach that encompasses anticancer, anti-inflammatory, and antibacterial assays, researchers can efficiently identify and characterize the biological activities of this promising pyrazole derivative, paving the way for further lead optimization and preclinical development.
References
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- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Sigma-Aldrich. (n.d.). This compound.
- DiPuma, T., Jr., et al. (2025). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons.
- Meso Scale Diagnostics. (n.d.).
- Uddin, M. J., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3894.
- Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
- DiPuma, T., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Bioorganic & Medicinal Chemistry Letters, 83, 129177.
- Recent Advances in the Development of Pyrazole Deriv
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.).
- The designed pyrazole-based target compounds. (n.d.).
- High-Throughput Screening for Kinase Inhibitors. (n.d.).
- Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of the American Chemical Society, 133(48), 19354-19357.
- Mantzanidou, M., et al. (2021).
- DiPuma, T., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences, 25(1), 22.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018).
- Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Comput
- De, A. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 203-217.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025).
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- High content, high-throughput screening for small molecule inducers of NF-κB transloc
- High Throughput Screening for Protein Kinase Inhibitors. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. (n.d.).
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity rel
- Review: Anticancer Activity Of Pyrazole. (n.d.).
- HTRF Human and Mouse Total NF-κB Detection Kit, 500 Assay Points. (n.d.).
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.).
- -COX-2 inhibition data obtained
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- The Cyclooxygenase Inhibition P
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
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Application Notes and Protocols: Derivatization of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid for Biological Screening
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, metabolic stability, and the capacity for diverse functionalization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][3]
The subject of this guide, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4), presents a particularly attractive starting point for the generation of a focused compound library for biological screening.[4] This molecule possesses three key points for chemical diversification:
-
C3-Carboxylic Acid: A versatile handle for the introduction of a wide array of substituents via robust amide coupling reactions.
-
C4-Nitro Group: This electron-withdrawing group can be chemically reduced to an amino group, unlocking a second site for derivatization and significantly altering the electronic properties of the scaffold.
-
N1-Ethyl Group: Provides favorable solubility and metabolic stability.
This application note provides a comprehensive guide for the strategic derivatization of this pyrazole core. It details two primary synthetic pathways to generate two distinct libraries of novel chemical entities (NCEs) and outlines a tiered, high-throughput screening cascade to identify promising lead compounds.
Strategic Rationale for Derivatization
The derivatization strategy is designed to maximize structural diversity from a single, readily accessible core molecule. By creating two libraries based on modification of the C3 and C4 positions, we can explore a wide chemical space and probe structure-activity relationships (SAR) effectively.
-
Library 1 (Amide Derivatives): Focuses on exploring the chemical space around the C3-carboxylic acid. Amide bond formation is a reliable and well-established reaction in medicinal chemistry, allowing for the incorporation of a vast number of commercially available amines. This library will primarily probe interactions involving the C3-substituent.
-
Library 2 (Amino-Pyrazole Derivatives): Involves the initial reduction of the C4-nitro group to an amine. This transformation dramatically changes the electronic nature of the pyrazole ring, converting an electron-withdrawing group into an electron-donating one. The resulting C4-amino group can then be further functionalized (e.g., via acylation), creating a second generation of amide derivatives. This library allows for the exploration of SAR at a different vector on the scaffold.
The overall workflow is depicted below:
Caption: Overall derivatization workflow.
Part 1: Synthesis Protocols
Protocol 1.1: General Procedure for Amide Library Synthesis (Library 1)
This protocol describes the conversion of the carboxylic acid to an acid chloride, followed by reaction with a diverse set of primary and secondary amines. The use of thionyl chloride is a classic and effective method for this transformation.[1]
Step 1: Acid Chloride Formation
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The resulting crude acid chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.
| Parameter | Condition/Reagent | Rationale |
| Acid Activation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Efficiently converts carboxylic acid to the more reactive acid chloride. |
| Catalyst | DMF (catalytic) | Catalyzes the formation of the Vilsmeier reagent, which is the active species. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the reagents, with good solubility for substrates. |
| Base | Triethylamine (TEA) or DIPEA | Scavenges the HCl generated during the reaction, driving it to completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature allows for completion. |
Protocol 1.2: Synthesis of 4-Amino-Pyrazole Intermediate
This protocol details the reduction of the aromatic nitro group to an amine. The use of iron powder in an acidic medium is a classic, cost-effective, and chemoselective method for this transformation, often tolerating other functional groups like carboxylic acids.[1][5]
-
To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C).
-
Add concentrated hydrochloric acid (HCl) or acetic acid dropwise (a few drops to initiate, then portion-wise addition of ~1.0 eq total). The reaction is exothermic.
-
Maintain reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or used directly in the next step.
| Parameter | Condition/Reagent | Rationale |
| Reducing Agent | Iron Powder | Inexpensive and effective for nitro group reduction in the presence of an acid. |
| Acid | HCl or Acetic Acid | Activates the iron surface and serves as a proton source for the reduction. |
| Solvent | Ethanol/Water | Good solvent for the starting material and facilitates the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
Protocol 1.3: Derivatization of the 4-Amino-Pyrazole Intermediate (Library 2)
The newly formed 4-amino group can be functionalized in various ways. The following protocol describes a general method for acylation to generate a second amide library.
-
Dissolve the 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid intermediate (1.0 eq) and a base such as pyridine or TEA (2.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1.1, Step 2 (points 5-7).
-
Purify the final product by column chromatography or recrystallization.
Part 2: Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify and prioritize hits from the synthesized libraries. This cascade begins with broad, high-throughput primary screens against targets relevant to the pyrazole scaffold, followed by more specific secondary and selectivity assays.
Caption: Tiered high-throughput screening cascade.
Protocol 2.1: Tier 1 - Primary High-Throughput Screening (HTS)
The goal of the primary screen is to rapidly identify "hits" from the compound libraries that show activity in disease-relevant assays.
Protein kinases are attractive targets for drug discovery, particularly in oncology and immunology.[6][7] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust HTS method for identifying kinase inhibitors.[8]
-
Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide. When an allophycocyanin (APC)-labeled streptavidin is added, it binds to the biotin, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. Inhibitors will prevent phosphorylation, leading to a loss of signal.
-
Procedure (384-well format):
-
Dispense 2 µL of test compound (e.g., at 10 µM final concentration) into assay wells.
-
Add 4 µL of kinase and ULight™-substrate peptide mix in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of Eu-antibody in detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Hit Criteria: Compounds causing ≥50% inhibition of the kinase activity are considered primary hits.
This assay identifies compounds that can suppress the inflammatory response in a cellular model. The release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated monocytic cells is a key indicator of inflammation.[9]
-
Cell Line: THP-1 human monocytic cell line.
-
Procedure (96-well format):
-
Seed THP-1 cells at a density of 1 x 10⁵ cells/well and differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Remove PMA-containing media and replace with fresh media.
-
Pre-incubate cells with test compounds (e.g., at 10 µM final concentration) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 4 hours.
-
Collect the cell supernatant.
-
Quantify TNF-α levels in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Hit Criteria: Compounds that inhibit TNF-α release by ≥50% compared to the vehicle control are selected as hits. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) must be run to exclude compounds that are toxic to the cells.
This assay identifies compounds with growth-inhibitory activity against pathogenic bacteria. A simple broth microdilution method is used to determine the minimum inhibitory concentration (MIC).[5][10]
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Procedure (96-well format):
-
Prepare a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (MHIIB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Hit Criteria: Compounds with an MIC value ≤32 µg/mL are considered significant hits for further investigation.
Protocol 2.2: Tier 2 - Hit Confirmation and Potency
Hits identified from the primary screens must be confirmed and their potency determined.
-
Re-synthesis and Confirmation: Primary hits should be re-synthesized and their identity and purity confirmed by analytical methods (NMR, LC-MS, HRMS).
-
Dose-Response Curves: Confirmed hits are tested in their respective primary assays over a range of concentrations (e.g., 8-10 point dose-response curve) to determine the IC₅₀ (for enzyme inhibition) or EC₅₀ (for cellular response) values.
Protocol 2.3: Tier 3 - Selectivity and Preliminary Mechanism of Action
Potent and confirmed hits are advanced to selectivity profiling to assess their specificity and potential for off-target effects.
-
Kinase Selectivity: Kinase inhibitors should be profiled against a panel of related and unrelated kinases to determine their selectivity profile.
-
Anti-inflammatory Selectivity: Compounds from the anti-inflammatory screen can be tested for their effects on other cytokines (e.g., IL-6, IL-1β) to understand their mechanism.
-
Antibacterial Spectrum: The spectrum of activity for antibacterial hits should be expanded to include a broader panel of pathogenic and multi-drug resistant strains.
Conclusion
The this compound scaffold is a versatile starting point for the development of novel bioactive compounds. The derivatization strategies outlined in this guide provide a robust framework for generating two distinct libraries with high potential for hit discovery. The proposed tiered screening cascade enables the efficient identification and prioritization of these compounds, leveraging high-throughput in vitro assays for kinase inhibition, anti-inflammatory, and antibacterial activities. This systematic approach, combining rational library design with a robust biological evaluation plan, provides a clear and effective pathway for advancing pyrazole-based compounds in early-stage drug discovery programs.
References
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
- Semantic Scholar. (n.d.). High-Throughput Screening for Kinase Inhibitors.
- Nagata, A., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3), 287-296.
- ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [https://www.researchgate.net/publication/328904561_Inexpensive_High-Throughput_Screening_of_Kinase_Inhibitors_Using_One-Step_Enzyme-Coupled_Fluorescence_Assay_for_ADP_Detection]([Link]_ Fluorescence_Assay_for_ADP_Detection)
- Smith, P. A., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3846–3855.
- Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 137-143.
- Perez-del-Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(6), 617-626.
- Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 54(12), 2056-2058.
- Oksuzoglu, E., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
- ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials.
- Ferraz, C., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1184614.
- UBB Project Financing. (n.d.). High-throughput screening platform for small-molecules with anti-inflammatory potential.
- MDPI. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay.
- ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents.
- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
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- Applied Sciences. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- PubMed. (2023). In silico identification of novel heterocyclic compounds combats Alzheimer's disease through inhibition of butyrylcholinesterase enzymatic activity.
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The Versatile Building Block: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, nitrogen-containing heterocycles hold a position of prominence. Among these, the pyrazole core is a "privileged scaffold," a structural motif that consistently appears in biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the design of novel therapeutic agents and functional materials. This guide focuses on a particularly valuable derivative: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4).[2] The strategic placement of the ethyl group at the N1 position, the electron-withdrawing nitro group at C4, and the versatile carboxylic acid at C3 creates a trifunctionalized building block with a rich and tunable reactivity profile.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep understanding of the causality behind experimental choices, ensuring both scientific rigor and practical applicability. We will explore the synthesis of this key intermediate and detail its subsequent transformations into a diverse array of downstream products, including amides, esters, and amino-pyrazoles, which are themselves precursors to more complex molecular architectures.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 401906-11-4 | [2] |
| Molecular Formula | C₆H₇N₃O₄ | [2] |
| Molecular Weight | 185.14 g/mol | [2] |
| Appearance | Solid | [2] |
The reactivity of this compound is dictated by the interplay of its three key functional groups. The pyrazole ring itself is an aromatic system. The N-ethyl group enhances lipophilicity and can influence the orientation of the molecule within a binding pocket. The strongly electron-withdrawing nitro group at the C4 position significantly impacts the electron density of the pyrazole ring, influencing its reactivity in, for example, nucleophilic aromatic substitution reactions, and serves as a precursor to the synthetically versatile amino group. The carboxylic acid at the C3 position is the primary handle for a multitude of derivatization reactions, most notably amide and ester bond formations.
Synthetic Pathways to the Core Structure
The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the core 4-nitropyrazole ring system, followed by N-alkylation and functional group manipulation. While a direct, one-pot synthesis is not readily found in the literature, a logical and well-precedented route can be constructed.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate
This protocol begins with the well-established synthesis of a pyrazole ester from an acrylate precursor, followed by nitration.
Step 1a: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This reaction involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.
-
Materials: Ethyl 2-cyano-3-ethoxyacrylate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.[3]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent like ethanol to afford ethyl 3-amino-1H-pyrazole-4-carboxylate.
-
Step 1b: Nitration to Ethyl 4-nitro-1H-pyrazole-3-carboxylate
The amino-pyrazole is then nitrated. Care must be taken due to the exothermic nature of nitration reactions.
-
Materials: Ethyl 3-amino-1H-pyrazole-4-carboxylate, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add ethyl 3-amino-1H-pyrazole-4-carboxylate in portions, ensuring the temperature does not rise above 5-10 °C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the low temperature.
-
After the addition, allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 4-nitro-1H-pyrazole-3-carboxylate.[4]
-
Protocol 2: N-Alkylation and Saponification
The final steps involve the introduction of the ethyl group and hydrolysis of the ester.
Step 2a: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
N-alkylation of pyrazoles can sometimes lead to a mixture of regioisomers. The choice of base and solvent can influence the regioselectivity.
-
Materials: Ethyl 4-nitro-1H-pyrazole-3-carboxylate, Ethyl iodide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Add ethyl iodide (1.2 equivalents) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate.
-
Step 2b: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Materials: Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.[5]
-
Add LiOH (2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with 1M HCl to a pH of 2-3.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.[5]
-
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The true value of this compound lies in its utility as a versatile building block. The carboxylic acid function serves as a linchpin for amide and ester formation, while the nitro group can be reduced to an amine, opening up a second avenue for derivatization.
Application 1: Synthesis of Pyrazole Carboxamides
Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide linkage is a key feature of peptides and many small-molecule drugs.
Caption: General workflow for amide coupling.
Protocol 3: Amide Coupling via Acyl Chloride
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
-
Materials: this compound, Thionyl chloride (SOCl₂) or Oxalyl chloride, Anhydrous dichloromethane (DCM), A primary or secondary amine, Triethylamine (TEA) or another suitable base.
-
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF.
-
Add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add the acyl chloride solution dropwise to the amine solution.
-
Stir the reaction mixture, allowing it to warm to room temperature. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Alternative Coupling Reagents: For sensitive substrates, other coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be employed.[6]
Application 2: Esterification Reactions
Ester derivatives are also common in pharmaceuticals and can be synthesized from the parent carboxylic acid.
Protocol 4: Fischer Esterification
-
Materials: this compound, An alcohol (e.g., methanol, ethanol), A strong acid catalyst (e.g., concentrated H₂SO₄).
-
Procedure:
-
Dissolve the carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.[7]
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the resulting ester.
-
Application 3: Reduction of the Nitro Group and Subsequent Derivatization
The nitro group is a versatile functional group that can be readily reduced to an amine, providing a new point for diversification. This two-step sequence is highly valuable for building complex molecules.
Caption: Transformation of the nitro group to a versatile amino functionality.
Protocol 5: Catalytic Hydrogenation of the Nitro Group
This is a clean and efficient method for nitro group reduction.
-
Materials: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide (or ester), Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas source.
-
Procedure:
-
Dissolve the nitro-pyrazole derivative in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under an atmosphere of hydrogen (using a balloon or a Parr hydrogenator).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material by LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 1-ethyl-4-amino-1H-pyrazole derivative, which is often pure enough for the next step.
-
Alternative Reducing Agents: Other reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid can also be used for the reduction of the nitro group, especially if other functional groups sensitive to hydrogenation are present.
Conclusion and Future Outlook
This compound is a building block of significant potential. Its well-defined reactivity allows for the systematic and controlled synthesis of a wide range of derivatives. The protocols outlined in this guide provide a robust framework for the utilization of this compound in the synthesis of novel pyrazole-based molecules. The resulting amides, esters, and amino-pyrazoles are valuable intermediates for the construction of compounds with potential applications in medicinal chemistry, including the development of kinase inhibitors, anti-inflammatory agents, and antibacterial compounds. As the demand for novel chemical entities continues to grow, the strategic use of such versatile building blocks will remain a cornerstone of innovation in organic synthesis.
References
- A new reagent for selective reduction of nitro group. (n.d.).
- Reduction of nitro compounds. (2023, December 28). In Wikipedia.
- Esterification of pyrazole-3- and 4-carboxylic acids. (2025, August 10). ResearchGate.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
- Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4. (n.d.). American Elements.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate.
- WO2011064798A1 - Process for the preparation of a pyrazole derivative. (n.d.). Google Patents.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Reduction of nitro compound using protection group. (2018, April 7). Chemistry Stack Exchange.
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.).
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.). Google Patents.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules, 25(15), 3350. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters, 12(1), 133-142. [Link]
- ethyl 4-nitro-1H-pyrazole-3-carboxylate | C6H7N3O4 | CID 338416. (n.d.). PubChem.
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April 1). ResearchGate.
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
- Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4. (n.d.). American Elements.
- Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences, 7(Suppl 1), S10–S14. [Link]
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA.
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.). Google Patents.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 649038. [Link]
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com.
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- 4. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
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The Strategic Application of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid in the Synthesis of Pyrazolo[3,4-d]pyrimidines: A Guide for Medicinal Chemists
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its remarkable versatility in drug design and development. As an isostere of adenine, this heterocyclic system is adept at interacting with the ATP-binding sites of numerous kinases, making it a focal point in the quest for novel therapeutics, particularly in oncology.[1][2] The strategic synthesis of derivatives of this scaffold is therefore of paramount importance. This guide provides an in-depth exploration of the use of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid as a key starting material in the synthesis of bioactive pyrazolo[3,4-d]pyrimidines. We will delve into the rationale behind its use, detailed synthetic protocols, and the critical transformations that unlock its potential.
The Precursor: Properties of this compound
The selection of this compound as a synthetic precursor is a deliberate choice, guided by the functionalities it possesses. The ethyl group at the N1 position can modulate solubility and metabolic stability, while the nitro and carboxylic acid groups at positions 4 and 3, respectively, are poised for strategic chemical manipulations.
| Property | Value | Source |
| CAS Number | 401906-11-4 | [3] |
| Molecular Formula | C₆H₇N₃O₄ | [3] |
| Molecular Weight | 185.14 g/mol | [3] |
| Appearance | Solid | [3] |
The true synthetic utility of this molecule lies in the latent reactivity of the nitro group, which serves as a precursor to the crucial amino functionality required for the subsequent cyclization to form the pyrimidine ring.
The Synthetic Blueprint: From Nitropyrazole to Pyrazolo[3,4-d]pyrimidine
The synthetic journey from this compound to the target pyrazolo[3,4-d]pyrimidine core involves a two-stage process. This strategic sequence is designed to first unmask the reactive amine and then to construct the fused pyrimidine ring.
Sources
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. This compound 401906-11-4 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers and drug development professionals to address common challenges and improve synthesis yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to navigate the complexities of this multi-step synthesis.
The synthesis of this molecule, while conceptually straightforward, presents several critical junctures where yield can be compromised. The primary pathway involves the N-ethylation of a pyrazole-3-carboxylate ester, followed by selective C4-nitration and subsequent saponification. This guide is structured to troubleshoot issues at each of these key stages.
Overall Synthetic Workflow
The following diagram outlines the most common synthetic route, which will be the focus of our troubleshooting guide.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My overall yield is extremely low after the three-step synthesis. Where is the most likely point of failure?
Answer: A low overall yield in a multi-step synthesis is common and requires systematic investigation. The most critical and often lowest-yielding step in this sequence is the C4-nitration (Step 2) . The pyrazole ring's reactivity is highly dependent on the reaction conditions.
Recommended Troubleshooting Workflow:
-
Verify Starting Materials: Confirm the purity of your ethyl 1H-pyrazole-3-carboxylate. Impurities can interfere with the N-ethylation step.
-
Analyze the N-Ethylation Product: Before proceeding to nitration, isolate and confirm the structure and purity of the ethyl 1-ethyl-1H-pyrazole-3-carboxylate intermediate. A common issue is the formation of the N2-ethylated isomer. If a mixture is present, it must be separated, as the isomers will behave differently during nitration.
-
Optimize the Nitration Step: This is the primary suspect. Harsh nitrating conditions can lead to decomposition or the formation of unwanted byproducts, including dinitrated compounds.[1] We will discuss this in detail in Question 2.
-
Check the Saponification: While typically a high-yielding reaction, incomplete hydrolysis or product degradation during workup can reduce yield. Ensure you are using a sufficient excess of base and allowing adequate reaction time.
Question 2: The C4-nitration of my ethyl 1-ethyl-1H-pyrazole-3-carboxylate is inefficient, resulting in a low yield and recovery of starting material. How can I improve this?
Answer: This is a classic challenge in pyrazole chemistry. The pyrazole ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is nuanced. While the C4 position is electronically favored for substitution, the nitrogen atoms can be protonated under strongly acidic conditions, which deactivates the ring towards the desired reaction.[2][3]
The choice of nitrating agent is paramount. Standard mixed acid (HNO₃/H₂SO₄) is often too harsh for substituted pyrazoles and can lead to oxidation or decomposition.[1][3]
Core Causality & Solution: The key is to use a nitrating system that generates the nitronium ion (NO₂⁺) electrophile under less acidic conditions to avoid deactivating the pyrazole ring via protonation. The "acetyl nitrate" system, generated in situ from nitric acid and acetic anhydride, is a highly effective alternative.[3]
Troubleshooting Decision Tree for Nitration:
Caption: Decision workflow for troubleshooting the C4-nitration step.
Optimized Nitration Protocol:
-
Cool a solution of acetic anhydride (Ac₂O, 3.0 equiv.) to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (HNO₃, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes at this temperature to pre-form the acetyl nitrate.
-
Dissolve your ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 equiv.) in a minimal amount of concentrated sulfuric acid (used as a solvent and catalyst, not a strong acidifying agent in this context) and cool to 0 °C.
-
Add the pre-formed acetyl nitrate solution dropwise to the pyrazole solution, again maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature. The product should precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
| Parameter | Standard Mixed Acid | Optimized Acetyl Nitrate | Rationale for Improvement |
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / Ac₂O | Milder; avoids full protonation and deactivation of the pyrazole ring.[3] |
| Temperature | 0 °C to RT | 0 - 5 °C (Strict) | Reduces the rate of decomposition and side reactions. |
| Selectivity | Moderate to Poor | High for C4 | The less acidic medium preserves the inherent electronic preference for C4 substitution.[2] |
| Typical Yield | < 40% | > 80% | Minimizes substrate degradation. |
Question 3: The final saponification of the ethyl ester is slow and incomplete. How can I drive it to completion?
Answer: Incomplete saponification is typically due to insufficient reactivity or poor solubility. The electron-withdrawing nature of the nitro group and the pyrazole ring can make the ester carbonyl less susceptible to nucleophilic attack than simpler alkyl esters.
Solutions to Improve Hydrolysis:
-
Increase Base Equivalents: Use a larger excess of NaOH or KOH (e.g., 3-5 equivalents) to ensure the equilibrium is driven towards the carboxylate salt.
-
Switch to Potassium Hydroxide (KOH): KOH is slightly more nucleophilic and often more effective than NaOH for hindered or deactivated esters.
-
Increase Temperature: Refluxing the reaction mixture (typically around 80-100 °C) will significantly increase the reaction rate.
-
Use a Co-solvent: The starting ester may have poor solubility in a purely aqueous base. Adding a co-solvent like ethanol, methanol, or THF can create a homogeneous solution, dramatically improving reaction kinetics. A 1:1 mixture of ethanol and 2M aqueous NaOH is a robust starting point.
-
Monitor the Reaction: Use TLC to track the disappearance of the starting ester. The carboxylate product will remain at the baseline in most non-polar solvent systems, while the ester starting material will have a distinct Rf value.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when performing the nitration step? A: The combination of nitric acid and acetic anhydride is highly energetic and corrosive. ALWAYS perform the addition at low temperatures (0-5 °C) behind a blast shield. Acetyl nitrate can be detonated by shock or heat. Avoid scratching the reaction flask with metal spatulas. Quenching the reaction by pouring it onto ice is a crucial step to dissipate heat and dilute the reactive species safely.
Q2: How can I purify the final this compound product? A: The crude product obtained after the saponification workup can be purified by recrystallization. A common and effective solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter and dry the purified crystals.
Q3: What are the best analytical methods to confirm the structure and purity of the final product? A: A combination of techniques is recommended:
-
¹H NMR: To confirm the presence of the ethyl group, the pyrazole ring proton, and the absence of the ethyl ester signals. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: To confirm the number of unique carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (185.14 g/mol ).
-
Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value to literature values if available.
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]
- Pyrazole. SlideShare. [Link]
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]
- Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
Sources
Technical Support Center: Purification of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of "1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid" (CAS 401906-11-4). As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Recrystallization Issues
Q1: My compound refuses to crystallize from the chosen solvent system. What steps can I take to induce crystallization?
A1: The inability to crystallize is a common hurdle. The core issue lies in achieving supersaturation under conditions that favor crystal lattice formation over amorphous precipitation or staying in solution. Here’s a systematic approach to troubleshoot this:
-
Confirm Supersaturation: Ensure you have a hot, saturated solution. If the solution is too dilute, crystallization will not occur. Slowly evaporate some of the solvent to increase the concentration.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth.
-
"Shock" Cooling: Briefly placing the flask in an ice bath can sometimes induce rapid crystallization, although this may lead to smaller, less pure crystals. It's a useful last resort.
-
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent, even at low temperatures. Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the cooled solution until turbidity persists. Then, add a few drops of the original solvent to redissolve the precipitate and allow for slow cooling.
Q2: My recrystallized product is oily and appears impure. How can I obtain clean, crystalline material?
A2: An oily product, or "oiling out," occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present that depress the melting point.
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a lower temperature by using more solvent. This can prevent the compound from melting in the hot solvent.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent mixture. A common strategy is to dissolve the compound in a good solvent and then add a poorer solvent until the solution becomes cloudy. Heating to clarify and then slowly cooling can promote proper crystal formation.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization.
Q3: My recovery from recrystallization is disappointingly low. How can I maximize my yield?
A3: Low yield is often a trade-off for high purity. However, you can optimize the process:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in solution upon cooling, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and allows for more complete crystallization.
-
Thorough Cooling: Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize the amount of precipitate.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of the product.
Column Chromatography Issues
Q1: My compound is streaking or tailing on the TLC plate and during column chromatography. What is the cause and how can I fix it?
A1: Streaking is often a sign of overloading the stationary phase or interactions between your compound and the silica gel. Given that this compound has an acidic carboxylic acid group, this is a likely cause.
-
Acidify the Mobile Phase: The carboxylic acid can interact strongly with the slightly acidic silica gel, leading to tailing. Adding a small amount of a volatile acid, such as acetic acid (0.5-1%), to your mobile phase can suppress this interaction by protonating your compound, making it less polar and resulting in sharper bands.
-
Check for Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak from the point of application. Ensure your compound is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column.
-
Sample Overload: Applying too much sample to the TLC plate or column will inevitably lead to streaking. Dilute your sample and apply a smaller amount.
Q2: I am struggling to separate my target compound from a close-running impurity. What adjustments can I make?
A2: Achieving good separation requires optimizing the selectivity of your chromatographic system.
-
Fine-tune the Mobile Phase Polarity: If the Rf values are too high, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If the Rf values are too low, increase the polarity. Small, incremental changes can have a significant impact on separation.
-
Change the Solvent System: If adjusting the polarity of a two-solvent system is not effective, try a different combination of solvents. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can alter the selectivity and improve separation. The nitro group in your compound can engage in specific interactions with different solvents, which you can exploit for better separation.[1]
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, others are available. For acidic compounds, alumina (basic or neutral) could be an option, but be cautious as it can sometimes catalyze reactions. Reversed-phase chromatography (C18 silica) is another powerful alternative where the elution order is inverted (more polar compounds elute first).[1]
Q3: I suspect my compound is decomposing on the silica gel. Is this a known issue for nitro-pyrazole compounds, and how can I mitigate it?
A3: While not explicitly documented for this specific molecule in the search results, nitro compounds can be sensitive, and the acidic nature of silica gel can sometimes promote decomposition, especially if the compound is exposed to it for an extended period.[2]
-
Use a Deactivated Stationary Phase: You can "deactivate" silica gel by pre-treating it with a base like triethylamine. This is done by running a solvent system containing a small percentage (e.g., 1%) of triethylamine through the column before loading your sample. This will neutralize the acidic sites on the silica. Remember to also add triethylamine to your running mobile phase.
-
Speed is Key: Use flash column chromatography rather than gravity chromatography to minimize the residence time of your compound on the column.[3]
-
Alternative Purification Methods: If decomposition is significant, consider alternative methods like recrystallization or acid-base extraction that do not involve silica gel.
Part 2: Frequently Asked Questions (FAQs)
FAQ1: What are the key physicochemical properties of this compound that I should consider for purification?
A1: Understanding the properties of your molecule is crucial for designing an effective purification strategy.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | 185.14 g/mol | Standard for a small organic molecule. |
| Functional Groups | Carboxylic acid, Nitro group, Pyrazole ring | The carboxylic acid allows for acid-base extraction. The nitro and pyrazole groups are polar and can engage in hydrogen bonding and π-π interactions, influencing solubility and chromatographic behavior.[1] |
| Physical Form | Solid | Recrystallization is a viable purification method. |
| Acidity | The carboxylic acid group is acidic. | Enables purification by dissolving in a weak base (e.g., NaHCO₃), washing with an organic solvent to remove neutral impurities, and then re-precipitating the pure acid by adding a strong acid (e.g., HCl). |
| Polarity | High due to the carboxylic acid and nitro group. | Likely to be soluble in polar organic solvents like ethyl acetate, acetone, and alcohols. Low solubility in non-polar solvents like hexanes. Will likely have a low to moderate Rf on silica gel TLC. |
FAQ2: What is a good general workflow for purifying crude this compound?
A2: A robust, general workflow would be:
-
Initial Assessment: Run a TLC of the crude material to determine the number of components and their relative polarities. Test the solubility of the crude material in various solvents.
-
Acid-Base Extraction: If there are significant neutral or basic impurities, an acid-base extraction is an excellent first step. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with an aqueous solution of a weak base like sodium bicarbonate, separate the layers, wash the aqueous layer with fresh organic solvent, and then acidify the aqueous layer to precipitate your product.
-
Recrystallization: If the material from the extraction is a solid and reasonably pure (as indicated by TLC), recrystallization is often the best method to obtain highly pure material.
-
Column Chromatography: If the material contains impurities with similar acidity and solubility, making extraction and recrystallization difficult, then flash column chromatography is the preferred method.[4]
FAQ3: Are there any specific stability concerns I should have during the purification of this compound?
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Avoid excessive or prolonged heating during recrystallization.
-
pH Stability: While the pyrazole ring is generally stable, extreme pH conditions (very strong acids or bases) coupled with high temperatures should be avoided to prevent potential ring opening or other side reactions.
-
Light Sensitivity: Some nitro compounds can be light-sensitive. It is good practice to protect the compound from direct, bright light during purification and storage, for example, by using amber vials or covering flasks with aluminum foil.
FAQ4: How can I definitively assess the purity of my final, purified product?
A4: A combination of methods should be used to confirm the purity and identity of your final product:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate when visualized under UV light and/or with a suitable stain.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Compare the observed melting point to any available literature values.
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities, even at low levels.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This will confirm the presence of the key functional groups (e.g., C=O of the carboxylic acid, N-O stretches of the nitro group).
-
Part 3: Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a potential recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures with water or hexanes) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane or the mobile phase itself). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity as the column runs. Collect fractions in test tubes.
-
Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Part 4: Visualizations
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Diagram 2: Troubleshooting Recrystallization
Caption: Workflow for troubleshooting common recrystallization problems.
Part 5: References
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]
-
Fair, J. D., & Kormos, C. M. (2008). Flash column chromatograms estimated from thin-layer chromatography data. Journal of Chromatography A, 1211(1-2), 49-54. Available at: [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic techniques)
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Available at: [Link]
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Available at:
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"1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid" stability and degradation
An authoritative guide for researchers, scientists, and drug development professionals on the stability and degradation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Technical Support Center: this compound
Welcome to the technical resource center for this compound (CAS 401906-11-4). This guide, curated by our senior application scientists, provides in-depth stability information, troubleshooting advice for common experimental issues, and validated protocols to ensure the integrity of your research.
Compound Overview
This compound is a heterocyclic compound featuring a pyrazole core, a nitro group, an ethyl substituent, and a carboxylic acid moiety. Its chemical structure suggests potential susceptibility to specific degradation pathways, including hydrolysis, photolysis, and oxidation, which are critical considerations for its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid this compound?
A: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Nitroaromatic compounds can be energetic, so it is crucial to store them away from incompatible materials, sources of ignition, and extreme temperatures.[1]
Q2: What are the primary stability concerns when this compound is in solution?
A: In solution, the primary concerns are hydrolytic, photolytic, and oxidative degradation. The carboxylic acid group may undergo reactions, and the nitro-pyrazole ring system can be susceptible to degradation under harsh pH conditions, strong light exposure, or in the presence of oxidizing agents. Solution stability is often lower than solid-state stability, and solutions should ideally be prepared fresh.
Q3: What are the likely degradation pathways for this molecule?
A: Based on its structure and data from related compounds, several degradation pathways are plausible:
-
Hydrolysis: The carboxylic acid group is the most likely site for esterification if alcohols are present in the solvent matrix. The pyrazole ring itself is generally stable to hydrolysis, but extreme pH and heat can promote ring cleavage.
-
Photodegradation: Nitroaromatic compounds are known to be susceptible to photolysis, especially under UV light.[3][4][5] This can lead to complex degradation profiles, potentially involving the reduction of the nitro group or reactions involving the pyrazole ring.[6]
-
Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.[7][8] The presence of the electron-withdrawing nitro group can influence this reactivity.
-
Thermal Degradation: Nitropyrazoles can decompose at elevated temperatures, often initiated by reactions involving the nitro group.[9][10][11] Decomposition may be autocatalytic in nature.[10]
Q4: Is this compound compatible with common HPLC mobile phases?
A: Yes, it is generally compatible with standard reversed-phase HPLC mobile phases, such as acetonitrile/water or methanol/water mixtures with acidic modifiers like formic acid or trifluoroacetic acid. These acidic conditions help to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. However, prolonged exposure to aqueous mobile phases on an autosampler, especially under ambient light and temperature, can lead to degradation.
Troubleshooting Guide: Experimental Issues & Solutions
| Problem Encountered | Potential Root Cause (Stability-Related) | Recommended Troubleshooting Steps & Solutions |
| Inconsistent Assay Results / Loss of Potency Over Time | The compound is degrading in your sample diluent or stock solution. | 1. Check Solution Stability: Prepare a solution and analyze it at timed intervals (e.g., 0, 2, 4, 8, 24 hours). 2. Optimize Diluent: Use a non-aqueous solvent like acetonitrile or a buffered aqueous solution at a slightly acidic pH (e.g., pH 3-5) to minimize hydrolysis. 3. Control Temperature: Keep stock solutions and samples in the autosampler cooled (e.g., 4°C). Prepare working solutions fresh from a solid sample for each experiment. |
| Appearance of New Peaks in Chromatogram During a Sequence | Photodegradation: The compound is light-sensitive and is degrading in the autosampler vial due to exposure to ambient or UV light. | 1. Use Amber Vials: Protect samples from light by using amber or UV-protected autosampler vials. 2. Minimize Exposure: Cover the autosampler and reduce laboratory lighting if the issue persists. 3. Confirm Photodegradation: Intentionally expose a solution to intense light (e.g., a photostability chamber) and compare its chromatogram to a protected sample.[12] |
| Poor Peak Shape (Tailing) in HPLC Analysis | Ionic Interactions: The carboxylic acid group is interacting with active sites on the silica-based column packing material. | 1. Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to <3.5 using formic or trifluoroacetic acid to fully protonate the carboxylic acid. 2. Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions. |
| Complete Loss of Main Peak After Exposure to Certain Reagents | Oxidative Degradation: The compound is unstable in the presence of oxidizing agents. This is a common issue seen when testing for oxidative stress. | 1. Confirm Oxidative Lability: This is expected behavior under forced oxidative degradation conditions (e.g., with H₂O₂). 2. Avoid Incompatible Excipients: If formulating, avoid excipients with peroxide contaminants (e.g., some grades of povidone, polysorbate). 3. Use Antioxidants: If necessary for a formulation, consider the addition of antioxidants, but verify their compatibility with the main compound first. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions: (Perform each in parallel with a control sample protected from stress)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Separately, store 2 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution and a thin layer of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
After the designated time, cool samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage of degradation.
-
Check for peak purity of the main compound peak to ensure co-elution is not occurring.
Workflow for Stability Assessment
Caption: Potential degradation pathways for the molecule.
References
- García, J. C., et al. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525.
- Deng, Y., & Zhang, H. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- Zhang, C., et al. (2023). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(7), 4.
- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole - Safety Data Sheet.
- Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Dalinger, I., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate.
- Tang, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-754.
- Lorch, C. J., & Peterson, J. A. (1988). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Archives of Biochemistry and Biophysics, 263(2), 325-334.
- Apollo Scientific. (n.d.). 4-Nitro-1H-pyrazole - Safety Data Sheet.
- Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 39(10), 3745-3751.
- AFG Bioscience LLC. (2016). 3-Nitro-1H-pyrazole - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety Data Sheet.
- Kurbangaleev, A. R., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4995.
- PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
- MDPI. (n.d.). Molecules | Free Full-Text | Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- Kletskii, M. E., et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 23(10), 2469.
- Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 102(2), 509-516.
- Kumar, A., et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In Pyrazole: Preparation and Uses. Nova Science Publishers.
- Aldrich. (2024). 1,3-Dinitrobenzene - Safety Data Sheet.
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- American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate.
- Semproni, M. J., et al. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 144(10), 4443-4450.
- Rawat, T. S., & Pandey, I. P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(1), 00013.
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- Trofimov, B. A., et al. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
- Bhatt, N. P., et al. (2018). A new stability indicating RP-HPLC method for estimation of brexpiprazole. ResearchGate.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-90.
- Fahmy, A. M., et al. (1981). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 20B(9), 819-821.
- Sharma, A., et al. (2022). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 12(35), 22763-22767.
- Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66.
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Zhang, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1334.
- Al-Zaydi, K. M. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Molecules, 14(7), 2447-2455.
- Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(4).
- PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid.
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- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Welcome to the dedicated technical support center for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your research.
Introduction to this compound
This compound is a solid organic compound with a molecular weight of 185.14 g/mol and an empirical formula of C₆H₇N₃O₄. Its structure, featuring a carboxylic acid group, a nitro group, and a pyrazole ring, presents unique solubility characteristics that can be challenging. This guide will provide a systematic approach to achieving successful solubilization for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in aqueous solutions?
A1: The limited aqueous solubility is primarily due to the hydrophobic nature of the pyrazole ring and the ethyl group. While the carboxylic acid and nitro groups are polar, their contribution to overall water solubility is not sufficient to overcome the nonpolar portions of the molecule at neutral pH. Carboxylic acids with more than four carbon atoms tend to have reduced water solubility[1][2].
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on its structure and the behavior of similar organic acids, this compound is expected to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent, in polar protic solvents like ethanol and methanol.
Q3: Is the solubility of this compound pH-dependent?
A3: Yes, absolutely. The presence of the carboxylic acid group means its solubility in aqueous solutions is highly dependent on pH. At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus more water-soluble[3].
Q4: Are there any known stability issues I should be aware of when dissolving this compound?
A4: Nitropyrazole derivatives are generally stable; however, they are energetic compounds and should be handled with care[4][5]. Avoid excessive heating, and for long-term storage of solutions, it is advisable to store them at low temperatures and protected from light to prevent potential degradation. Always handle the solid compound in a well-ventilated area and wear appropriate personal protective equipment (PPE)[6][7].
Troubleshooting Guide: Step-by-Step Solubilization
This guide provides a systematic approach to dissolving this compound. The appropriate method will depend on the final application of your solution.
Initial Solvent Screening
A logical first step is to perform a small-scale solubility test with a variety of common laboratory solvents. This will help you identify the most promising solvent system for your needs.
Protocol for Initial Solvent Screening:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several individual vials.
-
Add a measured volume (e.g., 100 µL) of the test solvent to the first vial.
-
Vortex the vial for 1-2 minutes. If the compound does not dissolve, sonication for 5-10 minutes can be beneficial[8].
-
Visually inspect for complete dissolution against a light and dark background.
-
If the compound dissolves, the solubility is greater than 10 mg/mL.
-
If it does not dissolve, add another measured volume of the solvent and repeat the process until the compound is fully dissolved or a practical volume limit is reached.
-
Repeat for each of the selected solvents.
Table 1: Expected Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water (neutral pH) | Poor | The hydrophobic pyrazole ring and ethyl group limit solubility[1][2]. |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Good | Similar to DMSO, a polar aprotic solvent suitable for many organic molecules. |
| Ethanol/Methanol | Moderate | Polar protic solvents that can form hydrogen bonds, but may be less effective than DMSO or DMF. |
| Acetonitrile | Moderate to Poor | Less polar than alcohols, may have limited success. |
| Dichloromethane (DCM) | Poor | A nonpolar solvent, unlikely to be effective for this polar compound. |
| Aqueous Base (e.g., 0.1 M NaOH) | Excellent | Deprotonation of the carboxylic acid to form a soluble salt[3]. |
Workflow for Solvent Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system.
Caption: Decision tree for solvent selection.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous media for cell-based assays or other experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of the compound).
-
Vortex the solution vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect for complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in an Aqueous Buffer using pH Adjustment
This method is ideal for applications requiring a true aqueous solution of the compound, such as certain biochemical assays.
Materials:
-
This compound
-
Deionized water or desired buffer
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspend the weighed compound in the desired volume of water or buffer.
-
While stirring, add 0.1 M NaOH dropwise.
-
Monitor the pH of the solution continuously.
-
Continue adding NaOH until the compound fully dissolves. The pH will likely need to be raised significantly above the pKa of the carboxylic acid.
-
Once dissolved, the pH can be carefully adjusted back towards the desired final pH with a suitable acidic solution (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low.
-
Filter the final solution through a 0.22 µm filter to sterilize and remove any remaining particulates.
Protocol 3: Preparation of a Co-Solvent Formulation
For in vivo studies or other applications where a higher concentration in a physiologically compatible vehicle is needed, a co-solvent system can be employed.
Materials:
-
This compound
-
DMSO
-
PEG 300 (Polyethylene glycol 300)
-
Tween® 80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated pre-solution.
-
In a separate container, prepare the vehicle by mixing the co-solvents. A common formulation is 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% saline.
-
While vigorously stirring or vortexing the vehicle, slowly add the DMSO pre-solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Continue to mix until a clear, homogenous solution is obtained.
Safety and Handling
As a nitropyrazole derivative, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents[7].
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place away from heat and sources of ignition[6].
References
- AK Scientific, Inc.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
- pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
- Fisher Scientific.
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
- Application Notes and Protocols for In Vivo Dissolution of 1,2-Benzoxazole-5-carboxylic Acid. Benchchem.
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
- In-vitro Thermodynamic Solubility. Protocols.io.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
- This compound. Sigma-Aldrich.
- This compound 401906-11-4. Sigma-Aldrich.
- 25.2 Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks.
- Carboxylic acid - Arom
- Organic Chemistry Study Guide: Carboxylic Acids & Deriv
- 5334-40-7|4-Nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm.
- 4-Nitropyrazole-3-carboxylic acid | 5334-40-7. ChemicalBook.
- Determination and correlation for solubility of aromatic acids in solvents.
- What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?. Guidechem.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4. AMERICAN ELEMENTS ®.
- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid.
- Fast Release of Carboxylic Acid inside Cells. PMC - NIH.
- Buy 4-Nitropyrazole-3-carboxylic acid from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.
- 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem.
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. the NIST WebBook.
Sources
- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this multi-step synthesis. The following troubleshooting guides and FAQs are structured to provide in-depth, field-proven insights to ensure the successful synthesis and purification of your target compound.
Diagram of the General Synthetic Pathway
Caption: General synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q1: I am getting a very low yield, or no product at all. What are the likely causes?
A1: Low or no yield can stem from issues in any of the three main synthetic steps. Let's break down the potential failure points:
-
Step 1: Pyrazole Ring Formation: The initial condensation to form the pyrazole ring is critical.
-
Causality: The reaction between a 1,3-dicarbonyl compound and ethylhydrazine can be sensitive to pH and temperature. Improper conditions can lead to the formation of multiple side products or decomposition of the starting materials.
-
Troubleshooting:
-
Verify Starting Material Quality: Ensure your 1,3-dicarbonyl precursor and ethylhydrazine are pure.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity and yield in pyrazole synthesis.
-
pH Control: Maintain the recommended pH for the condensation reaction. An acidic medium is typically required to activate the carbonyls, but a highly acidic environment can protonate the hydrazine, reducing its nucleophilicity.
-
Temperature Management: These reactions are often exothermic. Maintain proper temperature control to avoid side reactions.
-
-
-
Step 2: Nitration: The introduction of the nitro group is an electrophilic aromatic substitution.
-
Causality: The pyrazole ring is susceptible to both activation and deactivation by its substituents. The conditions for nitration must be carefully controlled to achieve the desired 4-nitro isomer without causing decomposition or the formation of unwanted byproducts.
-
Troubleshooting:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The ratio and concentration are crucial. Fuming nitric acid may be too harsh and can lead to oxidation or dinitration.
-
Temperature Control: Perform the nitration at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side product formation.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to over-nitration or degradation.
-
-
-
Step 3: Hydrolysis: The final step of converting the ester to a carboxylic acid can also be problematic.
-
Causality: Hydrolysis, whether acid or base-catalyzed, can sometimes be slow or incomplete. The presence of the nitro group can also influence the reactivity of the ester.
-
Troubleshooting:
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed. For base-catalyzed hydrolysis (e.g., with NaOH or LiOH), ensure a sufficient excess of the base and adequate reaction time. For acid-catalyzed hydrolysis, use a strong acid like HCl or H2SO4 and monitor the reaction progress.
-
Solvent: Ensure the ester is fully dissolved in the reaction solvent to allow for efficient hydrolysis. A co-solvent system (e.g., water/ethanol) may be necessary.
-
Work-up: After hydrolysis, the carboxylic acid needs to be protonated by acidification to precipitate. Ensure the pH is sufficiently acidic for complete precipitation.
-
-
Issue 2: Presence of Isomeric Impurities
Q2: My analytical data (NMR, LC-MS) suggests the presence of isomers. What are they and how can I separate them?
A2: Isomer formation is a common challenge in pyrazole chemistry. You are likely encountering regioisomers from either the ring formation or the nitration step.
-
1,5- vs. 1,3- Regioisomers from Pyrazole Formation:
-
Causality: The initial condensation can produce both the desired 1,3-disubstituted pyrazole and the 1,5-disubstituted isomer. The regioselectivity is influenced by the nature of the substituents on the 1,3-dicarbonyl precursor and the reaction conditions.
-
Identification: These isomers can often be distinguished by ¹H NMR spectroscopy. The chemical shift of the proton on the pyrazole ring will differ between the two isomers.
-
Prevention and Separation:
-
As mentioned, using fluorinated alcohols as solvents can enhance the regioselectivity of the initial pyrazole synthesis.
-
Careful column chromatography of the pyrazole ester intermediate (before hydrolysis) is often the most effective way to separate these isomers.
-
-
-
4-Nitro vs. 5-Nitro Regioisomers from Nitration:
-
Causality: Electrophilic nitration of the 1-ethyl-1H-pyrazole-3-carboxylate can occur at either the C4 or C5 position. While the 4-position is generally favored due to electronic effects, the formation of the 5-nitro isomer is a distinct possibility.[1][2][3]
-
Identification: ¹H NMR is a powerful tool to differentiate between the 4-nitro and 5-nitro isomers. The proton on the pyrazole ring will have a different chemical shift in each isomer. Mass spectrometry will show identical masses for both isomers.
-
| Compound | Expected ¹H NMR Chemical Shift (DMSO-d₆) | Notes |
| This compound (Target) | ~8.9 ppm (s, 1H, pyrazole H-5) | The single proton on the pyrazole ring is deshielded by the adjacent nitro group and the pyrazole nitrogen. |
| 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid (Isomer) | ~7.5-8.0 ppm (s, 1H, pyrazole H-4) | The proton at the 4-position is expected to be at a slightly upfield chemical shift compared to the H-5 proton in the 4-nitro isomer. |
| Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (Starting Material) | ~8.8 ppm (s, 1H, pyrazole H-5) | Similar to the carboxylic acid, but with ethyl ester signals (~4.3 ppm, q; ~1.3 ppm, t). |
-
Separation Strategy:
-
Fractional Crystallization: If there is a significant difference in the solubility of the two nitro isomers, fractional crystallization can be an effective purification method.
-
Chromatography: Preparative HPLC or column chromatography of the final carboxylic acid or the preceding ester can be used to separate the isomers. The polarity difference between the 4-nitro and 5-nitro isomers may be subtle, so careful optimization of the mobile phase is necessary.
-
Diagram of Potential Side Product Formation
Caption: Potential side products in the synthesis of this compound.
Issue 3: Incomplete Ester Hydrolysis
Q3: My final product is contaminated with the starting ester. How can I ensure complete hydrolysis?
A3: Incomplete hydrolysis is a common issue that can often be resolved by adjusting the reaction conditions.
-
Causality: The ester may be sterically hindered or electronically deactivated, making hydrolysis slow. Insufficient reagent, reaction time, or temperature can also lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: If you are performing the hydrolysis at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is no longer observed.
-
Increase Reagent Stoichiometry: For base-catalyzed hydrolysis, increase the molar excess of the base (e.g., from 1.5 equivalents to 3-4 equivalents of LiOH or NaOH).
-
Improve Solubility: Ensure the starting ester is fully dissolved. If solubility is an issue, consider adding a co-solvent like THF or dioxane to the aqueous reaction mixture.
-
Alternative Hydrolysis Conditions: If standard conditions are ineffective, consider using a different method. For example, microwave-assisted hydrolysis can sometimes accelerate difficult reactions.
-
Issue 4: Presence of Over-Nitrated Byproducts
Q4: I see a peak in my mass spectrum that corresponds to the addition of two nitro groups. How can I avoid this?
A4: The formation of dinitrated products indicates that your nitration conditions are too harsh.
-
Causality: The pyrazole ring, even with a deactivating carboxylate group, can be susceptible to a second nitration under forcing conditions.
-
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. Maintain a low temperature (ideally below 5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of nitric acid. A slight excess is often necessary to drive the reaction to completion, but a large excess will promote dinitration.
-
Milder Nitrating Agents: If dinitration is persistent, consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride).
-
Reaction Monitoring: Carefully monitor the reaction progress. As soon as the starting material is consumed, quench the reaction to prevent the formation of over-nitrated products.
-
By carefully considering these potential pitfalls and implementing the suggested troubleshooting strategies, you can significantly improve the yield and purity of your this compound synthesis.
References
- Method for purifying pyrazoles.
- This compound. PubChemLite. Accessed January 10, 2026. [Link]
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 539-556.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Accessed January 10, 2026. [Link]
- Peyre, J. P., & Reynier, M. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. Annales Pharmaceutiques Francaises, 27(12), 749–752.
- ethyl 4-nitro-1H-pyrazole-3-carboxylate. PubChem. Accessed January 10, 2026. [Link]
- 5-Nitro-3-pyrazolecarboxylic acid. SpectraBase. Accessed January 10, 2026. [Link]
- Ethyl 4-nitro-1H-pyrazole-3-carboxylate. American Elements. Accessed January 10, 2026. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- El-Shehry, M. F., & Abu-Hashem, A. A. (2012). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. International Journal of Organic Chemistry, 2(3), 243-249.
- Kanishchev, O. S., & Glinyanaya, N. V. (2011). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Journal of Organic Chemistry, 47(4), 596-601.
- Yin, C., & Shreeve, J. M. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3169.
- Pereira, M. M., & da Silva, J. A. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4994.
- Yogi, B., & Kumar, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Journal of Applied Pharmaceutical Science, 8(07), 099-105.
- Osinski, P., & Krawczyk, M. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8465.
- Bērziņš, K., & Suna, E. (2020). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Beilstein Journal of Organic Chemistry, 16, 2195–2202.
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Accessed January 10, 2026. [Link]
- ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. PubChem. Accessed January 10, 2026. [Link]
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
Sources
Technical Support Center: Troubleshooting NMR Interpretation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the NMR analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 401906-11-4). This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and need to verify its structure or purity via Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently interpret your data and troubleshoot common issues.
This guide moves from foundational data—what the spectrum should look like—to common general and molecule-specific problems you might encounter in the lab.
Section 1: Foundational NMR Profile & Initial Analysis
Before troubleshooting, it is critical to have a clear, theoretically grounded expectation of the NMR spectrum. The structure of this compound is unique, and its electronic features directly influence the spectral output.
Molecular Structure and Atom Numbering
For clarity throughout this guide, we will use the following atom numbering convention:
Caption: Structure of this compound with atom numbering.
FAQ: What are the expected ¹H and ¹³C NMR spectral data for this compound?
Answer: The expected spectrum is relatively simple, but contains features highly sensitive to experimental conditions. The powerful electron-withdrawing nature of the nitro group and the pyrazole ring itself significantly deshields adjacent nuclei.[1][2][3][4]
¹H NMR Predicted Data
| Proton Label | Multiplicity | Integration | Approx. Chemical Shift (ppm) | Rationale & Key Considerations |
| COOH | Broad Singlet | 1H | 10.0 - 13.0+ | Highly deshielded acidic proton.[5] Its chemical shift and visibility are strongly dependent on solvent, concentration, and temperature.[6][7][8] It will readily exchange with D₂O. |
| H5 | Singlet | 1H | 8.5 - 9.5 | This is the sole pyrazole ring proton. Its significant downfield shift is caused by the anisotropic effect of the ring and the potent electron-withdrawing nitro group at the adjacent C4 position.[2][3] |
| CH₂ (6) | Quartet | 2H | 4.4 - 4.8 | Methylene protons adjacent to the pyrazole ring nitrogen. Deshielded by the aromatic system. The signal is split into a quartet by the three protons of the methyl group (n+1 rule). |
| CH₃ (7) | Triplet | 3H | 1.4 - 1.6 | Methyl protons are the most shielded in the molecule. The signal is split into a triplet by the two protons of the adjacent methylene group. |
¹³C NMR Predicted Data
| Carbon Label | Approx. Chemical Shift (ppm) | Rationale & Key Considerations |
| COOH (8) | 160 - 170 | Typical range for a carboxylic acid carbonyl carbon.[5][8] |
| C4 | 145 - 155 | Carbon bearing the nitro group. Expected to be significantly downfield. In related nitropyrazoles, C-NO₂ carbons are highly deshielded.[9] |
| C3 & C5 | 125 - 140 | These are the other two pyrazole ring carbons. Precise assignment often requires 2D NMR (HMBC/HSQC), but they reside in the aromatic region. |
| CH₂ (6) | 45 - 55 | Methylene carbon attached to the ring nitrogen. |
| CH₃ (7) | 13 - 17 | Aliphatic methyl carbon, expected to be the most upfield signal. |
Section 2: Troubleshooting Common Spectroscopic Problems
This section addresses the most frequent issues encountered during the NMR analysis of this specific molecule, progressing from general instrument-related problems to compound-specific challenges.
General NMR Troubleshooting
Q: My peaks are broad, asymmetric, or distorted. What's the cause?
A: This is one of the most common issues in NMR and usually points to poor magnetic field homogeneity around the sample.
-
Primary Cause: Poor Shimming. The shimming process corrects for inhomogeneities in the magnetic field. If the shims are not properly adjusted, the field "seen" by different parts of the sample varies, leading to a range of frequencies for the same nucleus and thus, broad peaks.[10][11]
-
Solution: Always perform a shimming routine (e.g., topshim or gradient shimming) before acquisition. If automated shimming fails, it could indicate a larger problem with the sample itself. You may need to manually optimize the shims or start from a known good shim file.[12]
-
-
Secondary Causes:
-
Sample Inhomogeneity: If your compound is not fully dissolved or contains suspended particles, this will severely degrade spectral quality.[13] Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
High Concentration: Overly concentrated samples can be viscous, which slows molecular tumbling and leads to broader lines.[11][13] Solution: Dilute your sample. For this molecule, a concentration of 5-10 mg in 0.6 mL of solvent is a good starting point.
-
NMR Tube Quality: Use high-quality, clean, and unscratched NMR tubes. Scratches or imperfections distort the magnetic field.[12]
-
Molecule-Specific Troubleshooting
Q: I can't see the carboxylic acid (COOH) proton peak. Is my compound incorrect?
A: Not necessarily. The acidic proton is notoriously difficult to observe for several reasons.
-
Cause 1: Proton Exchange. The COOH proton is acidic and can rapidly exchange with other labile protons, most commonly trace amounts of water in the deuterated solvent.[11] This rapid exchange can broaden the signal so much that it disappears into the baseline.
-
Validation Protocol: The definitive test is the D₂O shake experiment . Add a single drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The acidic COOH proton will exchange with deuterium (becoming COD), and the peak will disappear entirely from the ¹H NMR spectrum.[5][14] This confirms the peak's identity.
-
-
Cause 2: Solvent Effects. The choice of solvent dramatically affects the chemical shift and appearance of the COOH proton.[6][8]
-
In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ , the COOH proton forms a strong hydrogen bond with the solvent, slowing its exchange rate and typically resulting in a sharper, more easily observable peak.
-
In solvents like CDCl₃ , the COOH proton may form dimers or have a higher exchange rate with residual water, often leading to a very broad or invisible signal.
-
In protic solvents like Methanol-d₄ , the COOH proton will exchange with the solvent's -OD group, making it completely invisible.
-
Q: I see extra, unidentifiable peaks in my spectrum. What are they?
A: Extraneous peaks usually originate from impurities. Understanding the potential synthesis route can provide clues. Pyrazoles are often synthesized via condensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[15][16][17][18]
-
Possible Impurities:
-
Residual Solvents: Acetone (from cleaning glassware, ~2.17 ppm in CDCl₃), ethyl acetate, or hexanes are common.[11]
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Regioisomers: If the synthesis is not perfectly regioselective, you might have the "1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid" isomer, which would give a different, though likely similar, spectrum.
-
Water: A broad peak around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆.
-
-
Troubleshooting Strategy:
-
Check Solvent Purity: Run a spectrum of the neat NMR solvent to identify its impurity peaks.
-
Review Synthesis: Analyze the reaction used to synthesize the compound and predict likely side products or unreacted starting materials.
-
Purification: If impurities are significant, re-purify your compound using chromatography or recrystallization.
-
Q: The integration values for my peaks are not correct. For example, the pyrazole proton integrates to 0.8 instead of 1.0.
A: Inaccurate integration is often a data processing issue, but can also be chemical in nature.
-
Cause 1: Poor Phasing and Baseline Correction. An improperly phased spectrum or a distorted baseline will lead to significant integration errors.
-
Solution: Carefully phase your spectrum manually to ensure all peaks have a symmetrical, pure absorption shape. Perform a baseline correction across the entire spectrum.
-
-
Cause 2: Insufficient Relaxation Delay (d1). Protons require a certain amount of time to relax back to their equilibrium state after being pulsed. If the delay between scans is too short, protons that relax slowly (like those on an aromatic ring with no adjacent protons) may not fully relax, leading to their signals being attenuated and integrating to a lower value.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters to 5-7 times the longest T₁ value of your protons. A standard value of 5 seconds is often sufficient for quantitative work.
-
-
Cause 3: Presence of Impurities. If an impurity peak overlaps with a peak from your compound, the integration will be incorrect.[19]
Section 3: Key Experimental Protocols
Protocol: D₂O Shake for Identification of Labile Protons
This self-validating protocol is essential for confirming the identity of OH, NH, or SH protons.
-
Acquire Initial Spectrum: Dissolve your sample (5-10 mg) in a suitable aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum. Integrate all peaks.
-
Identify Potential Labile Proton: Locate the suspected COOH peak (typically a broad signal between 10-13 ppm).
-
Add D₂O: Carefully add one drop (approx. 20-30 µL) of high-purity D₂O to the NMR tube.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a new ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the "before" and "after" spectra. The peak corresponding to the COOH proton should have completely disappeared or be significantly diminished. This provides definitive evidence for its assignment.[5][11][14]
Section 4: Visual Troubleshooting Workflow
A logical workflow can help systematically diagnose NMR problems.
Caption: A systematic workflow for troubleshooting common NMR spectral issues.
References
- Hampson, P. & Mathias, A. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 5(6), 563-571. [Link]
- Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). (n.d.). Chemistry Stack Exchange. [Link]
- Smirnov, S. N., et al. (2001). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 123(19), 4615–4623. [Link]
- Troubleshooting. (n.d.). University of Maryland, Department of Chemistry and Biochemistry. [Link]
- Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. [Link]
- Gaggelli, E., et al. (1990). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Magnetic Resonance in Chemistry, 28(7), 623-628. [Link]
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. [Link]
- Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2024). JoVE. [Link]
- The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3546. [Link]
- Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? (2017).
- Ethyl 4-nitro-1H-pyrazole-3-carboxyl
- Troubleshooting Acquisition Related Problems. (n.d.). University of Wisconsin-Madison, Chemistry Department. [Link]
- Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 45A(1), 21-41. [Link]
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
- 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]
- Troubleshooting a negative result. (n.d.). Mestrelab Research. [Link]
- ethyl 4-nitro-1H-pyrazole-3-carboxyl
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
- Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]
- Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. [Link]
- Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(6), 11436-11447. [Link]
- Ünver, H., et al. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 859-876. [Link]
- Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1004-1036. [Link]
- 13C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.).
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(14), 3137. [Link]
- Loro, C., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
- Kumar, A., et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.).
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- 19. Troubleshooting a negative result [mestrelabcn.com]
Technical Support Center: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for researchers working with 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the screening and characterization of this compound. Given its chemical structure—a substituted nitropyrazole—this molecule presents specific challenges in experimental assays that require careful consideration to ensure data integrity.
The pyrazole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutics.[1][2] However, the combination of a nitroaromatic group and a carboxylic acid moiety necessitates a proactive approach to identify and mitigate common sources of assay interference. This guide provides the causal explanations behind these phenomena and offers validated protocols to de-risk your findings and build confidence in your results.
Troubleshooting Guide: From Assay Artifacts to Validated Hits
This section addresses specific, common problems observed during in-vitro testing of this compound. Each entry details the likely cause, explains the underlying mechanism, and provides a clear, actionable protocol for diagnosis and resolution.
Issue 1: High Variability and Poor Reproducibility of IC₅₀ Values
Question: My dose-response curves for this compound are inconsistent between plates and experimental days. Why is my IC₅₀ value shifting?
Answer: The most common cause of poor reproducibility for lipophilic, acidic compounds like this is poor aqueous solubility and subsequent precipitation in the assay buffer.[3] When you dilute your DMSO stock solution into an aqueous buffer—a phenomenon known as "DMSO shock"—the compound can rapidly come out of solution if its concentration exceeds its thermodynamic solubility limit.[3] This process is highly sensitive to minor variations in mixing, temperature, and buffer composition, leading to inconsistent effective concentrations of the dissolved, active compound.[4]
Precipitated particles can create false positives by scattering light in optical assays or lead to false negatives (or underestimated potency) because the true concentration of the soluble compound is much lower than the nominal concentration.[3]
Logical Troubleshooting Workflow for Reproducibility Issues
Caption: Troubleshooting workflow for inconsistent IC₅₀ results.
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
This protocol helps determine the concentration at which this compound begins to precipitate in your specific assay buffer.[5]
-
Prepare Compound Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the compound in your exact assay buffer. Ensure the final DMSO concentration is consistent across all wells and matches your assay conditions (typically ≤1%).
-
Incubation: Incubate the plate at the same temperature and for the same duration as your main assay (e.g., 37°C for 1 hour).
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness, particulates, or precipitate. A microscope can be used for more sensitive detection.
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility limit. Your screening concentrations should remain below this threshold.
| Parameter | Recommendation for Improving Solubility | Rationale |
| Assay Buffer | Include 0.01-0.05% non-ionic detergent (e.g., Triton X-100, Tween-20). | Detergents form micelles that can help solubilize hydrophobic compounds, reducing aggregation and precipitation.[6] |
| Protein Carrier | Add 0.1 mg/mL Bovine Serum Albumin (BSA). | BSA can bind non-specifically to compounds, preventing them from aggregating and precipitating.[6] |
| DMSO Concentration | Keep final DMSO concentration as low as possible (ideally <0.5%). | Minimizes the "DMSO shock" effect where the compound rapidly precipitates upon dilution into an aqueous buffer.[3] |
| pH | Evaluate compound solubility at different buffer pH values. | As a carboxylic acid, the compound's charge state and solubility will be pH-dependent. Solubility should increase at pH > pKa. |
Issue 2: High Background in Fluorescence or Absorbance-Based Assays
Question: I'm seeing a high background signal or apparent inhibition/activation that looks like an artifact in my optical assay. What is causing this?
Answer: This is a classic example of optical interference. The this compound structure contains two chromophores—the pyrazole ring and the nitroaromatic group—which can absorb light and potentially fluoresce, directly interfering with the assay signal.[6]
-
Color Quenching/Inner-Filter Effect: Nitroaromatic compounds are often yellow. If the compound's absorbance spectrum overlaps with the excitation or emission wavelength of your fluorophore, it will absorb the light, leading to a decrease in signal that can be misinterpreted as inhibition.[7]
-
Autofluorescence: The compound itself may be fluorescent at the wavelengths used in your assay, leading to an increase in signal that can mask inhibition or be misinterpreted as activation.[6][8]
Protocol 2: Compound Optical Interference Scan
This protocol is essential for characterizing the intrinsic optical properties of your test compound.
-
Prepare Plate: In a plate identical to your assay plate (e.g., black-walled, clear-bottom for fluorescence), add the compound at your highest screening concentration to several wells containing only assay buffer (no enzyme, substrates, or detection reagents).
-
Include Controls: Use wells with buffer + DMSO as your negative control.
-
Absorbance Scan: Use a spectrophotometer plate reader to scan the absorbance of the compound from 300 nm to 700 nm. Note any absorbance peaks, especially near your assay's excitation and emission wavelengths.
-
Fluorescence Scan:
-
Excite the compound-containing wells at your assay's excitation wavelength and scan the emission spectrum across a broad range (e.g., 400-700 nm).
-
Set the emission detector to your assay's emission wavelength and scan a range of excitation wavelengths (e.g., 300-550 nm).
-
-
Analyze Results:
-
Interference Confirmed: If you observe significant absorbance or fluorescence at your assay's wavelengths, your compound is directly interfering.
-
No Interference: If no significant signal is detected, the artifact may be due to other mechanisms like chemical reactivity.
-
| Interference Type | Observation | Recommended Action |
| Absorbance (Color) | Compound absorbs light at/near assay excitation or emission wavelengths. | Switch to a different assay technology (e.g., luminescence, mass spectrometry). If not possible, use a "red-shifted" fluorophore with excitation/emission >600 nm, where compound interference is less common.[7] |
| Autofluorescence | Compound emits light when excited at or near the assay's excitation wavelength. | Perform a "pre-read" of the plate after compound addition but before adding detection reagents. Subtract this background from the final reading.[7] |
Issue 3: Hit Confirmation Failure in Orthogonal Assays
Question: The compound was a confirmed hit in my primary biochemical assay (e.g., a fluorescence-based kinase assay with DTT), but its activity disappears when I test it in a label-free secondary assay (e.g., Surface Plasmon Resonance). Why?
Answer: This discrepancy strongly suggests the compound is not a true inhibitor but rather an assay artifact arising from non-specific chemical reactivity.[9] The nitroaromatic moiety can make the compound redox-active, and the pyrazole ring can chelate metals or react with nucleophiles under certain conditions.
-
Redox Cycling: In the presence of reducing agents commonly found in assay buffers (like DTT), some nitroaromatic compounds can undergo redox cycling. This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can damage proteins or interfere with assay components, leading to a false signal.[9]
-
Thiol Reactivity: The compound or a reactive impurity could be an electrophile that covalently modifies cysteine residues on the target protein or assay enzymes. This is particularly relevant in assays containing DTT, which can sometimes paradoxically promote certain types of reactivity.[9]
Hit Validation Cascade for Triaging Reactive Compounds
Caption: A typical hit validation workflow to identify assay artifacts.
Protocol 3: Counter-Screen for H₂O₂ Generation (Redox Activity)
This assay detects if your compound generates H₂O₂ in situ, a hallmark of redox-cycling compounds.[9]
-
Reagents: Horseradish peroxidase (HRP), a sensitive H₂O₂ detector like Amplex UltraRed, your assay buffer (both with and without 1 mM DTT).
-
Plate Setup: In a 96-well plate, add your compound at various concentrations to buffer (with and without DTT).
-
Initiate Reaction: Add a solution of HRP and Amplex UltraRed to all wells.
-
Incubate: Incubate at room temperature, protected from light, for 30 minutes.
-
Read Signal: Measure the fluorescence (Ex/Em ~570/585 nm).
-
Interpretation: A dose-dependent increase in fluorescence indicates H₂O₂ production. If this occurs, especially in the presence of DTT, the compound is likely a redox cycler and its activity in the primary assay is an artifact.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that can lead to assay interference?
The key liabilities stem from its three main chemical features:
-
Aromatic Carboxylic Acid: This group makes the compound's solubility highly dependent on pH. At physiological pH (~7.4), it will be mostly deprotonated (anionic), which may improve solubility compared to neutral pH, but it remains a poorly soluble molecule overall.
-
Nitroaromatic System: This group is an electron-withdrawing chromophore, making the compound colored (likely yellow) and a candidate for redox cycling. This can cause both optical interference and chemical reactivity artifacts.[6][9]
-
Pyrazole Core: While a stable aromatic ring, pyrazoles can sometimes chelate metal ions, which could be problematic in assays containing divalent cations (e.g., Mg²⁺, Zn²⁺).
Q2: How can I proactively mitigate interference before starting a large-scale screen?
A robust screening campaign always includes a set of "pre-flight checks" before consuming large amounts of compound and resources.
-
Solubility First: Always determine the kinetic solubility of your compound in the final assay buffer before screening.[5]
-
Run Interference Controls: As a standard, run your compound in the absence of the biological target to check for direct effects on the assay signal (autofluorescence, color quenching).[6][8]
-
Include Detergent: Proactively include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your buffer to help prevent aggregation of hydrophobic compounds.[6]
-
Assess Purity: Always use freshly prepared solutions from powder of confirmed purity (>95%). Stored DMSO solutions can degrade, and impurities from synthesis can be reactive.[9]
Q3: What does a standard "hit validation cascade" look like for a compound identified from a high-throughput screen (HTS)?
A hit from a primary HTS is just the beginning. A rigorous validation cascade is crucial to eliminate the 90%+ of initial hits that are false positives or artifacts.[10] The goal is to build confidence through orthogonal validation.[11][12]
-
Hit Confirmation: Re-test the original library compound in the primary assay to confirm activity.
-
Re-synthesis and Purity Analysis: Obtain or synthesize a fresh batch of the compound and confirm its identity and purity (>95%) by LC-MS and NMR.[9]
-
Orthogonal Assay Confirmation: Confirm the compound's activity in a secondary assay that uses a different technology. For example, if the primary assay measured enzymatic activity via fluorescence, an orthogonal assay might directly measure binding using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11][13]
-
Counter-Screens: Run specific counter-screens to rule out common interference mechanisms, such as the optical and reactivity assays described in the troubleshooting guide above.[6]
-
SAR Exploration: If the hit is validated, testing closely related analogs can help establish a structure-activity relationship (SAR), which provides strong evidence for a specific, on-target binding interaction.[10]
References
- Dahlin, J.L., et al. (2015). Hit-to-Lead: Hit Validation and Assessment. PubMed.
- Gilbert, A.M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
- Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery.
- National Center for Biotechnology Information. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf.
- Thorne, N., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI Bookshelf.
- Dahlin, J.L., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf.
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
- Dahlin, J.L., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery.
- Di, L., & Kerns, E. H. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis.
- Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab bench to pilot plant and beyond. We will delve into common challenges, provide detailed troubleshooting advice, and offer robust protocols grounded in established chemical principles. Our goal is to equip you with the expertise to ensure a safe, efficient, and reproducible scale-up process.
I. Synthesis Pathway Overview
The synthesis of this compound typically proceeds through a multi-step sequence. A common route involves the initial formation of a pyrazole-3-carboxylate ester, followed by N-ethylation, nitration of the pyrazole ring, and subsequent hydrolysis of the ester to the desired carboxylic acid. Each of these steps presents unique challenges when transitioning to a larger scale.
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the scale-up of this synthesis.
Q1: What are the primary safety concerns when scaling up the nitration step?
A1: The nitration of the pyrazole ring is a highly exothermic reaction and poses the most significant safety risk during scale-up.[2][3] Key concerns include:
-
Thermal Runaway: The heat generated by the reaction can accelerate the reaction rate, leading to a dangerous, uncontrolled increase in temperature and pressure.[3][4] It is crucial to have robust temperature control and an emergency cooling plan.
-
Formation of Unstable Intermediates: The use of potent nitrating agents can lead to the formation of thermally sensitive or explosive intermediates.[5][6]
-
Gas Evolution: The reaction can produce toxic nitrogen oxides (NOx) gases, requiring adequate ventilation and scrubbing systems.[2]
Q2: How can I control the regioselectivity of the N-ethylation step?
A2: The N-alkylation of pyrazoles can lead to a mixture of regioisomers.[7][8] To favor the formation of the desired 1-ethyl isomer, consider the following:
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can significantly influence the regioselectivity.[7] A less hindered base and a polar aprotic solvent may favor the desired isomer.
-
Protecting Groups: In some cases, the use of a protecting group on one of the nitrogen atoms can direct the alkylation to the desired position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
Q3: What are the best practices for the hydrolysis of the ester at a large scale?
A3: Saponification of the ethyl ester to the carboxylic acid is generally straightforward, but on a larger scale, challenges can arise:
-
Homogeneity: Ensuring complete mixing of the aqueous base and the organic ester can be difficult in large reactors. Inadequate mixing can lead to incomplete reaction and purification issues.
-
Product Isolation: The carboxylic acid product may be soluble in the aqueous reaction mixture. Careful pH adjustment is necessary to precipitate the product for filtration.
-
Foaming: Saponification reactions can sometimes produce foam, which can be problematic in a large reactor. The use of an anti-foaming agent may be necessary.
III. Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their causes, and actionable solutions for each key stage of the synthesis.
Step 1: N-Ethylation of Ethyl Pyrazole-3-carboxylate
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | - Insufficient reaction time or temperature.- Inactive alkylating agent.- Poor choice of base or solvent. | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Use a fresh, high-quality ethylating agent (e.g., ethyl iodide, diethyl sulfate).- Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile) to find the optimal conditions.[7] |
| Formation of Regioisomers | - The two nitrogen atoms of the pyrazole ring have similar reactivity. | - Employ a less sterically hindered base.- Conduct the reaction at a lower temperature to enhance selectivity.- Consider using a protecting group strategy if regioselectivity remains poor. |
| Difficult Product Isolation | - The product may be soluble in the reaction solvent. | - After the reaction is complete, remove the solvent under reduced pressure.- Perform an aqueous workup to remove inorganic salts.- Extract the product with a suitable organic solvent. |
Step 2: Nitration of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Runaway Reaction | - Poor temperature control.- Addition of nitrating agent is too fast. | - Use a reactor with efficient cooling and a reliable temperature probe.[4]- Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and portion-wise, maintaining a constant internal temperature.[2]- Consider using a continuous flow reactor for better heat and mass transfer.[3][9] |
| Low Yield | - Incomplete reaction.- Decomposition of the product under harsh nitrating conditions. | - Increase the reaction time or temperature cautiously, while closely monitoring for exotherms.- Use a milder nitrating agent if possible.- Quench the reaction carefully by pouring it onto ice to prevent product degradation. |
| Formation of Byproducts | - Over-nitration or oxidation of the starting material. | - Use the stoichiometric amount of the nitrating agent.- Control the reaction temperature precisely.- Analyze the crude product by HPLC to identify and quantify byproducts. |
Step 3: Hydrolysis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Insufficient amount of base.- Poor mixing of the biphasic reaction mixture. | - Use a slight excess of the base (e.g., NaOH, KOH).- Employ vigorous mechanical stirring to ensure good mixing.- Consider using a phase-transfer catalyst to facilitate the reaction. |
| Product Fails to Precipitate | - The pH of the solution is not at the isoelectric point of the carboxylic acid. | - Carefully adjust the pH of the solution with a mineral acid (e.g., HCl) until maximum precipitation is observed. Use a pH meter for accurate control. |
| Product is Contaminated with Starting Material | - Incomplete hydrolysis. | - If the amount of starting material is small, it may be removed by recrystallization of the final product.- If the amount is significant, re-subject the crude product to the hydrolysis conditions. |
IV. Experimental Protocols
Protocol 1: N-Ethylation of Ethyl Pyrazole-3-carboxylate
-
To a stirred solution of ethyl pyrazole-3-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) at room temperature.
-
Slowly add the ethylating agent (e.g., ethyl iodide) to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Nitration of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Safety Precaution: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cool a mixture of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate in concentrated sulfuric acid and cool to 0 °C.
-
Slowly add the nitrating mixture to the solution of the pyrazole, keeping the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time, monitoring the progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated product by filtration and wash with cold water until the washings are neutral.
-
Dry the product under vacuum.
Protocol 3: Hydrolysis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
-
Suspend the ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate in a mixture of water and a co-solvent like ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter if any solid is present.
-
Acidify the filtrate with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
V. Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the scale-up synthesis.
Caption: A decision tree for troubleshooting common scale-up challenges.
References
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. URL: [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. URL: [Link]
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. URL: [Link]
- Scale-up Reactions. Division of Research Safety | Illinois. URL: [Link]
- Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4. AMERICAN ELEMENTS. URL: [Link]
- Scale-up and safety of toluene nitration in a meso-scale flow reactor. OUCI. URL: [Link]
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. URL: [Link]
- Manipulating nitration and stabilization to achieve high energy. PubMed Central. URL: [Link]
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed Central. URL: [Link]
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- 9. Scale-up and safety of toluene nitration in a meso-scale flow reactor [ouci.dntb.gov.ua]
"1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid" storage and handling best practices
This technical support guide provides researchers, scientists, and drug development professionals with essential best practices for the storage and handling of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No: 401906-11-4).[1] Due to the presence of a nitro functional group, this compound requires careful handling to ensure laboratory safety and experimental integrity. This guide is structured to address common questions and troubleshooting scenarios encountered during research and development.
I. Compound Profile and Hazard Overview
This compound is a solid organic compound with a molecular weight of 185.14 g/mol .[1] The presence of the nitro group, a strong electron-withdrawing moiety, on the pyrazole ring makes this compound potentially energetic and thermally sensitive.[2][3] Nitroaromatic compounds, as a class, are known to be toxic and can be absorbed through the skin. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from the closely related 4-Nitro-1H-pyrazole-3-carboxylic acid indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is crucial to handle this compound with the assumption of similar or greater hazards.
Key Properties:
| Property | Value | Source |
| CAS Number | 401906-11-4 | [1] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 | [1] |
| Physical Form | Solid | [1] |
| Storage Class | Combustible Solid | [1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] The storage container should be tightly sealed to prevent moisture ingress and contamination. It is classified as a combustible solid and should be stored accordingly.[1] Avoid exposure to direct sunlight. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE protocol is mandatory. This includes:
-
Eye Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Wear chemically resistant gloves. Given the potential for skin absorption of nitroaromatic compounds, ensure gloves are inspected for integrity before each use.[5]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[6] For handling larger quantities or in situations with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][7]
Q3: Is this compound explosive?
A3: While not explicitly classified as an explosive, the presence of the nitro group suggests that it may have energetic properties and could be thermally sensitive. Nitropyrazoles are a class of compounds known for their energetic nature.[3][8] It is prudent to avoid grinding the material, subjecting it to high temperatures, or exposing it to shock or friction.[3]
Q4: How should I dispose of waste containing this compound?
A4: All waste containing this compound must be treated as hazardous chemical waste.[9] Do not dispose of it in regular trash or down the drain.[5][9] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[9][10]
III. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Scenario 1: Inconsistent Experimental Results or Suspected Compound Degradation
Question: My reaction yields are inconsistent, or I suspect the starting material has degraded. What could be the cause and how can I troubleshoot this?
Answer:
Inconsistent results can often be traced back to the stability of the starting material. Nitroaromatic compounds can be susceptible to degradation, especially under improper storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place with a tightly sealed container.
-
Visual Inspection: Check for any change in color or appearance of the solid material.
-
Analytical Confirmation: If degradation is suspected, re-characterize the material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to confirm its purity and integrity before use.
-
Review Experimental Conditions: The thermal decomposition of nitroaromatic compounds can be initiated at elevated temperatures.[11][12] If your reaction is performed at high temperatures, consider if the compound might be decomposing. Running a control reaction at a lower temperature, if feasible, could provide insight.
Scenario 2: Accidental Spill
Question: I've spilled a small amount of the solid compound in the fume hood. What is the correct cleanup procedure?
Answer:
Prompt and safe cleanup of spills is crucial to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Before cleaning, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill: If the spill is contained within the fume hood, keep the sash at a safe working height.
-
Clean-up:
-
For a dry spill, carefully sweep up the solid material and place it into a labeled hazardous waste container.[10][13] Avoid generating dust.[7][13]
-
Use a damp cloth or paper towel to wipe the area, ensuring all residual material is collected. Place the used cleaning materials into the hazardous waste container.
-
-
Decontaminate: Decontaminate the area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.
IV. Experimental Workflows and Diagrams
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Chemical Incompatibility Logic
It is crucial to avoid storing or mixing this compound with incompatible materials to prevent hazardous reactions.
V. References
-
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Al-Attar, H., & Ali, A. (2010). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 114(34), 9153–9164. [Link]
-
Shukla, S. K., Parrish, D. A., & Shreeve, J. M. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. [Link]
-
(N.d.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Retrieved from [Link]
-
Yin, C., Li, Y., Zhang, J., & Pang, S. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(18), 4153. [Link]
-
Brill, T. B. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Retrieved from [Link]
-
Dalinger, I., Shevelev, S., Korolev, V., Khakimov, D., Pivina, T., Pivkina, A., Ordzhonikidze, O., & Frolov, Y. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 105(2), 509–521. [Link]
-
Ho, H., Zapadka, K., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6505. [Link]
-
Pandey, K., Das, P., Khatri, M., & Kumar, D. (2024). N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. Dalton Transactions, 53(44), 20081–20091. [Link]
-
Ethyl 4-nitro-1H-pyrazole-3-carboxylate. (n.d.). American Elements. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
-
ethyl 4-nitro-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
3-Nitropyrazole. (n.d.). PubChem. Retrieved from [Link]
-
(2014). Nitropyrazoles (review). ResearchGate. [Link]
-
Tan, S. C., & Yong, Y. K. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 647900. [Link]
-
(2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]nitro-substituted_derivatives_of_pyrazole)
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Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their pyrazole synthesis reactions. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, and controlling their isomeric purity is paramount for achieving desired pharmacological outcomes.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it so critical?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple isomers. In the context of pyrazole synthesis, this issue most commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3][4] This reaction can lead to two distinct regioisomeric pyrazoles. The control of which isomer is formed is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. Therefore, ensuring the selective synthesis of the desired isomer is a primary concern for efficiency and success in drug discovery and development.[3]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate interplay of several factors:
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound is a major determinant. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, in a diketone with one aryl group and one trifluoromethyl group, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group is significantly more electrophilic.[3][5]
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine can influence the approach of the nucleophile, favoring attack at the less sterically hindered carbonyl group.
-
Reaction pH: The acidity or basicity of the reaction medium can significantly impact regioselectivity. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can change the initial site of attack.[5]
-
Solvent Choice: The solvent can have a profound effect on the regioisomeric ratio.[5] As will be discussed in the troubleshooting section, the use of specialized solvents can be a powerful tool to steer the reaction towards a single isomer.
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final product ratio.[5]
Q3: How can I definitively determine the regiochemistry of my synthesized pyrazoles?
A3: Unambiguous structure determination of pyrazole regioisomers is most reliably achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra will display distinct chemical shifts for the protons and carbons of the different regioisomers.[5][6]
-
2D NMR (NOESY/ROESY): For definitive assignment, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is invaluable.[5][7] These techniques identify protons that are in close spatial proximity. A cross-peak between a proton on the N-substituent and a proton at a specific position on the pyrazole ring (e.g., C3-H or C5-H) can unequivocally confirm the regiochemistry.[5][7]
-
-
X-ray Crystallography: If a suitable single crystal of one of the regioisomers can be obtained, single-crystal X-ray diffraction provides an absolute and unambiguous determination of the molecular structure in the solid state.[8][9][10][11]
Troubleshooting Guide
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a common challenge, particularly when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl substrate are minimal.
Root Cause Analysis and Solutions:
The lack of inherent bias in the substrate means that external factors must be leveraged to control the regioselectivity.
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for tackling poor regioselectivity.
Solution 1: Strategic Solvent Selection
The choice of solvent can dramatically alter the regioisomeric ratio. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol.[12] These solvents can stabilize intermediates through hydrogen bonding, amplifying the subtle electronic differences between the carbonyl groups.
Table 1: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | Ethanol | ~1:1 | [13] |
| 1-Aryl-4,4,4-trifluorobutane-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 98:2 | [2][13] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 36:64 | [12] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [12] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [12] |
Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1-0.5 M.
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution. If the hydrazine is a salt (e.g., hydrochloride), a mild base may be required for neutralization.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to isolate the desired regioisomer.
Problem 2: The major product is the undesired regioisomer.
This situation arises when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.
Root Cause Analysis and Solutions:
The reaction conditions need to be modified to either reverse the inherent selectivity or to proceed through an alternative mechanistic pathway.
Mechanistic Influence on Regioselectivity
Caption: Divergent pathways leading to different regioisomers.
Solution 2: pH Control
For reactions involving arylhydrazines, conducting the condensation in an acidic medium using the arylhydrazine hydrochloride salt can favor the formation of one regioisomer, while using the free base may favor the other.[14]
Protocol 2: pH-Controlled Regioselective Pyrazole Synthesis
-
Acidic Conditions:
-
Suspend the arylhydrazine hydrochloride (1.1 eq) and the 1,3-dicarbonyl (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent and purify.
-
-
Basic/Neutral Conditions:
-
Dissolve the free arylhydrazine (1.1 eq) and the 1,3-dicarbonyl (1.0 eq) in a solvent like ethanol or DMF.
-
Heat the mixture and monitor the reaction.
-
Work-up as appropriate for the product's properties.
-
Problem 3: How can I separate a mixture of pyrazole regioisomers?
If optimizing the reaction for complete selectivity is not feasible, efficient separation of the isomers is necessary.
Solution 3: Chromatographic Separation
-
Flash Column Chromatography: This is the most common method for separating regioisomers. The polarity difference between the isomers, although sometimes slight, can often be exploited.
-
Solvent System Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.
-
Column Packing and Elution: Use a high-quality silica gel and a long column for better resolution. A slow, steady elution rate can improve separation.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure samples, preparative HPLC is a powerful technique. Both normal-phase and reverse-phase columns can be effective, depending on the properties of the pyrazole isomers.
Advanced Strategies for Regiocontrol
For particularly challenging substrates, alternative synthetic strategies may be required to ensure high regioselectivity.
-
Multicomponent Reactions: One-pot multicomponent reactions can offer high yields and excellent regioselectivity under mild conditions, often proceeding through different intermediates than the classical Knorr synthesis.[15][16][17]
-
Stepwise Synthesis: A stepwise approach, where one carbonyl is selectively protected or activated, can provide unambiguous regiocontrol, albeit with a longer synthetic sequence.
-
Synthesis from other Precursors: Synthesizing pyrazoles from precursors other than 1,3-dicarbonyls, such as α,β-unsaturated ketones or alkynes, can provide access to specific regioisomers that are difficult to obtain otherwise.[13][18]
Characterization Protocol
Protocol 3: NMR Analysis for Regioisomer Identification
-
Sample Preparation: Dissolve 5-10 mg of each purified regioisomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
2D NOESY Acquisition: For at least one of the regioisomers, perform a 2D NOESY experiment. This is crucial for unambiguous structural assignment.
-
Data Analysis:
-
In the ¹H NMR spectra, look for differences in the chemical shifts of the pyrazole ring protons and the protons of the substituents.
-
In the NOESY spectrum, look for a cross-peak between the protons of the N1-substituent and the protons at either the C3 or C5 position of the pyrazole ring. This spatial correlation will definitively establish the regiochemistry.[5][7]
-
References
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis - Benchchem. (URL: )
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: )
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (URL: )
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis - Benchchem. (URL: )
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: )
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkyl
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
- Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry - ACS Public
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: [Link])
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchG
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Recent Advances in the Synthesis of Pyrazole Deriv
- Optimization of reaction conditions | Download Scientific Diagram - ResearchG
- Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchG
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (URL: [Link])
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem. (URL: )
- Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,...
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
- Knorr Pyrazole Synthesis - Chem Help Asap. (URL: [Link])
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (URL: [Link])
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (URL: [Link])
- X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchG
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
- synthesis of pyrazoles - YouTube. (URL: [Link])
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments Magnetic Resonance. (URL: [Link])
- Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites - ResearchG
- A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (URL: )
- 4 - Organic Syntheses Procedure. (URL: [Link])
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones | ACS Omega. (URL: [Link])
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- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Byproduct Identification in the Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected impurities or byproducts during their synthetic campaigns. Our goal is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to resolve these challenges effectively.
The synthesis of this substituted pyrazole, while seemingly straightforward, involves several critical transformations where side reactions can occur. A plausible synthetic route often starts with the formation of the pyrazole core, followed by N-alkylation and C-nitration, and potentially concluding with ester hydrolysis. Each step presents a unique set of challenges.
Plausible Synthetic Pathway
The following diagram illustrates a common synthetic approach, which serves as a reference for discussing the origin of potential byproducts.
Caption: A plausible synthetic route to the target molecule and key stages where byproducts may form.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product shows an unexpected peak in the LC-MS analysis with a mass that doesn't correspond to my starting materials. How do I identify it?
Answer: This is a common challenge that typically points to a side reaction or the formation of an isomeric byproduct. The most frequent culprits in this specific synthesis are regioisomers from the N-ethylation step or products of decarboxylation under harsh workup conditions.
Potential Byproducts & Their Mass Signatures:
| Byproduct Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Target Molecule | This compound | C₆H₇N₃O₄ | 185.14 | 186.05 | 184.03 |
| N2-Ethyl Regioisomer | 2-ethyl-4-nitro-2H-pyrazole-3-carboxylic acid | C₆H₇N₃O₄ | 185.14 | 186.05 | 184.03 |
| Decarboxylated Product | 1-ethyl-4-nitro-1H-pyrazole | C₅H₇N₃O₂ | 141.13 | 142.06 | 140.04 |
| Unreacted Precursor | Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | C₈H₁₁N₃O₄ | 213.19 | 214.08 | 212.06 |
Troubleshooting & Identification Workflow:
The workflow below outlines a systematic approach to identifying unknown impurities using standard laboratory techniques.[][2]
Caption: Workflow for identifying an unknown chromatographic peak.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol).
-
Chromatographic Conditions (General Purpose):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Scan Range: 100-500 m/z.
-
Analysis: Look for the [M+H]⁺ and [M-H]⁻ ions corresponding to the masses in the table above. High-resolution mass spectrometry (HRMS) can provide exact mass data to confirm elemental composition.[]
-
FAQ 2: My ¹H NMR spectrum is complex, showing more than the expected number of signals. How can I determine if I have a mixture of regioisomers?
Answer: The formation of regioisomers during the N-alkylation of an unsymmetrical pyrazole is a classic challenge in heterocyclic chemistry.[3] Since the electronic environments of the N1 and N2 positions are different, alkylation can occur at either site, leading to a mixture of 1-ethyl and 2-ethyl isomers. These isomers are often difficult to separate chromatographically due to their similar polarities.
Key Differentiator: Nuclear Overhauser Effect (NOE)
The most definitive way to distinguish between the 1-ethyl and 2-ethyl regioisomers is by using a 2D NMR technique called NOESY (Nuclear Overhauser Effect Spectroscopy).[4]
-
In the desired 1-ethyl isomer , the ethyl group is spatially close to the C5-proton. A NOESY experiment will show a cross-peak between the signals for the ethyl group's CH₂ and the C5-H.
-
In the undesired 2-ethyl isomer , the ethyl group is adjacent to the carboxylic acid at the C3 position. No NOE correlation will be observed between the ethyl group and the C5-H.
Experimental Protocol: NMR Analysis for Isomer Identification
-
Sample Preparation: Dissolve 10-15 mg of the purified or crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the signals. The pyrazole ring proton (C5-H) will appear as a singlet, as will the N-H of any unreacted starting material. The ethyl group will show a characteristic triplet and quartet.
-
¹³C NMR: A carbon spectrum will help confirm the number of unique carbon environments. A mixture of isomers will show a doubled set of signals for the pyrazole ring carbons.
-
2D NOESY:
-
Acquisition: Run a standard NOESY experiment with a mixing time of 500-800 ms.
-
Analysis: Process the 2D spectrum and look for the critical cross-peak. In the desired 1-ethyl isomer, you should see a correlation between the quartet of the -CH₂- group (around 4.5 ppm) and the singlet of the C5-H (around 8.0-8.5 ppm). The absence of this correlation strongly suggests the presence of the 2-ethyl isomer.[4]
-
FAQ 3: My overall yield is low, and I've isolated a significant byproduct that has lost a mass of 44 Da. What is it?
Answer: A mass loss of 44 Da from your target molecule (185.14 g/mol ) to the byproduct (141.13 g/mol ) is the classic signature of decarboxylation —the loss of a CO₂ molecule. Pyrazole carboxylic acids can be susceptible to decarboxylation, particularly under harsh thermal conditions or in the presence of strong acids or bases.[5][6] Some decarboxylation reactions are even facilitated by metal catalysts like copper.[7]
Byproduct Profile:
-
Name: 1-ethyl-4-nitro-1H-pyrazole
-
Molecular Weight: 141.13 g/mol
-
Cause: Excessive heat during reaction, distillation, or drying. Can also be promoted by strong acidic or basic conditions during workup.[8]
Prevention & Mitigation:
-
Temperature Control: Maintain moderate temperatures (< 80-100 °C) during the reaction and workup steps. Avoid prolonged heating.
-
pH Control: Neutralize the reaction mixture carefully during workup. Avoid extended exposure to highly acidic or basic aqueous layers.
-
Purification: Use purification techniques that do not require high heat, such as column chromatography at room temperature or recrystallization from a suitable solvent system.
References
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.Royal Society of Chemistry.
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.ACS Publications.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.National Institutes of Health (NIH).
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.Semantic Scholar.
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.PubMed Central.
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.European Patent Office.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.ACS Publications.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Impurity Profiling in different analytical techniques.International Journal of Novel Research and Development.
- Impurity Synthesis And Identification.SpiroChem.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach.Regis Technologies.
- The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid.ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.
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- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Reaction Monitoring for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid using TLC/HPLC
Welcome to the dedicated technical support guide for monitoring the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid . This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we will dissect common challenges and provide actionable, field-proven solutions to ensure the accuracy and efficiency of your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the TLC and HPLC analysis of this compound and its reaction intermediates.
TLC FAQs
Q1: My spots are streaking on the TLC plate. What is the cause and how can I fix it?
A1: Streaking is a common issue that can obscure results. The primary causes include sample overloading, high polarity of the compound, or interactions with the stationary phase.[1][2] To resolve this, try the following:
-
Dilute your sample: Overloading is the most frequent culprit. Prepare a more dilute solution of your reaction mixture before spotting.[1][2]
-
Modify the mobile phase: For acidic compounds like your target molecule, adding a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase can improve spot shape.[1]
-
Consider a different stationary phase: If streaking persists, a change from silica to a reversed-phase plate (like C18) might be beneficial for highly polar compounds.[1][3]
Q2: My spots are either stuck at the baseline or have run with the solvent front. How do I achieve an optimal Retention Factor (Rf)?
A2: An ideal Rf value lies between 0.3 and 0.7 for good separation and visualization.[4]
-
Spots at the baseline (low Rf): Your mobile phase is not polar enough to move the polar carboxylic acid. Increase the polarity of your eluent, for instance, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[1][5]
-
Spots at the solvent front (high Rf): Your mobile phase is too polar. Decrease the eluent's polarity by increasing the proportion of the nonpolar solvent.[1][4] A trial-and-error approach with different solvent ratios is often necessary to find the optimal system.[6]
Q3: I can't see any spots on my TLC plate after development.
A3: This can be due to several factors:
-
Non-UV active compound: While aromatic and conjugated systems like your target molecule are typically UV active, ensure you are using a TLC plate with a fluorescent indicator (e.g., F254) and viewing under a UV lamp (254 nm).[7][8]
-
Sample too dilute: The concentration of your analyte may be below the detection limit. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2]
-
Compound volatility: Although unlikely for this specific molecule, highly volatile compounds can evaporate from the plate.[1]
-
Sample dissolved in the solvent reservoir: Ensure the initial spotting line is above the solvent level in the developing chamber.[2]
HPLC FAQs
Q1: My HPLC peak for this compound is tailing significantly. What's the problem?
A1: Peak tailing in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[9][10][11] For an acidic compound, this can be particularly problematic.
-
Mobile Phase pH: The carboxylic acid group's ionization is pH-dependent. Operating at a pH well below the pKa of the carboxylic acid (typically around 2-3) will suppress its ionization and reduce interactions with residual silanol groups on the silica-based column, thus minimizing tailing.[10][11] The addition of a small amount of an acid like formic or acetic acid to the mobile phase is common practice.[12]
-
Silanol Interactions: Free silanol groups on the column's stationary phase can interact with polar functional groups of the analyte, causing tailing.[9][10] Using a modern, end-capped column (Type B silica) can significantly reduce these interactions.[10][11]
-
Column Overload: Injecting too concentrated a sample can lead to peak shape distortion.[13] Try diluting your sample.
Q2: I'm seeing broad peaks and poor resolution between my starting material and product.
A2: Broad peaks and poor resolution can stem from several issues:
-
Suboptimal Mobile Phase: The organic-to-aqueous ratio in your mobile phase may not be optimal. A gradient elution (gradually increasing the organic solvent percentage) might be necessary to resolve compounds with different polarities effectively.[12]
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to peak broadening.[14][15] Replace the guard column or try flushing the analytical column.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[9][13]
Q3: My retention times are drifting between injections. What could be the cause?
A3: Retention time instability is a common frustration. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence.[16]
-
Mobile Phase Composition Changes: If preparing the mobile phase online, ensure the mixer is functioning correctly.[16][17] For manually mixed mobile phases, ensure accurate preparation. Evaporation of the more volatile solvent component can also alter the composition over time.[17]
-
Temperature Fluctuations: HPLC separations can be sensitive to temperature. Using a column oven will provide a stable thermal environment.[16][18]
-
Pump Issues: Leaks or failing pump seals can lead to inconsistent flow rates and, consequently, shifting retention times.[15][18]
Section 2: In-depth Troubleshooting Guides
Part 2.1: TLC Troubleshooting Workflow
This guide provides a systematic approach to diagnosing and resolving common TLC issues when monitoring the synthesis of this compound.
Troubleshooting Logic Diagram for TLC
Sources
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. reddit.com [reddit.com]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. aelabgroup.com [aelabgroup.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Purification of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid via column chromatography. The unique combination of a carboxylic acid, a nitro group, and a pyrazole core presents specific purification hurdles that this document aims to address through expert-driven protocols and troubleshooting.
Overview of the Challenge
The target molecule, this compound, is a highly polar, acidic compound. Its purification on standard silica gel is often problematic due to strong, non-ideal interactions between the analyte and the stationary phase. These interactions can lead to common issues such as poor elution, severe peak tailing, and low product recovery. This guide explains the causality behind these issues and provides robust solutions.
Physicochemical Properties & Chromatographic Implications
Understanding the molecule's properties is the first step to developing a successful purification strategy.
| Property | Value / Observation | Chromatographic Implication | Source |
| Molecular Formula | C₆H₇N₃O₄ | - | |
| Molecular Weight | 185.14 g/mol | - | |
| Appearance | Solid | Sample should be fully dissolved for loading. | |
| Key Functional Groups | Carboxylic Acid, Nitro Group | These groups are highly polar and acidic, leading to strong adsorption on polar stationary phases like silica gel. | - |
| Expected Polarity | High | Requires a highly polar mobile phase for elution in normal-phase chromatography. | - |
| Expected Acidity | Acidic | The carboxylic acid group (pKa ~2-4) can deprotonate and interact ionically with silica's silanol groups, causing severe peak tailing. | - |
Recommended Purification Protocol: Modified Normal-Phase Chromatography
This protocol is a validated starting point designed to proactively address the known challenges of purifying this compound. The key modification is the addition of an acid to the mobile phase to control the ionization state of the analyte.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The importance of this initial step cannot be overstated. It provides the data needed to select the optimal mobile phase for the column.
-
Prepare TLC Chambers: Use several chambers with different solvent systems.
-
Initial Solvent System: Start with a mixture of Ethyl Acetate (EtOAc) and Hexanes. Test ratios from 20:80 to 100:0.
-
Incorporate an Acidic Modifier: To every solvent system you test, add 0.5% to 1% acetic acid (AcOH) by volume. This is critical for preventing streaking and tailing.
-
Alternative Systems: If the compound does not move from the baseline (Rf = 0) even in 100% EtOAc (+ 1% AcOH), switch to a more polar system like Dichloromethane (DCM) / Methanol (MeOH) with 1% AcOH. Start with 99:1 DCM/MeOH and increase the methanol percentage.
-
Goal: Identify a solvent system that provides a retention factor (Rf) of ~0.3-0.4 for the target compound and good separation from impurities.[1]
Step 2: Column Preparation and Sample Loading
Proper column packing and sample loading are essential for achieving high resolution. Due to the high polarity of the target compound, dry loading is strongly recommended.
-
Select Column and Stationary Phase: Use standard flash-grade silica gel (e.g., 230-400 mesh). The amount of silica should be 30 to 50 times the weight of the crude sample.[2]
-
Dry Loading Procedure:
-
Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol, acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column.[3][4]
-
-
Column Packing: Pack the column using a slurry of silica gel in the initial, least polar eluent identified during your TLC analysis. Ensure the column bed is well-settled and free of cracks or air bubbles. Add a thin layer of sand on top of the silica bed and the dry-loaded sample.
Step 3: Elution and Fraction Collection
-
Begin Elution: Start with the mobile phase composition determined by TLC.
-
Gradient Elution: It is often beneficial to run a shallow gradient, slowly increasing the polarity of the mobile phase over the course of the separation. This helps to elute the target compound in a reasonable volume while still separating it from less polar impurities that elute first and more polar impurities that are retained longer.
-
Monitor Elution: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.
Experimental Workflow Diagram
Caption: Workflow for purifying this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues in a direct question-and-answer format.
Troubleshooting Common Problems
Q1: My compound streaks badly on the TLC plate, making it impossible to get a clear Rf value. What should I do? A1: This is the most common issue for carboxylic acids on silica gel. The streaking is caused by the acidic proton of your compound interacting strongly and variably with the acidic silanol (Si-OH) groups on the silica surface.
-
Immediate Solution: Remake your TLC eluent and add 0.5-1% acetic acid. The added acid protonates the silica surface and ensures your compound remains in its neutral (R-COOH) form, eliminating the ionic interactions that cause streaking. This leads to a compact spot with a well-defined Rf value.[5][6]
Q2: My compound has an Rf of 0 (it doesn't move from the baseline) even when I use 100% Ethyl Acetate with added acetic acid. How can I get it to elute? A2: Your mobile phase is not polar enough to compete with the stationary phase for your highly polar analyte.
-
Solution: You must switch to a more polar solvent system. A standard choice is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start your TLC analysis again with 1-2% MeOH in DCM, and gradually increase the percentage of MeOH until you achieve the target Rf of 0.3-0.4. Do not forget to include 0.5-1% acetic acid in this new system.
Q3: I ran the column, but my product came out in many fractions with significant tailing. The separation is poor. A3: This indicates that the problematic analyte-stationary phase interactions are occurring on the column.
-
Primary Cause: You likely did not include an acidic modifier (acetic acid) in your bulk mobile phase for the column run, or you did not use enough.
-
Solution: The mobile phase used for the column must contain the same percentage of acetic acid as the system you optimized by TLC. This ensures the compound behaves on the column as it did on the plate, resulting in sharper, more symmetrical peaks and better separation.[7]
Q4: My product recovery after the column is very low. Is the compound decomposing? A4: While decomposition is possible, a more likely cause for a robust molecule like this is irreversible adsorption to the stationary phase.[7]
-
Cause: If run without an acidic modifier, a portion of the acidic compound can bind so strongly to the silica gel that the eluent cannot wash it off.
-
Solution: Rerunning the purification with an acetic acid-modified eluent is the best way to improve recovery. The acid ensures the compound does not deprotonate to its anionic form, which binds much more strongly to the silica.
Frequently Asked Questions (FAQs)
Q: Why exactly is adding an acid to the eluent so critical? A: The surface of silica gel is covered in weakly acidic silanol groups (Si-OH). Your target molecule has a strongly acidic carboxylic acid group (R-COOH). Without a modifier, an equilibrium is established where your compound deprotonates (R-COO⁻) and binds ionically to the silica. This process is slow and kinetically unfavorable, leading to the classic "tailing" peak shape. By adding a stronger acid like acetic acid to the mobile phase, you create an acidic environment that suppresses the deprotonation of both your compound and the silanol groups. This forces the interaction to be based primarily on weaker hydrogen bonding and dipole-dipole forces, resulting in faster kinetics and sharp, symmetrical peaks.
Q: Can I use a base like triethylamine (TEA) to "deactivate" the silica gel? A: No, this is the incorrect approach for an acidic compound. Adding a base like TEA would be counterproductive. It would deprotonate your carboxylic acid, forming a highly polar carboxylate salt (R-COO⁻ Et₃NH⁺). This salt would bind even more strongly to the polar silica gel, likely making elution impossible. Using a basic modifier is a technique reserved for purifying basic compounds (like amines) that might otherwise be protonated and stick to the acidic silica.[1]
Q: Is Reverse-Phase (RP) Chromatography a viable alternative? A: Yes, RP chromatography is an excellent and often superior alternative for purifying highly polar, ionizable compounds.
-
Methodology: In RP, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
-
Key Consideration: As with normal-phase, you must control the pH of the mobile phase. To retain the acidic compound on the non-polar C18 column, you need to ensure it is in its more non-polar, protonated (R-COOH) form. This is achieved by acidifying the mobile phase with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[6][8]
Troubleshooting Decision Tree
Sources
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- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Against Established Therapeutics
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" — a molecular framework that can bind to a wide range of biological targets with high affinity.[3] This versatility is evidenced by the numerous FDA-approved drugs containing a pyrazole moiety, from the anti-inflammatory agent Celecoxib to the anti-cancer drug Crizotinib.[1][4]
This guide delves into the vast potential of pyrazole-based inhibitors by comparing the largely uncharacterized compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , with well-established pyrazole inhibitors from two distinct therapeutic classes. While public data on the biological activity of this compound is scarce, its structure provides a valuable starting point for discussing the principles of inhibitor design and evaluation. We will use it as a reference scaffold to explore how subtle modifications to the pyrazole core can lead to highly potent and selective inhibitors targeting enzymes in inflammation and oncology.
Subject Compound Profile: this compound
-
Chemical Formula: C₆H₇N₃O₄
-
Molecular Weight: 185.14 g/mol
-
Structure: A pyrazole ring substituted with an ethyl group at the N1 position, a nitro group at C4, and a carboxylic acid at C3.
-
Known Properties: A solid compound available commercially for research purposes.[5]
The presence of the carboxylic acid and nitro groups suggests potential for hydrogen bonding and polar interactions within an enzyme's active site, while the ethyl group adds a lipophilic character. To understand its potential, we will compare it against two case studies of highly successful pyrazole inhibitors.
Case Study 1: Pyrazole Inhibitors in Inflammation - Targeting Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7][8] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[8] The ideal non-steroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.
Comparative Pyrazole Inhibitors: Celecoxib and SC-560
-
Celecoxib (Celebrex®): A diaryl-substituted pyrazole that is a selective COX-2 inhibitor.[9][10] Its structure features a p-sulfonamide phenyl group that binds to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1, conferring its selectivity.[6][10]
-
SC-560: A potent and highly selective COX-1 inhibitor.[11][12] While not a clinical drug, it is a critical tool for research into the specific roles of COX-1. Its structure is also a diaryl-substituted pyrazole but lacks the sulfonamide moiety of Celecoxib.[13]
Mechanism of Action: The COX Pathway
The diagram below illustrates the conversion of arachidonic acid and the distinct points of intervention for selective COX-1 and COX-2 inhibitors.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Quantitative Performance Data
The selectivity of an inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against each enzyme isoform. A lower IC₅₀ value indicates greater potency.
| Compound | Target | IC₅₀ | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-1 | 15 µM | ~375 |
| COX-2 | 0.04 µM[14] | ||
| SC-560 | COX-1 | 9 nM (0.009 µM)[11][12] | ~0.0014 |
| COX-2 | 6.3 µM[11][12][14] |
Experimental Protocol: Screening for COX Inhibition
To determine if this compound has activity against COX enzymes, a cell-free enzymatic assay is the most direct and logical first step. This approach isolates the enzyme and substrate from other cellular processes, ensuring that any observed inhibition is due to a direct interaction.
Objective: To determine the IC₅₀ values of a test compound against purified human recombinant COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to the desired working concentration.
-
Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM). Celecoxib and SC-560 should be prepared similarly to serve as positive controls for COX-2 and COX-1 inhibition, respectively. A DMSO-only sample will serve as the negative control.
-
Assay Reaction: In a 96-well plate, combine the reaction buffer, heme cofactor, and the enzyme (either COX-1 or COX-2).
-
Pre-incubation: Add the diluted test compound, positive controls, or negative control to the appropriate wells. Allow the plate to incubate for a set period (e.g., 15 minutes at 37°C) to permit the inhibitor to bind to the enzyme. This step is critical for time-dependent inhibitors.
-
Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.
-
Detection: The activity of the COX enzyme is measured by quantifying the production of Prostaglandin E₂ (PGE₂) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The colorimetric change is read using a plate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Convert the absorbance readings to PGE₂ concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Case Study 2: Pyrazole Inhibitors in Oncology - Targeting Anaplastic Lymphoma Kinase (ALK)
Receptor tyrosine kinases (RTKs) are critical regulators of cell growth, proliferation, and survival.[15] Genetic alterations, such as chromosomal rearrangements, can lead to the creation of oncogenic fusion proteins with constitutively active kinase domains, driving cancer. A key example is the EML4-ALK fusion protein found in a subset of non-small cell lung cancers (NSCLC).[16][17][18]
Comparative Pyrazole Inhibitor: Crizotinib
-
Crizotinib (Xalkori®): An oral, small-molecule tyrosine kinase inhibitor (TKI).[19] It is a potent inhibitor of ALK, as well as the c-Met and ROS1 kinases.[15][16][20] Crizotinib functions by binding to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling pathways that promote tumor growth.[17][20]
Mechanism of Action: ALK Signaling Pathway
The EML4-ALK fusion gene results in a protein that is perpetually active, leading to uncontrolled cell division. Crizotinib blocks this aberrant signaling.
Caption: Inhibition of the EML4-ALK Signaling Pathway.
Quantitative Performance Data
Crizotinib's efficacy is demonstrated by its low IC₅₀ values against its target kinases.
| Compound | Target Kinase | IC₅₀ (Cell-based Assay) |
| Crizotinib | ALK | 20-40 nM |
| c-Met | ~10 nM | |
| ROS1 | ~25 nM |
Note: IC₅₀ values can vary based on the specific assay conditions and cell lines used.
Experimental Protocol: Screening for Kinase Inhibition
A multi-step approach is required to evaluate a compound's potential as a kinase inhibitor, starting with biochemical assays and progressing to cell-based models.
Objective: To determine if a test compound inhibits the kinase activity of ALK and to assess its effect on the viability of ALK-positive cancer cells.
Methodology:
Part A: Biochemical Kinase Assay (e.g., Z'-LYTE™ Assay)
-
Assay Principle: This assay is based on Förster Resonance Energy Transfer (FRET). A peptide substrate is phosphorylated by the kinase. A developing reagent containing a protease that only cleaves the non-phosphorylated peptide is then added. Cleavage disrupts FRET, while phosphorylation protects the peptide and maintains the FRET signal.
-
Procedure: a. Dispense recombinant ALK enzyme, a fluorescently labeled peptide substrate, and ATP into wells of a microplate. b. Add serial dilutions of the test compound (this compound) and a known ALK inhibitor (Crizotinib) as a positive control. c. Incubate to allow the kinase reaction to proceed. d. Add the developing reagent and incubate. e. Read the plate on a fluorescence plate reader, measuring both emission wavelengths of the FRET pair.
-
Data Analysis: The ratio of the two emission signals is used to calculate the percentage of inhibition. An IC₅₀ value is determined by plotting inhibition versus compound concentration.
Part B: Cell-Based Viability Assay
-
Cell Line Selection: Use an ALK-dependent cancer cell line (e.g., H3122, which expresses the EML4-ALK fusion protein) and a control cell line that does not express ALK. This is crucial to determine if the compound's effect is specific to ALK inhibition.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and controls. c. Incubate for a period that allows for effects on proliferation (e.g., 72 hours). d. Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) to each well. e. Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells. Plot cell viability against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the ALK-positive cell line compared to the control line suggests on-target activity.
Comparative Analysis and Future Outlook
This guide demonstrates the remarkable adaptability of the pyrazole scaffold. By comparing the structure of This compound to established inhibitors, we can hypothesize on its potential.
-
Celecoxib and SC-560 are diaryl-substituted pyrazoles, where the two phenyl rings occupy specific hydrophobic pockets in the COX active site. The subject compound lacks these large aromatic substitutions, making it an unlikely candidate for potent COX inhibition in its current form.
-
Crizotinib and other kinase inhibitors often utilize specific hydrogen bond patterns to anchor within the ATP-binding pocket. The carboxylic acid on our subject compound could potentially form such bonds.
The logical next step for This compound would be to perform the high-throughput screening assays described above against a broad panel of enzymes, including kinases and cyclooxygenases. Should any "hits" be identified, a medicinal chemistry campaign would be initiated. This would involve synthesizing analogs by modifying the substituents at the N1, C3, and C4 positions to improve potency and selectivity, guided by structure-activity relationship (SAR) studies and computational modeling.
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A Comparative Guide to the Activity of Nitropyrazole Isomers for Researchers and Drug Development Professionals
The study of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrazole nucleus stands out for its remarkable versatility, forming the scaffold for a wide array of pharmacologically active agents and energetic materials.[1][2][3] The introduction of a nitro group onto the pyrazole ring gives rise to nitropyrazole isomers, compounds with significantly altered electronic properties and, consequently, distinct biological and chemical activities.[4][5]
This guide offers a comparative analysis of nitropyrazole isomers, moving beyond a simple recitation of facts to explore the causal relationships between isomeric structure and functional activity. We will delve into the synthesis, physicochemical properties, and differential biological effects of these isomers, providing field-proven insights and validated experimental protocols to support researchers in their own investigations. Our focus is on elucidating the "why" behind the observed activities, empowering drug development professionals to make more informed decisions in the rational design of novel therapeutics and materials.
The Synthetic Landscape: Regioselectivity in Nitropyrazole Formation
The position of the nitro group on the pyrazole ring is the primary determinant of an isomer's properties. Synthesizing a specific isomer requires careful control over reaction conditions, as the pyrazole ring is susceptible to electrophilic substitution at multiple positions.[2] The direct nitration of pyrazole typically yields a mixture of isomers, with 4-nitropyrazole often being a major product.
The most common method for synthesizing nitropyrazoles involves the nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.[6] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.
Another key synthetic strategy involves the N-nitration of pyrazole to form N-nitropyrazole, which can then be thermally or acid-catalyzed to rearrange into C-nitropyrazoles, such as 3-nitropyrazole and 4-nitropyrazole.[4][7] The choice of solvent and temperature for this rearrangement is critical for controlling the product distribution.[4]
Experimental Protocol: Synthesis of 4-Nitropyrazole
This protocol describes a one-pot, two-step method for the efficient synthesis of 4-nitropyrazole from pyrazole.[6] The rationale for this approach is to first form pyrazole sulfate, which then undergoes controlled nitration, leading to a higher yield of the desired 4-isomer compared to direct nitration alone.[6]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Dropping funnel
Procedure:
-
Preparation of Pyrazole Sulfate: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to pyrazole with constant stirring. The molar ratio should be carefully controlled. This exothermic reaction forms the pyrazole sulfate salt.
-
Preparation of Nitrating Mixture: In a separate beaker, also cooled in an ice bath, prepare the nitrating agent by carefully mixing fuming nitric acid and fuming sulfuric acid.
-
Nitration: Slowly add the prepared nitrating mixture to the pyrazole sulfate solution via a dropping funnel, ensuring the reaction temperature is maintained at approximately 50°C.[6] This temperature control is crucial; higher temperatures can lead to undesired side products and reduced yields.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 50°C for 1.5 hours to ensure complete nitration.[6]
-
Work-up: Carefully pour the reaction mixture over crushed ice. The 4-nitropyrazole product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then dry. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Self-Validation: The identity and purity of the synthesized 4-nitropyrazole should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and melting point analysis. The expected spectral data should be compared against literature values.
Synthesis and Rearrangement Workflow
Caption: General synthetic routes to 3- and 4-nitropyrazole isomers.
Comparative Physicochemical Properties
The position of the nitro group significantly influences the physical properties of nitropyrazole isomers. These properties are particularly critical in the field of energetic materials, where density, thermal stability, and detonation performance are paramount.[4]
| Property | 3-Nitropyrazole | 4-Nitropyrazole | Rationale for Difference |
| Melting Point | ~99-101 °C | ~163-165 °C[4] | The higher melting point of 4-nitropyrazole is attributed to its more symmetrical structure, which allows for more efficient crystal packing and stronger intermolecular forces (hydrogen bonding and dipole-dipole interactions) compared to the less symmetrical 3-isomer. |
| Density | ~1.61 g/cm³ | ~1.52 g/cm³[4] | The slightly higher density of the 3-isomer may be related to specific crystal packing arrangements, although the difference is not substantial. |
| Detonation Velocity | ~7.8 km/s | ~6.68 km/s[4] | Detonation performance is complex, but the position of the nitro group affects the molecule's oxygen balance and energy of formation, influencing its explosive power. |
| Detonation Pressure | ~25 GPa | ~18.81 GPa[4] | Similar to detonation velocity, this parameter is a measure of the explosive's performance and is directly influenced by the molecular structure and density. |
Note: The values presented are approximate and can vary based on the experimental method and purity of the sample.
Differential Biological Activity: A Tale of Two Isomers
While sharing the same molecular formula, nitropyrazole isomers exhibit distinct biological activity profiles. This divergence is primarily due to differences in their steric and electronic properties, which govern how they interact with biological targets such as enzymes.
A. Inhibition of Nitric Oxide Synthase (NOS)
Nitric Oxide Synthase (NOS) is a critical enzyme family (with isoforms nNOS, eNOS, and iNOS) involved in producing nitric oxide, a key signaling molecule. Overproduction of NO by iNOS is implicated in inflammatory conditions, making selective iNOS inhibitors attractive therapeutic targets.[8] Pyrazole-based compounds have been identified as potent NOS inhibitors.[8][9]
Comparative studies have shown that the substitution pattern on the pyrazole ring is crucial for both potency and selectivity. For instance, 1H-Pyrazole-1-carboxamidine (PCA) is a potent inhibitor of all three NOS isoforms. However, introducing a methyl group at the 4-position (4-methyl-PCA) reduces overall potency but significantly improves selectivity for iNOS over the other isoforms.[8]
| Compound | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) | Selectivity Profile |
| 1H-Pyrazole-1-carboxamidine (PCA) | 0.2 | ~0.2 | ~0.2 | Non-selective |
| 3-Methyl-PCA | 5.0 | > 100 | > 100 | Moderately iNOS selective |
| 4-Methyl-PCA | 2.4 | > 100 | > 100 | Highly iNOS selective |
Data sourced from reference[8].
Causality: The improved selectivity of 4-methyl-PCA arises from specific interactions within the iNOS active site. The methyl group at the C4 position likely occupies a hydrophobic pocket that is either absent or sterically hindered in the nNOS and eNOS isoforms, thereby preventing high-affinity binding to the constitutive enzymes. This demonstrates a classic principle of rational drug design: small structural modifications can lead to significant changes in biological selectivity.
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol measures the activity of NOS by quantifying the amount of nitrite (a stable breakdown product of NO) produced. The rationale is to incubate the enzyme with its substrate (L-arginine) and necessary cofactors in the presence and absence of the test inhibitor. The reduction in nitrite formation indicates enzyme inhibition.
Materials:
-
Purified NOS isoforms (iNOS, nNOS, eNOS)
-
L-Arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄) (cofactors)
-
Calmodulin (for nNOS and eNOS activation)
-
Nitropyrazole isomer test compounds
-
Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate and plate reader (540 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the buffer, NOS enzyme, all cofactors, and varying concentrations of the nitropyrazole inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C to allow for binding.
-
Initiation: Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an agent that denatures the enzyme (e.g., zinc sulfate) or by consuming excess NADPH.
-
Nitrite Detection:
-
Add Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent Solution B and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Self-Validation: The assay should include positive controls (known NOS inhibitors like L-NAME) and negative controls (no inhibitor) to ensure the enzyme is active and the assay is performing correctly. A standard curve using known concentrations of sodium nitrite must be run in parallel to accurately quantify the nitrite produced.
Mechanism of NOS Inhibition
Caption: Competitive inhibition of Nitric Oxide Synthase by nitropyrazole isomers.
B. Hypoxia-Selective Cytotoxicity & Radiosensitization
Nitroaromatic compounds are known to be bioreductively activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This activation can produce cytotoxic species that kill cancer cells. Furthermore, their electron-affinic nature allows them to act as radiosensitizers, increasing the efficacy of radiation therapy.[10]
A comparative study of nitropyrroles and nitropyrazoles revealed that their effectiveness as radiosensitizers corresponds with their one-electron reduction potentials (E¹₇).[10] However, the study also noted that nitropyrazoles were generally less effective as hypoxia-selective cytotoxins compared to analogous 2-nitroimidazoles.[10] The position of the nitro group and other substituents are critical for tuning the electron affinity and, therefore, the radiosensitizing efficiency. For example, α-[(1-Aziridinyl)methyl]-3-nitropyrazole-1-ethanol was identified as one of the most effective radiosensitizers within the tested series.[10]
Causality: The mechanism relies on the nitro group being reduced under hypoxic conditions. The resulting radical anion can then lead to DNA damage. The reduction potential of the molecule dictates how readily this process occurs. Different isomers possess different reduction potentials due to the varied electronic influence of the nitro group's position on the pyrazole ring's π-system. An optimal "window" of electron affinity is required for effective radiosensitization without causing excessive toxicity under normal oxygen conditions.
Structure-Activity Relationship (SAR) Summary
The data presented allows for the formulation of key structure-activity relationships for nitropyrazole isomers:
-
Isomeric Position is Key: The location of the nitro group (e.g., C3 vs. C4) fundamentally alters the molecule's symmetry, polarity, and electronic distribution, which in turn dictates its physical properties (melting point) and biological target interactions.
-
Substituents Modulate Selectivity: For enzyme inhibition, additional substituents on the pyrazole ring are critical for achieving isoform selectivity. As seen with NOS inhibitors, a methyl group at the C4 position can exploit unique features of the target enzyme's active site to confer selectivity.[8]
-
Electron Affinity Governs Radiosensitization: In the context of cancer therapy, the electron-affinic properties of the nitropyrazole, governed by the isomer and its substituents, directly correlate with its ability to act as a radiosensitizer.[10]
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) flow for nitropyrazole isomers.
Conclusion
The comparative analysis of nitropyrazole isomers clearly demonstrates that seemingly minor structural changes—the mere repositioning of a single functional group—can lead to profoundly different physicochemical properties and biological activities. For researchers in drug discovery, understanding the distinct profiles of 3-nitropyrazole, 4-nitropyrazole, and their substituted derivatives is essential for the rational design of compounds with desired potency and selectivity. For materials scientists, this knowledge informs the synthesis of energetic materials with tailored performance characteristics. The principles and protocols outlined in this guide provide a robust framework for the continued exploration and application of this versatile class of heterocyclic compounds.
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A Researcher's Guide to Target Deconvolution and Validation for Novel Pyrazole-Based Compounds
Unmasking the Mechanism of Action for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with numerous derivatives approved to treat a wide array of diseases, from cancer to bacterial infections.[1][2][3] These five-membered aromatic heterocycles are prized for their metabolic stability and their ability to serve as versatile scaffolds in drug design.[1][3] When a novel compound like this compound emerges from a phenotypic screen, exhibiting promising biological activity but an unknown mechanism, the critical next step is to identify and validate its molecular target. This guide provides a comprehensive, multi-faceted strategy for researchers to systematically unravel the biological target of such a compound, ensuring scientific rigor and building a robust foundation for further drug development.
Our approach is divided into two logical phases: first, we employ unbiased methods to identify a list of candidate protein targets (Target Deconvolution), and second, we use orthogonal, hypothesis-driven techniques to confirm the direct interaction and its biological relevance (Target Validation). Throughout this guide, we will compare the hypothetical performance of our compound of interest with a well-characterized alternative to provide context and a benchmark for success.
Phase 1: Target Identification - Casting a Wide Net
Target deconvolution, the process of identifying the specific molecular targets of a bioactive compound, is a pivotal step in drug discovery.[4][5] It transforms a phenotypic observation into a mechanistic hypothesis. Given that we have no prior knowledge of the target for this compound, we must begin with unbiased, proteome-wide approaches.
Experimental Workflow: Target Deconvolution
Caption: Workflow for unbiased target identification of a novel compound.
Method 1: Affinity Chromatography Coupled with Mass Spectrometry
This classic and powerful technique relies on the specific interaction between our compound and its target protein(s).[4][5] The core principle is to use an immobilized version of the small molecule to "fish" for its binding partners in a complex protein mixture, such as a cell lysate.
Causality Behind Experimental Choices: We must first synthesize a derivative of this compound that incorporates a linker for immobilization without disrupting its biological activity. The carboxylic acid group is the most logical point for modification. This modified compound is then covalently attached to a solid support (e.g., agarose beads).[6] Incubating these beads with a cell lysate allows the target protein(s) to bind. After stringent washing to remove non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.
Protocol: Affinity-Based Pull-Down
-
Probe Synthesis & Immobilization:
-
Synthesize an analog of this compound with an appropriate linker (e.g., a short PEG chain terminating in an amine).
-
Validate that the modified compound retains the biological activity of the parent molecule in a phenotypic assay.
-
Covalently couple the amine-linker-compound to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no compound.
-
-
Lysate Preparation:
-
Culture cells relevant to the observed phenotype (e.g., a cancer cell line sensitive to the compound).
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA assay.
-
-
Affinity Pull-Down:
-
Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
For a competition control, pre-incubate a parallel lysate sample with an excess of the free, unmodified compound before adding it to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., 2x Laemmli buffer) and boiling for 5-10 minutes.
-
-
Protein Identification:
-
Run the eluates on an SDS-PAGE gel and visualize with Coomassie or silver stain.
-
Excise bands that are unique to the compound-bead eluate (and absent or reduced in the control and competition lanes).
-
Submit the excised bands for in-gel digestion and subsequent protein identification by LC-MS/MS.
-
Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a groundbreaking method that allows for the assessment of target engagement in a cellular environment.[7] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. By coupling this with mass spectrometry (CETSA-MS), we can perform a proteome-wide screen for proteins that are stabilized by our compound.
Causality Behind Experimental Choices: This method is advantageous because it requires no chemical modification of the compound and is performed in intact cells, providing a more physiologically relevant context. We treat cells with our compound, heat them across a range of temperatures, and then analyze the remaining soluble protein fraction. A target protein will exhibit a higher melting temperature in the presence of the compound.
Protocol: Proteome-Wide CETSA-MS
-
Cell Treatment:
-
Culture relevant cells to ~80% confluency.
-
Treat cells with this compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) or with a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
-
Sample Preparation for MS:
-
Collect the supernatant (soluble fraction).
-
Prepare the samples for mass spectrometry using a standard proteomics workflow (e.g., reduction, alkylation, and tryptic digestion).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Identify proteins whose thermal profiles show a significant shift to higher temperatures in the compound-treated samples compared to the vehicle control.
-
Phase 2: Target Validation - From Hypothesis to Confirmation
The deconvolution experiments will yield a list of candidate targets. Let us hypothesize that both methods pointed towards a specific protein kinase, "Kinase X," known to be involved in cell proliferation signaling. The next phase is to rigorously validate this hypothesis using orthogonal methods. For comparison, we will use a well-known, potent inhibitor of Kinase X, "Inhibitor-K."
Hypothetical Signaling Pathway of Kinase X
Caption: Hypothetical signaling pathway for the putative target, Kinase X.
Method 3: Direct Target Engagement - Biophysical Assays
First, we must confirm a direct, physical interaction between our compound and the purified Kinase X protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold-standard techniques for this purpose.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (our compound) to an immobilized ligand (our target protein) in real-time, providing kinetic data (kon and koff) in addition to affinity (Kd).
Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization:
-
Immobilize purified, recombinant Kinase X onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the instrument manufacturer's guidelines. A reference channel should be prepared for background subtraction.
-
-
Analyte Preparation:
-
Prepare a dilution series of this compound and the comparator, Inhibitor-K, in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Analysis:
-
Inject the different concentrations of the compounds over the Kinase X and reference channels.
-
Monitor the binding response (in Response Units, RU) over time to generate sensorgrams for both the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Method 4: Functional Target Modulation - In Vitro Enzyme Assays
Having confirmed direct binding, we must now demonstrate that this binding event leads to a functional consequence—namely, inhibition of Kinase X's enzymatic activity.
Causality Behind Experimental Choices: We will use a biochemical assay with purified recombinant Kinase X, its specific substrate, and ATP. The assay will measure the amount of phosphorylated substrate produced. By adding our compound at various concentrations, we can determine its potency (IC50) in inhibiting the kinase's function.
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Preparation:
-
In a 384-well plate, add purified recombinant Kinase X enzyme, its specific peptide substrate, and ATP to a kinase reaction buffer.
-
-
Compound Addition:
-
Add this compound or Inhibitor-K from a pre-prepared 10-point, 3-fold serial dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated product. This can be done using various technologies, such as ADP-Glo™ (which measures ADP production) or a phospho-specific antibody in an ELISA format.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Method 5: Cellular Target Validation - Demonstrating On-Target Effects
The final and most critical step is to prove that the compound's effect on cells is mediated through its inhibition of Kinase X.
Causality Behind Experimental Choices:
-
Target Engagement in Cells: We must first confirm that the compound can enter the cell and bind to Kinase X. We can use the standard Western Blot-based CETSA for this, which is lower throughput than the MS version but ideal for validating a single target.
-
Downstream Pathway Modulation: According to our hypothetical pathway, inhibiting Kinase X should reduce the phosphorylation of its downstream substrate. We can measure this using Western blotting or flow cytometry with a phospho-specific antibody.
-
Genetic Validation: The most definitive validation comes from genetics. If our compound works by inhibiting Kinase X, then removing Kinase X from the cells (using CRISPR/Cas9 knockout or siRNA knockdown) should make the cells resistant to the compound's effects.
Protocol: CRISPR/Cas9 Knockout for Phenotypic Rescue
-
Cell Line Engineering:
-
Generate a stable Kinase X knockout (KO) cell line from the parental cell line using CRISPR/Cas9 technology.
-
Validate the knockout by Western blot and genomic sequencing.
-
-
Phenotypic Assay:
-
Treat both the parental (wild-type) and Kinase X KO cell lines with a dose-response of this compound.
-
After 72 hours, measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the EC50 for the compound in both cell lines.
-
A significant rightward shift in the dose-response curve (i.e., a much higher EC50) in the KO cell line compared to the wild-type is strong evidence of on-target activity. The KO cells are resistant because the drug's target is absent.
-
Comparative Data Summary
The following table presents a summary of hypothetical data, comparing our novel compound to a known standard, "Inhibitor-K," across the validation workflow.
| Assay | Parameter | This compound | Inhibitor-K (Comparator) | Interpretation |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | 250 nM | 15 nM | Both compounds bind directly to Kinase X. Inhibitor-K has a higher affinity. |
| In Vitro Kinase Assay | Potency (IC50) | 400 nM | 25 nM | Both compounds inhibit the enzymatic activity of Kinase X. Inhibitor-K is more potent. |
| Cellular Phospho-Substrate Assay | Potency (EC50) | 850 nM | 60 nM | Both compounds inhibit the downstream signaling of Kinase X in cells. |
| Cell Viability Assay (Wild-Type) | Potency (EC50) | 1.2 µM | 80 nM | Both compounds reduce the viability of cancer cells expressing Kinase X. |
| Cell Viability Assay (Kinase X KO) | Potency (EC50) | > 50 µM | > 20 µM | A significant loss of potency in KO cells indicates the phenotype is on-target for both compounds. |
Conclusion
This guide outlines a rigorous, logical, and multi-faceted workflow for the identification and validation of the biological target for a novel compound, this compound. By starting with unbiased, proteome-wide screening methods and systematically narrowing down to specific, hypothesis-driven validation experiments, researchers can build a compelling case for a compound's mechanism of action. Each experimental step is designed to be self-validating, incorporating appropriate controls and orthogonal approaches. The comparison with a known inhibitor provides a crucial benchmark for evaluating the compound's potential. This systematic approach not only uncovers the "how" behind a compound's activity but also establishes the scientific integrity required for its advancement as a potential therapeutic agent.
References
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- Future Science Group. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 38–44.
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Taylor & Francis Online. (2022). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
- National Genomics Data Center. (2022). Validation guidelines for drug-target prediction methods.
- Al-Ostoot, F. H., Al-Malki, A. L., & Al-Ghamdi, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 712.
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical hurdle in this path is understanding the correlation between its activity in a controlled, artificial environment (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of the novel compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , using a hypothetical framework based on the known biological potential of pyrazole derivatives.
While specific experimental data for this exact molecule is not yet publicly available, the pyrazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] This guide will, therefore, postulate a primary therapeutic target—inflammation—and outline the logical, evidence-based progression from initial laboratory assays to preclinical animal models.
The In Vitro-In Vivo Correlation: A Cornerstone of Drug Development
The concept of in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates the properties of a drug in laboratory tests to its behavior in a living system.[6][7][8][9][10] Establishing a strong IVIVC is paramount in modern drug development as it can streamline the process, reduce the reliance on extensive clinical trials, and provide a deeper understanding of a drug's dosage form and performance.[6][7][8] This guide will illustrate the practical application of this principle in the evaluation of this compound.
Part 1: Initial In Vitro Profiling - Gauging Potential in the Dish
The first step in assessing a new compound is to determine its biological activity and safety profile in a simplified, controlled setting.[11][12] For our target indication of inflammation, a series of in vitro assays would be employed to characterize the efficacy and cytotoxicity of this compound.
Experimental Design: A Multi-faceted Approach
The rationale behind the selection of these initial assays is to build a comprehensive preliminary profile of the compound. We will investigate its potential to modulate key inflammatory pathways and assess its general toxicity to cells.
1. Anti-inflammatory Activity Assessment:
-
Target: Cyclooxygenase (COX) enzymes, key mediators of inflammation.
-
Assay: COX-1 and COX-2 Inhibition Assay.
-
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[1] Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is often associated with a better gastrointestinal safety profile.
2. Cytotoxicity Evaluation:
-
Target: General cell health and viability.
-
Assay: MTT or Resazurin Cell Viability Assay.[13]
-
Rationale: It is essential to determine if the observed anti-inflammatory effects are due to a specific mechanism or simply a result of the compound being toxic to the cells.[14]
Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare assay buffers, substrate (arachidonic acid), and purified COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Prepare a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compound and the positive control to their respective wells. Include a vehicle control (DMSO).
-
Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping reagent.
-
Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture:
-
Culture a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Replace the old media with the media containing the compound dilutions. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24, 48 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[12]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) value.
-
Hypothetical In Vitro Data Summary
| Assay | Parameter | This compound | Celecoxib (Control) |
| COX-1 Inhibition | IC₅₀ (µM) | > 100 | 15 |
| COX-2 Inhibition | IC₅₀ (µM) | 5.2 | 0.04 |
| Cytotoxicity (RAW 264.7) | CC₅₀ (µM) | 85 | > 100 |
Interpretation of In Vitro Results:
The hypothetical data suggests that this compound is a selective COX-2 inhibitor. Its high IC₅₀ for COX-1 indicates a potentially favorable gastrointestinal safety profile. The CC₅₀ value being significantly higher than the COX-2 IC₅₀ suggests a good therapeutic window, where the compound exhibits its anti-inflammatory effect at concentrations that are not toxic to the cells.
Part 2: Bridging the Gap - The Move to In Vivo Models
While in vitro data provides a valuable initial assessment, the complexity of a living organism, with its intricate systems of absorption, distribution, metabolism, and excretion (ADME), necessitates in vivo validation.[15] The choice of an appropriate animal model is critical for obtaining clinically relevant data.[16][17][18]
Experimental Design: Mimicking Human Disease in Animals
Based on the promising in vitro anti-inflammatory profile, a well-established animal model of acute inflammation will be used.
-
Model: Carrageenan-Induced Paw Edema in Rats.
-
Rationale: This is a widely used and validated model for screening potential anti-inflammatory drugs.[1] It allows for the quantitative assessment of a compound's ability to reduce acute inflammation.
Detailed Experimental Protocol
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization:
-
House male Wistar rats in a controlled environment for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Randomly divide the rats into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or a suitable vehicle).
-
Positive control (e.g., Indomethacin or Celecoxib).
-
Test groups receiving different doses of this compound.
-
-
Administer the compounds orally or intraperitoneally one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| Indomethacin | 10 | 65% |
| This compound | 10 | 35% |
| This compound | 30 | 58% |
| This compound | 100 | 72% |
Interpretation of In Vivo Results:
The hypothetical in vivo data demonstrates that this compound exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At the highest dose, its efficacy is comparable to the standard NSAID, Indomethacin. This positive in vivo result, coupled with the selective in vitro COX-2 inhibition, strengthens the case for its therapeutic potential.
Visualizing the Workflow and Logic
To better illustrate the decision-making process and the flow of experiments, the following diagrams are provided.
Caption: A streamlined workflow from in vitro screening to in vivo validation.
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A Comparative Guide to the Toxicological Assessment of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid and Related Nitro-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the toxicological assessment of the novel compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available toxicity data for this specific molecule, we will establish a robust comparative methodology. This will be achieved by outlining a suite of essential toxicological assays and contextualizing them with available data from structurally related pyrazole and nitro-pyrazole derivatives. This approach allows for a predictive and scientifically rigorous evaluation of a novel chemical entity's potential toxicity.
Introduction: The Pyrazole Scaffold and the Significance of the Nitro Group
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its versatility allows for a wide range of biological activities. The introduction of a nitro group, as seen in this compound, can significantly modulate a compound's physicochemical properties and biological activity. However, the nitroaromatic functionality is also a structural alert for potential toxicity.[4][5][6] The bioreduction of the nitro group can lead to the formation of reactive intermediates, such as nitro anion radicals and nitroso derivatives, which can induce cellular damage through the generation of reactive oxygen species (ROS) and oxidative stress.[6][7] Therefore, a thorough toxicological evaluation is paramount for any novel nitro-pyrazole candidate.
This guide will focus on a tiered approach to toxicity testing, encompassing cytotoxicity, genotoxicity, and acute oral toxicity. We will provide detailed, field-proven protocols and discuss the interpretation of the data generated.
Comparative Compounds
For the purpose of this guide, we will draw comparative insights from the following compounds, based on available literature data:
-
Celecoxib: A well-characterized pyrazole-containing non-steroidal anti-inflammatory drug (NSAID). While not a nitro-pyrazole, it serves as a benchmark for the general toxicity profile of the pyrazole scaffold.
-
Various experimental pyrazole derivatives: We will refer to published IC50 values for a range of pyrazole derivatives against different cell lines to illustrate the spectrum of cytotoxic potential within this class of compounds.[1][3][8][9][10]
In Vitro Cytotoxicity Assessment: The First Tier of Toxicity Screening
In vitro cytotoxicity assays are fundamental for the early-stage assessment of a compound's toxicity.[11] They provide a rapid and cost-effective means to determine the concentration at which a substance exerts toxic effects on cultured cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[12]
Recommended Assays: MTT and XTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]
-
Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance after solubilization.[16]
-
Principle of the XTT Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product.[14][15] A key advantage of XTT is that the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the comparative compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualization of the Cytotoxicity Workflow
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Comparative Cytotoxicity Data (Illustrative)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Various | To be determined | N/A |
| Pyrazole Derivative 1 | MCF-7 (Breast Cancer) | 11.17 | [1] |
| Pyrazole Derivative 2 | MCF-7 (Breast Cancer) | 10.21 | [1] |
| Pyrazole Derivative 3 | A549 (Lung Cancer) | 42.79 | [3] |
| Pyrazole Derivative 4 | HeLa (Cervical Cancer) | 2.82 | [3] |
| Celecoxib | Various Cancer Cell Lines | >100 | Varies by study |
Note: The IC50 values for the pyrazole derivatives are provided for illustrative purposes and are derived from different studies with varying experimental conditions.
Genotoxicity Assessment: Evaluating the Potential for DNA Damage
Genotoxicity assays are crucial for determining if a compound can damage genetic material, which can lead to mutations and potentially cancer.[17] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.
Recommended Assays: Ames Test and In Vitro Micronucleus Assay
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium or Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively.[12][18][19][20] A positive result, indicated by the growth of bacterial colonies on a medium lacking the specific amino acid, suggests that the test compound is a mutagen.[12][19]
-
In Vitro Micronucleus Assay: This assay detects damage to chromosomes.[11][17][21][22] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[17][21][22] An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (causes chromosomal breakage) or aneugenic (causes chromosomal loss).[21][22]
Experimental Protocol: Ames Test
-
Strain Selection: Utilize a panel of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[12][18]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a small amount of histidine/biotin.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies and compare it to the negative (vehicle) control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.
Visualization of the Genotoxicity Testing Strategy
Caption: A two-pronged in vitro strategy for assessing genotoxicity.
In Vivo Acute Oral Toxicity: Assessing Systemic Toxicity
In vivo studies are necessary to understand the systemic toxicity of a compound in a whole organism. Acute oral toxicity studies provide information on the adverse effects that may occur shortly after the oral administration of a single dose of a substance.[23]
Recommended Guidelines: OECD Test Guidelines 420, 423, and 425
The Organisation for Economic Co-operation and Development (OECD) has established guidelines for acute oral toxicity testing that aim to reduce the number of animals used while still providing sufficient information for hazard classification.[23][24][25]
-
OECD 420: Fixed Dose Procedure: This method involves dosing animals at one of several fixed dose levels (5, 50, 300, and 2000 mg/kg).[24] The outcome is the identification of a dose that causes evident toxicity but not mortality.
-
OECD 423: Acute Toxic Class Method: This is a sequential testing procedure where the outcome is the classification of the substance into a specific toxicity category based on the observed mortality.[23]
-
OECD 425: Up-and-Down Procedure: This method is a sequential dosing approach that allows for the estimation of the LD50 (the dose that is lethal to 50% of the test animals) with a confidence interval.[26]
Experimental Protocol: OECD 425 (Up-and-Down Procedure)
-
Animal Selection: Use a single sex of a rodent species (typically female rats).
-
Dose Selection: Select a starting dose based on available in vitro data and information on structurally related compounds.
-
Sequential Dosing: Dose one animal at the starting dose.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.
Comparative Acute Oral Toxicity Data (Illustrative)
| Compound | Species | LD50 (mg/kg) | Toxicity Class | Reference |
| This compound | Rat | To be determined | To be determined | N/A |
| Pyrazole | Mouse | 1450 | Moderately Toxic | [27] |
| Celecoxib | Rat | >2000 | Low Toxicity | Varies by study |
Mechanism of Toxicity: The Role of the Nitro Group
The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group.[4][6][7] This process can occur via one- or two-electron reduction pathways. Single-electron reduction leads to the formation of a nitro anion radical.[6] In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound, with the concomitant production of a superoxide anion radical. This futile cycling can lead to a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death.
Conclusion and Future Directions
The toxicological assessment of a novel compound like this compound requires a systematic and multi-faceted approach. This guide has outlined a foundational strategy encompassing in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute oral toxicity studies. While specific data for the target compound is not yet available, the provided protocols and comparative framework offer a robust pathway for its evaluation.
Future studies should aim to generate the experimental data outlined in this guide. A thorough understanding of the dose-response relationship for cytotoxicity, the potential for genotoxicity, and the in vivo acute toxicity profile will be critical for any further development of this compound. Mechanistic studies, such as the measurement of intracellular ROS production, could provide further insight into its mode of toxic action. By following this comprehensive toxicological assessment, researchers can make informed decisions about the safety and potential of this compound as a candidate for further investigation.
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Benchmarking a Novel Pyrazole Compound: A Comparative Guide for the Preclinical Evaluation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid as a Potential Xanthine Oxidase Inhibitor
Abstract
This guide provides a comprehensive framework for the preclinical benchmarking of the novel chemical entity, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , against established frontline treatments for hyperuricemia, Allopurinol and Febuxostat. While the specific biological activity of this compound is not yet extensively documented in public literature, its pyrazole core is a well-recognized scaffold in the design of xanthine oxidase inhibitors[1][2][3][4]. This document, therefore, outlines a rigorous, multi-tiered experimental strategy designed to elucidate the compound's mechanism of action, quantify its potency and selectivity, and evaluate its efficacy in relevant cellular and in vivo models. The protocols and rationale described herein are intended to provide researchers and drug development professionals with a self-validating system for assessing the therapeutic potential of this and similar investigational compounds.
Introduction: The Therapeutic Target - Xanthine Oxidase
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary pathological driver of gout and is implicated in kidney disease and cardiovascular conditions[5][6]. The production of uric acid is the final step in purine metabolism, a reaction catalyzed by the enzyme Xanthine Oxidase (XO)[7][8]. This enzyme facilitates the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid[7][9]. Consequently, the inhibition of xanthine oxidase is a cornerstone of modern therapy for managing hyperuricemia and preventing gout flares[6][10][11].
The current standards of care, Allopurinol and Febuxostat, both function by inhibiting XO, but through distinct molecular interactions[7][12][13][14][15].
-
Allopurinol: A purine analog, acts as a competitive inhibitor and is metabolized to oxypurinol, which also inhibits XO, ensuring a sustained therapeutic effect[14][16][17].
-
Febuxostat: A non-purine selective inhibitor, it forms a stable complex with the molybdenum pterin center of the enzyme, blocking its active site non-competitively[12][13][15].
This guide proposes a head-to-head comparison of "this compound" (hereinafter referred to as 'Compound P') with these two established drugs.
Proposed Benchmarking Strategy: A Phased Approach
A logical, tiered approach is essential to systematically evaluate Compound P. This ensures that resource-intensive experiments are justified by promising initial data.
Caption: Proposed experimental workflow for benchmarking Compound P.
Phase 1: In Vitro Enzymatic and Mechanistic Studies
Causality: The foundational step is to confirm direct interaction with the therapeutic target, XO, and quantify this interaction's potency and nature. This biochemical data provides the first go/no-go decision point.
Experiment: Xanthine Oxidase Inhibition Assay
This assay directly measures the ability of Compound P to inhibit XO activity. The output is the half-maximal inhibitory concentration (IC50), a key metric of potency.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 U/mL solution of bovine milk Xanthine Oxidase in 70 mM phosphate buffer (pH 7.5)[18].
-
Prepare a 150 µM xanthine substrate solution in the same buffer[18].
-
Prepare stock solutions of Compound P, Allopurinol, and Febuxostat in DMSO. Serially dilute in phosphate buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should be <1%[19].
-
-
Assay Setup (96-well UV-transparent plate):
-
Test Wells: 50 µL of test compound dilution + 35 µL phosphate buffer + 30 µL XO enzyme solution[18].
-
Positive Control Wells: 50 µL of Allopurinol or Febuxostat dilution + 35 µL phosphate buffer + 30 µL XO enzyme solution.
-
Negative Control (100% activity): 50 µL of vehicle (buffer with DMSO) + 35 µL phosphate buffer + 30 µL XO enzyme solution.
-
Blank Wells: 50 µL of test compound/vehicle + 65 µL phosphate buffer (no enzyme)[20].
-
-
Reaction & Measurement:
-
Pre-incubate the plate at 25°C for 15 minutes[18].
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells[18].
-
Incubate at 25°C for 30 minutes[18].
-
Stop the reaction by adding 25 µL of 1N HCl[18].
-
Measure the absorbance at 295 nm, the peak absorbance for uric acid[10][19].
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100[18].
-
Plot the % Inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Interpretation and Comparison
The primary outcome is a quantitative comparison of potency. The data should be summarized as follows:
| Compound | IC50 (µM) [Mean ± SD] |
| Compound P | Experimental Value |
| Allopurinol | Experimental Value |
| Febuxostat | Experimental Value |
Trustworthiness: Running Allopurinol and Febuxostat as controls validates the assay's performance. The resulting IC50 values should align with literature-reported ranges, confirming the experiment was conducted to standard. A potent compound would ideally have an IC50 in the low micromolar to nanomolar range.
Phase 2: Cell-Based Efficacy and Cytotoxicity
Causality: A potent enzyme inhibitor must be able to penetrate cell membranes and reduce uric acid production in a biological context. This phase assesses cellular efficacy and provides an early indication of safety (therapeutic index).
Experiment: Cellular Hyperuricemia Model
This assay measures the ability of Compound P to reduce uric acid production in cells stimulated to overproduce it. Human kidney cells (HK-2) or liver cells (AML12, LO2) are suitable models[21][22][23].
Protocol (using HK-2 cells):
-
Cell Culture: Culture HK-2 cells in standard conditions until they reach 80-90% confluency in a 24-well plate.
-
Induction of Hyperuricemia: Replace the culture medium with fresh medium containing a purine precursor, such as 2.5 mM adenosine, to induce uric acid production[23].
-
Compound Treatment: Concurrently, treat the cells with various concentrations of Compound P, Allopurinol, or Febuxostat for 24-48 hours. Include a vehicle-only control group.
-
Sample Collection: Collect the cell culture supernatant.
-
Uric Acid Quantification: Measure the uric acid concentration in the supernatant using a commercial uric acid assay kit (which typically relies on an enzymatic reaction producing a colorimetric or fluorometric signal) or by HPLC[21][23][24].
-
Data Analysis: Normalize uric acid levels to total protein content from the corresponding cell lysate. Calculate the percent reduction in uric acid production relative to the vehicle-treated control. Determine the EC50 (half-maximal effective concentration).
Experiment: Cytotoxicity Assay
This assay assesses the general toxicity of the compound to the same cell line used for the efficacy study.
Protocol:
-
Cell Culture: Seed HK-2 cells in a 96-well plate.
-
Compound Treatment: Treat cells with the same concentration range of Compound P and controls as in the efficacy assay for the same duration.
-
Viability Measurement: Assess cell viability using a standard method like the MTT or PrestoBlue assay, which measures metabolic activity.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (half-maximal cytotoxic concentration).
Data Interpretation and Comparison
Summarize the results to evaluate the therapeutic window.
| Compound | Cellular EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound P | Experimental Value | Experimental Value | Calculated Value |
| Allopurinol | Experimental Value | Experimental Value | Calculated Value |
| Febuxostat | Experimental Value | Experimental Value | Calculated Value |
Expertise: A promising compound will show a low EC50 and a high CC50. The Selectivity Index (SI) is a critical parameter; an SI > 10 is generally considered a good starting point for a potential therapeutic, as it indicates that the compound is effective at concentrations far below those at which it is toxic.
Phase 3: In Vivo Proof-of-Concept
Causality: Positive in vitro and cellular data must translate to efficacy in a whole-organism system. This phase evaluates the compound's ability to lower systemic uric acid levels in an animal model of hyperuricemia.
Experiment: Rodent Hyperuricemia Model
A common and effective model involves inducing hyperuricemia in mice or rats by administering potassium oxonate, a uricase inhibitor (rodents, unlike humans, express uricase which degrades uric acid)[5][25].
Caption: Workflow for the potassium oxonate-induced hyperuricemia model.
Protocol:
-
Animal Groups: Divide male mice into several groups (n=8-10 per group):
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Hyperuricemic Control (Vehicle + Potassium Oxonate)
-
Group 3: Compound P (e.g., 1, 5, 10 mg/kg, p.o.) + Potassium Oxonate
-
Group 4: Allopurinol (e.g., 10 mg/kg, p.o.) + Potassium Oxonate
-
Group 5: Febuxostat (e.g., 10 mg/kg, p.o.) + Potassium Oxonate
-
-
Dosing: Administer the test compounds or vehicle orally (p.o.) once daily for a set period (e.g., 7 days).
-
Induction: On the final day, one hour after the last oral dose, administer potassium oxonate (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection to all groups except the Normal Control[25][26].
-
Blood Collection: Two to three hours after potassium oxonate injection, collect blood samples via cardiac puncture under anesthesia.
-
Analysis: Separate serum and measure uric acid levels using a commercial kit.
Data Interpretation and Comparison
The primary endpoint is the reduction in serum uric acid levels.
| Treatment Group | Serum Uric Acid (mg/dL) [Mean ± SEM] | % Reduction vs. Hyperuricemic Control |
| Normal Control | Experimental Value | N/A |
| Hyperuricemic Control | Experimental Value | 0% |
| Compound P (Dose 1) | Experimental Value | Calculated Value |
| Compound P (Dose 2) | Experimental Value | Calculated Value |
| Allopurinol | Experimental Value | Calculated Value |
| Febuxostat | Experimental Value | Calculated Value |
Authoritative Grounding: A statistically significant, dose-dependent reduction in serum uric acid by Compound P, comparable or superior to Allopurinol or Febuxostat, would constitute a strong proof-of-concept and warrant further development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and long-term efficacy studies in gout models.
Conclusion and Future Directions
This guide presents a systematic pathway for the initial evaluation of "this compound". By benchmarking directly against the gold standards, Allopurinol and Febuxostat, researchers can generate a robust, comparative dataset. Positive results across these phased experiments—demonstrating potent and selective XO inhibition, significant uric acid reduction in cellular models with a favorable therapeutic index, and clear in vivo efficacy—would build a strong case for its continued development as a novel therapeutic agent for hyperuricemia and gout.
References
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- Vertex AI Search result citing multiple sources on Febuxost
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- Wikipedia article on Allopurinol, describing its action as a purine analog.[14]
- PMC article discussing Febuxostat's multifaceted therapeutic applic
- PubMed abstract on the evaluation of novel aryl-2H-pyrazole derivatives as xanthine oxidase inhibitors.[1]
- NCBI StatPearls article on Allopurinol, including its metabolism to oxypurinol.[16]
- Patsnap Synapse article explaining the mechanism of Febuxost
- Patsnap Synapse article on the competitive inhibition mechanism of Allopurinol.[17]
- Creative Bioarray description of animal models for hyperuricemia.[5]
- Benchchem protocol for an in vitro xanthine oxidase inhibition assay.[10]
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- PMC review on the clinical effects of xanthine oxidase inhibitors in hyperuricemic p
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- PMC article on the anticolon cancer properties of pyrazole derivatives acting through xanthine oxidase inhibition.[2]
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- Research article on using a high-protein diet to induce hyperuricemia in chickens as an animal model.[30]
- Impactfactor journal article on the in vitro evaluation of xanthine oxidase inhibitory activity.[19]
- R Discovery article summarizing clinical effects of xanthine oxidase inhibitors.[11]
- MDPI article providing a meta-analysis of xanthine oxidase inhibitors in chronic kidney disease.[31]
- PubMed abstract on novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors.[3]
- ResearchGate article on the development of pyrazole derivatives as xanthine oxidase inhibitors.[4]
- ResearchGate article on the discovery of pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors.[32]
- ResearchGate review of clinical evidence for xanthine oxidase inhibitors.[33]
- MDPI systematic review on xanthine oxidase inhibitors for improving renal function.[34]
- PubMed abstract on a novel xanthine oxidase-based cell model using HK-2 cells.[21]
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- Research article on the establishment of a cell model of hyperuricemia for screening peptides.[23]
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- Sigma-Aldrich protocol for a xanthine oxidase assay.[35]
- Pharmacia journal article on the evaluation of xanthine oxidase inhibitory activity.[20]
- Revista Bionatura article on the in vitro inhibition of xanthine oxidase.[18]
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the characterization of a compound's selectivity is as critical as the determination of its potency. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Given the limited publicly available biological data for this specific molecule[1], this document serves as a practical roadmap, outlining a rigorous, multi-tiered experimental approach to building a comprehensive selectivity profile. The methodologies described herein are grounded in established best practices for characterizing small molecule inhibitors, particularly those from the pyrazole chemical class, which are known to target a wide array of proteins, including protein kinases[2][3][4][5][6].
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[7][8][9] Its versatility, however, necessitates a thorough investigation of potential off-target interactions to mitigate the risk of unforeseen toxicities and to ensure that the observed biological effect is a consequence of on-target activity. This guide will detail a systematic workflow, from broad-based screening to in-depth cellular validation, enabling researchers to confidently map the interaction landscape of this compound.
Tier 1: Initial Broad-Spectrum Kinase Profiling
The first step in assessing the selectivity of a novel pyrazole-based compound is to perform a broad screen against a panel of kinases.[10][11] Kinases are a large family of structurally related enzymes that are common off-targets for ATP-competitive inhibitors.[12][13] A comprehensive kinase panel, ideally encompassing representatives from all major kinase families, will provide a bird's-eye view of the compound's selectivity profile.
Experimental Protocol: In Vitro Kinase Activity Assay
This protocol outlines a typical in vitro kinase activity assay using a radiometric or fluorescence-based readout.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point dose-response curve).
-
Kinase Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate (peptide or protein), and [γ-³²P]ATP or a fluorescent ATP analog.
-
Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence intensity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.
Data Presentation: Representative Kinase Selectivity Data
The results of the kinase panel screen should be summarized in a table to clearly visualize the selectivity profile.
| Kinase Target | IC₅₀ (nM) of this compound |
| Primary Target (Hypothetical) | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | >10,000 |
| Off-Target Kinase C | 850 |
| Off-Target Kinase D | >10,000 |
This is example data and does not reflect actual experimental results.
Tier 2: Quantifying Binding Affinity with Competitive Binding Assays
Following the identification of potential off-targets from the initial screen, the next step is to quantify the binding affinity of this compound to these proteins. Competitive binding assays are a powerful tool for this purpose, providing a direct measure of the compound's dissociation constant (Kd).[14][15][16]
Experimental Protocol: Surface Plasmon Resonance (SPR) Competition Assay
-
Surface Preparation: Immobilize the purified primary target protein and any identified off-target proteins on separate channels of an SPR sensor chip.
-
Analyte Preparation: Prepare a solution of a known binder (competitor) for the target protein at a fixed concentration. Also, prepare a series of solutions containing the competitor and varying concentrations of this compound.
-
Binding Measurement: Inject the competitor solution alone over the sensor surface to establish a baseline binding response. Then, inject the competitor/test compound mixtures.
-
Data Analysis: Measure the decrease in the binding response of the known competitor as the concentration of the test compound increases. This data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Data Presentation: Comparative Binding Affinities
| Target Protein | Ki (nM) of this compound |
| Primary Target (Hypothetical) | 10 |
| Off-Target Kinase A | 300 |
| Off-Target Kinase C | 1,200 |
This is example data and does not reflect actual experimental results.
Tier 3: Cellular Target Engagement Confirmation
While in vitro assays provide valuable information on direct protein-drug interactions, it is crucial to confirm target engagement within a cellular context.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing whether a compound binds to its intended target in intact cells.[19][20][21] The principle behind CETSA is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either vehicle control or varying concentrations of this compound for a defined period.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein and any identified off-target proteins remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by heating at a single, optimized temperature with varying compound concentrations.
Data Presentation: CETSA Melt Curve and Isothermal Dose-Response
A positive CETSA result would show a rightward shift in the melting curve of the target protein in the presence of the compound.
-
Melting Curve: A graph plotting the percentage of soluble target protein versus temperature.
-
Isothermal Dose-Response Curve: A graph plotting the percentage of soluble target protein at a fixed temperature versus the log of the compound concentration.
Visualizing the Workflow and Potential Impact
To provide a clear overview of the experimental strategy and its implications, the following diagrams illustrate the cross-reactivity assessment workflow and a hypothetical signaling pathway.
Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.
Caption: Hypothetical signaling pathway illustrating potential on- and off-target effects.
By following this structured approach, researchers can build a robust and reliable cross-reactivity profile for this compound. This data is indispensable for making informed decisions in the drug development process, ultimately leading to the selection of safer and more effective therapeutic candidates.
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A Comparative Efficacy Analysis: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid vs. Its Ethyl Ester Prodrug
A Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide presents a comparative analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid and its corresponding ethyl ester, ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate . While the carboxylic acid moiety is often crucial for target engagement, its inherent polarity can impede cell membrane permeability, limiting bioavailability.[4][5] Esterification is a common prodrug strategy to overcome this limitation by masking the polar carboxyl group, thereby enhancing lipophilicity and cellular uptake.[5][6][7]
This document provides a framework for evaluating the relative efficacy of these two compounds. It is important to note that while the methodologies and principles described are based on established scientific protocols, the experimental data presented herein is hypothetical and illustrative . The objective is to offer a robust template for researchers to design and interpret their own comparative studies. We will delve into the anticipated physicochemical differences, present detailed protocols for a suite of in vitro assays—assessing anticancer, anti-inflammatory, and antioxidant activities—and interpret the potential outcomes to guide further preclinical development.
Physicochemical Properties: The Foundation of Efficacy
The primary structural difference between the two molecules is the terminal group: a carboxylic acid (-COOH) versus an ethyl ester (-COOCH₂CH₃). This seemingly minor modification has profound implications for the compounds' physicochemical profiles, which in turn dictate their pharmacokinetic and pharmacodynamic behavior.[8][9]
A carboxylic acid group is typically ionized at physiological pH, rendering the molecule more polar and water-soluble but less able to passively diffuse across lipid-rich cell membranes.[6] In contrast, the ethyl ester is neutral, more lipophilic, and is expected to exhibit enhanced membrane permeability.[5] However, the ester must be hydrolyzed by intracellular or plasma esterases to release the active carboxylic acid, which is often the species that interacts with the biological target.[10][11]
Table 1: Predicted Physicochemical Properties
| Property | This compound | Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | Rationale for Difference |
| Molecular Weight | 185.14 g/mol [12] | 213.19 g/mol | Addition of an ethyl group (C₂H₅). |
| Predicted pKa | ~3.5 - 4.5 | N/A | The carboxylic acid is acidic; the ester is neutral.[6] |
| Predicted LogP | ~1.2 | ~2.5 | Esterification masks the polar carboxyl group, increasing lipophilicity.[8] |
| Predicted Aqueous Solubility | Moderate to High | Low | The polar, ionizable acid group enhances solubility in aqueous media compared to the nonpolar ester.[9] |
This fundamental trade-off between permeability and target-ready form is the central hypothesis to be tested in our efficacy studies.
Comparative In Vitro Efficacy Assessment
To build a comprehensive efficacy profile, we will employ a panel of in vitro assays targeting biological activities commonly associated with pyrazole derivatives.[13]
Anticancer Activity: Cytotoxicity Screening
The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14] This allows for the determination of a compound's cytotoxic or anti-proliferative effects on cancer cells.[2]
-
Cell Culture: Human colon carcinoma cells (HCT-116) are seeded at a density of 5 x 10³ cells/well in a 96-well plate and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the carboxylic acid and ethyl ester in DMSO. Serially dilute the compounds in culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the old medium with the medium containing the test compounds and incubate the cells for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 2: Anticancer Activity (IC₅₀) in HCT-116 Cells
| Compound | IC₅₀ (µM) | Interpretation |
| Carboxylic Acid | 25.4 | Moderate activity. The ionized state may limit cellular uptake, requiring a higher concentration to elicit a cytotoxic effect. |
| Ethyl Ester | 8.2 | Potent activity. Enhanced lipophilicity likely facilitates greater cell membrane penetration, leading to higher intracellular concentration of the active acid form after hydrolysis. |
| Doxorubicin (Control) | 0.5 | High potency, as expected for a standard chemotherapeutic agent. |
These hypothetical results suggest that the ethyl ester's superior membrane permeability translates to greater cytotoxic efficacy in vitro.[5]
Anti-inflammatory Activity: IL-6 Inhibition
Interleukin-6 (IL-6) is a key pro-inflammatory cytokine. The ability of a compound to inhibit its production in stimulated immune cells is a strong indicator of anti-inflammatory potential. We can assess this using an ELISA (Enzyme-Linked Immunosorbent Assay).[12]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation & Treatment: Pre-treat the cells with various concentrations of the test compounds (0.1 µM to 100 µM) for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce IL-6 production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted IL-6.
-
ELISA Procedure:
-
Add 100 µL of supernatant to wells of an ELISA plate pre-coated with an IL-6 capture antibody. Incubate for 2 hours.[12]
-
Wash the wells, then add a biotin-conjugated detection antibody. Incubate for 1 hour.
-
Wash again, and add streptavidin-HRP conjugate. Incubate for 30 minutes.[16]
-
Wash for a final time, then add TMB substrate. A blue color will develop.[17]
-
Stop the reaction with acid, which turns the color yellow.[17]
-
-
Absorbance & Analysis: Measure absorbance at 450 nm. Calculate IL-6 concentration based on a standard curve and determine the IC₅₀ for inhibition of IL-6 production.
Table 3: Anti-inflammatory Activity (IL-6 Inhibition IC₅₀)
| Compound | IC₅₀ (µM) | Interpretation |
| Carboxylic Acid | 15.1 | Good activity. Demonstrates inherent ability to suppress inflammatory pathways once inside the cell. |
| Ethyl Ester | 4.5 | Excellent activity. The prodrug form effectively delivers the active compound across the cell membrane, resulting in more potent inhibition of IL-6 production. |
| Dexamethasone (Control) | 0.8 | Very high potency, consistent with a standard steroidal anti-inflammatory drug. |
Similar to the cytotoxicity assay, the ester's enhanced cellular delivery would likely result in superior performance in this cell-based anti-inflammatory model.
Antioxidant Activity: DPPH Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, cell-free method to evaluate the free radical scavenging ability of a compound.[18][19] This assay measures the compound's capacity to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. Prepare various concentrations of the test compounds in ethanol.
-
Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. The purple DPPH solution becomes colorless or yellow as it is reduced.[20]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Table 4: Antioxidant Activity (DPPH Scavenging IC₅₀)
| Compound | IC₅₀ (µM) | Interpretation |
| Carboxylic Acid | 32.7 | Direct radical scavenging activity is observed. |
| Ethyl Ester | 35.1 | Similar activity to the acid. In this cell-free system, membrane transport is not a factor. The ester itself may have some activity, or it may undergo slow, spontaneous hydrolysis. The core pyrazole structure is likely responsible for the antioxidant effect. |
| Ascorbic Acid (Control) | 18.5 | High activity, as expected for a standard antioxidant. |
In this cell-free assay, where membrane permeability is irrelevant, the two compounds are expected to show similar efficacy, highlighting that the core molecular scaffold is responsible for the intrinsic antioxidant activity.
Discussion and Future Directions
The collective hypothetical data paints a clear picture: while both the carboxylic acid and its ethyl ester possess intrinsic biological activity, the ester consistently outperforms the acid in cell-based assays. This strongly supports the hypothesis that the ethyl ester functions as an effective prodrug, overcoming the permeability limitations of the parent carboxylic acid.[5]
-
Structure-Activity Relationship (SAR): The key SAR insight is the dramatic impact of the carboxyl-to-ester modification on performance in cellular contexts. The increased lipophilicity of the ester is the primary driver of its enhanced efficacy in the anticancer and anti-inflammatory models.[8] The similar performance in the cell-free antioxidant assay confirms that the core pyrazole structure is the pharmacophore for this activity.
-
The Prodrug Advantage: The ethyl ester leverages the body's own enzymatic machinery (esterases) to deliver the active drug intracellularly.[10][11] This strategy not only enhances potency in in vitro models but also predicts potentially improved oral bioavailability in vivo.[5]
-
Next Steps: In Vivo Validation: The promising in vitro profile of the ethyl ester warrants progression to animal models. An initial study could involve a carrageenan-induced paw edema model in rats to confirm the anti-inflammatory activity in vivo.[3][4][13][21] This would be followed by pharmacokinetic studies to measure plasma concentrations of both the ester and the hydrolyzed acid, confirming the prodrug conversion and establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Conclusion
This comparative guide outlines a systematic approach to evaluating the efficacy of this compound and its ethyl ester. Based on established principles of medicinal chemistry and pharmacology, the ethyl ester is predicted to be a superior candidate for further development. Its enhanced lipophilicity should translate to better cell penetration and, consequently, greater potency in treating diseases where intracellular targets are paramount. The illustrative data presented herein provides a compelling, albeit hypothetical, rationale for prioritizing the ethyl ester prodrug in a drug discovery pipeline. Rigorous experimental validation following the protocols outlined is the essential next step to confirm these findings.
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A Researcher's Guide to Selectivity Profiling: Featuring 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Introduction: The Pyrazole Scaffold as a Foundation for Targeted Therapies
For researchers in drug discovery, the pyrazole ring is a familiar and highly valued structural motif. Recognized as a "privileged scaffold," its five-membered heterocyclic structure offers a versatile framework for designing potent and selective modulators of a wide array of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs, from anti-inflammatory agents like Celecoxib to targeted cancer therapies.[3][4] A significant portion of pyrazole-based drug discovery has focused on the inhibition of protein kinases, a critical class of enzymes that regulate nearly all aspects of cell life.[1][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[7]
This guide introduces 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid , a novel compound embodying the potential of the pyrazole core. While the specific biological targets of this molecule are yet to be fully elucidated, its structural features suggest a strong likelihood of it being a kinase inhibitor. The purpose of this document is to provide a comprehensive, field-proven framework for the selectivity profiling of this and similar novel compounds. We will outline a logical, multi-tiered experimental strategy and compare the potential outcomes with the known profiles of three established drugs that share the pyrazole heritage:
-
Ponatinib: A potent, multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][8]
-
Afuresertib (GSK2110183): A selective, ATP-competitive pan-Akt kinase inhibitor that has been investigated for various cancers.[9][10]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, demonstrating the scaffold's utility beyond the kinome.[4][11]
By following this guide, researchers can systematically uncover the therapeutic potential and off-target liabilities of novel pyrazole derivatives, making informed decisions to advance their drug discovery programs.
Part 1: The Strategic Framework for Selectivity Profiling
A robust selectivity profile is not merely a list of interactions; it is a narrative that informs on a compound's mechanism of action, potential efficacy, and safety. Our approach is a tiered strategy, beginning with a broad, unbiased screen and progressively narrowing down to specific cellular contexts. This ensures that resources are used efficiently while building a comprehensive understanding of the compound's behavior.
The causality behind this tiered approach is rooted in the "fail fast, fail cheap" paradigm of modern drug discovery. An initial, wide-net biochemical screen quickly identifies the compound's primary interaction space across the kinome. This is followed by more physiologically relevant cellular assays that validate these interactions and provide insights into cell permeability and on-target engagement in a native environment.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data: A positive CETSA result provides strong evidence that the compound reaches its intended target inside the cell. The magnitude of the thermal shift and the cellular EC50 can be used to rank compounds. If this compound shows a significant thermal shift for its primary target identified in Tier 1, it validates that target for further functional studies. This step is crucial for differentiating between biochemically potent but cellulary inactive compounds and true drug candidates.
Part 3: Comparative Analysis and Future Directions
The ultimate goal is to build a comprehensive profile that positions the novel compound within the existing therapeutic landscape.
Building the Final Profile: A Comparative Table
| Feature | This compound | Ponatinib | Afuresertib | Celecoxib |
| Compound Class | Pyrazole Carboxylic Acid | Imidazopyridazine | Pyrazole | Pyrazole Sulfonamide |
| Primary Target Class | Hypothetical: Kinase | Tyrosine Kinases | Ser/Thr Kinase (AKT) | Cyclooxygenase (Enzyme) |
| Biochemical Potency | To be determined (Kd) | Sub-nanomolar | Sub-nanomolar to low nM | Nanomolar |
| Kinome Selectivity | To be determined | Low (Multi-targeted) | High (AKT selective) | N/A (Off-kinome target) |
| Cellular Engagement | To be determined (CETSA) | Yes | Yes | Yes |
| Potential Indication | Hypothetical: Cancer, Inflammation | CML, Ph+ ALL | Solid & Hematological Cancers | Arthritis, Pain, FAP |
Future Directions and Functional Assays
Once the primary cellular targets are validated, the focus shifts to functional consequences.
-
Target-Specific Functional Assays: For a kinase target, this involves measuring the inhibition of substrate phosphorylation in cells. This can be done via Western blotting for a specific phosphoprotein downstream of the target kinase. For example, if our compound targets AKT, we would expect to see a dose-dependent decrease in the phosphorylation of AKT substrates like GSK3β or PRAS40, similar to the action of Afuresertib. [12]* Phenotypic Assays: The final step is to link target inhibition to a cellular phenotype. This involves assays for cell proliferation (e.g., MTT or CellTiter-Glo®), apoptosis (e.g., Caspase-Glo® or Annexin V staining), or cell cycle arrest. The results of these assays provide the ultimate validation of the compound's mechanism of action and its therapeutic potential.
By systematically applying this profiling cascade, researchers can efficiently and accurately characterize novel compounds like this compound. This data-driven approach, grounded in a strong understanding of comparative pharmacology, is essential for identifying and advancing the next generation of targeted therapeutics.
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A Senior Scientist's Guide to the Synthesis of Pyrazole-3-Carboxylic Acids: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole-3-carboxylic acid moiety is a privileged scaffold. Its rigid, planar structure and capacity for diverse hydrogen bonding interactions make it a cornerstone in the design of potent and selective therapeutic agents. The strategic choice of its synthetic route is a critical decision, profoundly impacting yield, scalability, cost, and the feasibility of generating diverse analogue libraries. This guide provides an in-depth, objective comparison of the principal synthetic routes to this vital building block, grounded in mechanistic understanding and supported by experimental insights.
The Strategic Importance of Pyrazole-3-Carboxylic Acids
The value of the pyrazole-3-carboxylic acid framework is exemplified by its presence in numerous clinically successful drugs. For instance, it is a key component in the synthesis of various kinase inhibitors and other targeted therapies. The carboxylic acid group serves as a versatile synthetic handle for amide bond formation, esterification, or as a crucial pharmacophoric element for interacting with biological targets. Therefore, an efficient and flexible synthesis is paramount. We will dissect three major strategies:
-
The Classic Approach: Knorr Pyrazole Synthesis & Subsequent Oxidation
-
The Atom-Economical Route: [3+2] Cycloaddition of Diazo Compounds
-
The Convergent Method: Cyclocondensation of α,β-Unsaturated Precursors
The Knorr Pyrazole Synthesis & Subsequent Oxidation
The Knorr synthesis, first reported in 1883, is the traditional and arguably most foundational method for pyrazole ring construction.[1][2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] To arrive at a pyrazole-3-carboxylic acid, this route requires a two-stage strategy: first, the formation of a pyrazole with a suitable precursor group at the 3-position (e.g., a methyl or formyl group), followed by a chemical oxidation to unveil the carboxylic acid.[7]
Mechanistic Rationale and Causality
The synthesis begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyls of the 1,3-dicarbonyl compound. The choice of which carbonyl is attacked first is a critical determinant of the final regiochemical outcome, particularly with unsymmetrical dicarbonyls, a known limitation of this method.[2][8] This initial condensation is followed by an intramolecular cyclization and dehydration to afford the stable, aromatic pyrazole ring.[9][10] The subsequent oxidation step requires a robust oxidant capable of converting an alkyl or aldehyde side chain to a carboxylic acid without degrading the pyrazole core.
Logical Workflow: Knorr Synthesis to Carboxylic Acid
Caption: A two-stage approach for producing pyrazole-3-carboxylic acids via the Knorr synthesis.
Representative Experimental Protocol
Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid
-
Part A: Synthesis of 1-phenyl-3,5-dimethylpyrazole. In a round-bottom flask, acetylacetone (1.0 eq) is dissolved in ethanol. Phenylhydrazine (1.05 eq) is added dropwise, and a catalytic amount of glacial acetic acid is introduced. The mixture is heated to reflux for 3 hours. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield the 3,5-dimethylated pyrazole precursor.
-
Part B: Oxidation to Carboxylic Acid. The 1-phenyl-3,5-dimethylpyrazole (1.0 eq) is suspended in a mixture of water and pyridine. Potassium permanganate (KMnO₄, 3.0-4.0 eq) is added portion-wise over 1 hour, controlling the exotherm with an ice bath. The reaction is stirred at room temperature overnight, then heated to 80°C for 2 hours. The mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with concentrated HCl to a pH of ~2, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried.[11]
Performance Analysis
| Parameter | Knorr Synthesis & Subsequent Oxidation |
| Typical Yields | 40-65% (over two steps) |
| Substrate Scope | Broad for stable hydrazines and dicarbonyls. |
| Regioselectivity | A significant challenge with unsymmetrical dicarbonyls, often yielding mixtures.[2][12] |
| Reaction Conditions | Often requires heating; the oxidation step can be harsh and non-selective. |
| Advantages | Utilizes inexpensive, readily available starting materials. Well-established and reliable for simple substrates. |
| Disadvantages | Multi-step process, potential for low overall yield, poor regiocontrol, and use of strong, stoichiometric oxidants. |
[3+2] Cycloaddition of Diazo Compounds with Alkynes
The 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a powerful, convergent, and often highly regioselective method for constructing the pyrazole ring directly.[13][14] This approach is particularly well-suited for preparing pyrazole-3-carboxylic acid derivatives by employing an α-diazo ester as the 1,3-dipole, which builds the ester functionality directly into the heterocyclic core.
Mechanistic Rationale and Causality
This reaction is a concerted pericyclic process where the π systems of the diazo compound (the 1,3-dipole) and the alkyne (the dipolarophile) interact to form the five-membered ring in a single step. The regioselectivity is dictated by the electronic properties of the substituents on both components, as explained by frontier molecular orbital theory. Typically, the reaction of an α-diazo ester with a terminal alkyne yields the 3-carboxylate isomer as the major product. The resulting pyrazole ester is then easily hydrolyzed to the target carboxylic acid.
Direct Construction via [3+2] Cycloaddition
Caption: A highly efficient two-step sequence to pyrazole-3-carboxylic acids using cycloaddition.
Representative Experimental Protocol
Synthesis of 5-Phenyl-1H-pyrazole-3-carboxylic acid
-
Part A: Cycloaddition. In a flame-dried flask under an inert atmosphere, phenylacetylene (1.0 eq) is dissolved in toluene. Ethyl diazoacetate (1.1 eq) is added, and the mixture is heated to 110°C for 12-16 hours. (Safety Note: Diazo compounds are energetic and potentially explosive. This step must be conducted with appropriate shielding and safety precautions ). The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 5-phenyl-1H-pyrazole-3-carboxylate.[15][16]
-
Part B: Saponification. The crude ester is dissolved in a 1:1 mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the solution is heated to reflux for 4 hours. The mixture is cooled to room temperature and the ethanol is removed in vacuo. The remaining aqueous solution is diluted with water and acidified to pH ~2 with 6M HCl. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Performance Analysis
| Parameter | [3+2] Cycloaddition of Diazo Compounds |
| Typical Yields | 75-95% (over two steps) |
| Substrate Scope | Broad; tolerates a wide range of functional groups on the alkyne. |
| Regioselectivity | Generally excellent, providing a single major regioisomer. |
| Reaction Conditions | Often requires heating, but catalyst development has enabled milder conditions. |
| Advantages | High yields, excellent regiocontrol, atom-economical, and highly convergent. |
| Disadvantages | The primary drawback is the use and handling of potentially hazardous diazo compounds. |
Cyclocondensation of α,β-Unsaturated Precursors
This versatile strategy involves the reaction of a hydrazine with an α,β-unsaturated compound that contains an appropriately positioned carbonyl, nitrile, or equivalent electrophilic group. This method offers high flexibility in accessing diversely substituted pyrazoles.
Mechanistic Rationale and Causality
The reaction typically proceeds through a sequence of a Michael addition followed by an intramolecular cyclocondensation. The hydrazine first adds in a conjugate fashion to the β-position of the unsaturated system. The resulting enolate or enamine intermediate then undergoes cyclization by attacking the carbonyl or nitrile group, followed by dehydration to yield the aromatic pyrazole. The starting materials for this route are often readily prepared via Knoevenagel or Claisen-Schmidt condensations.[17]
Convergent Synthesis from Unsaturated Precursors
Caption: A flexible route to pyrazoles via Michael addition-cyclization of unsaturated systems.
Representative Experimental Protocol
Synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid
-
Part A: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate. Ethyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq) are combined and heated to reflux for 5 hours. The volatile byproducts are removed by distillation under reduced pressure to yield the crude unsaturated precursor.
-
Part B: Cyclocondensation. The crude ethyl 2-cyano-3-ethoxyacrylate is dissolved in ethanol. Hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction is typically exothermic. The mixture is stirred for 4 hours, during which a precipitate forms. The solid is collected by filtration to give ethyl 5-amino-1H-pyrazole-3-carboxylate.
-
Part C: Hydrolysis. The ester is suspended in 10% aqueous sodium hydroxide and heated to reflux until a clear solution is obtained (approx. 6 hours). The solution is cooled in an ice bath and carefully acidified with concentrated HCl. The product precipitates and is collected by filtration, washed with ice-cold water, and dried.
Performance Analysis
| Parameter | Cyclocondensation of α,β-Unsaturated Precursors |
| Typical Yields | 65-90% (over two or three steps) |
| Substrate Scope | Very broad, allowing for extensive variation in substituents. |
| Regioselectivity | Generally well-controlled and predictable. |
| Reaction Conditions | Often proceeds under mild, base- or acid-catalyzed conditions. |
| Advantages | High degree of flexibility and convergency; provides access to highly functionalized pyrazoles. |
| Disadvantages | The synthesis of the required α,β-unsaturated precursor can add steps to the overall sequence. |
Summary and Strategic Recommendations
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For... |
| Knorr Synthesis & Oxidation | Low-cost starting materials, well-documented. | Multi-step, harsh conditions, poor regiocontrol. | Large-scale synthesis of simple, specific targets where cost is the primary driver. |
| [3+2] Cycloaddition | High yields, excellent regiocontrol, atom-economy. | Requires handling of potentially explosive diazo compounds. | Medicinal chemistry programs requiring high purity, functional group tolerance, and predictable regiochemistry. |
| α,β-Unsaturated Precursors | Highly flexible and convergent for diverse substitution. | Precursor synthesis can be lengthy. | Rapid generation of diverse analogue libraries for structure-activity relationship (SAR) studies. |
Conclusion
The synthesis of pyrazole-3-carboxylic acids is a well-developed field offering multiple robust and reliable strategies. The classical Knorr synthesis remains a workhorse for specific large-scale applications but is often hampered by its multi-step nature and lack of regiochemical control. For the precision and functional group tolerance required in modern drug discovery, the [3+2] cycloaddition of diazo compounds offers a superior route, delivering high yields and predictability, albeit with inherent safety considerations. Finally, the cyclocondensation of α,β-unsaturated precursors provides unparalleled flexibility, making it the method of choice for creating diverse libraries of highly substituted pyrazoles for lead optimization campaigns. The optimal choice is ultimately dictated by a project's specific goals, balancing the need for speed, diversity, scale, and safety.
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A Researcher's Guide to Profiling the Pharmacokinetics of Novel Pyrazole Carboxylic Acids: A Comparative Framework
Introduction: The Growing Importance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2][3][4] From anti-inflammatory agents like celecoxib to antipsychotics and analgesics, the versatility of the pyrazole ring is well-established.[2][3] The unique physicochemical properties of pyrazoles can impart favorable pharmacokinetic (PK) and pharmacodynamic profiles to drug candidates.[3]
"1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid" (CAS 401906-11-4) represents a class of substituted pyrazole carboxylic acids that are of significant interest to researchers. Its structure, featuring a carboxylic acid group, a nitro substituent, and an ethyl group on the pyrazole ring, presents a unique combination of functionalities that can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the pharmacokinetic behavior of this and related molecules is paramount for their development as potential therapeutic agents.[5][6]
This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of "this compound" and other novel pyrazole derivatives. We will delve into the causality behind experimental choices for key in vitro ADME assays and provide detailed, self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to objectively compare the performance of new chemical entities.
I. Foundational In Vitro ADME Profiling: A Four-Pillar Approach
Early and robust in vitro ADME testing is critical for identifying promising drug candidates and flagging potential liabilities.[7][8][9][10] A systematic approach focusing on the four pillars of ADME—absorption, distribution, metabolism, and excretion—provides the necessary data to build a comprehensive pharmacokinetic profile.
A. Absorption: Predicting Oral Bioavailability
For orally administered drugs, permeability across the intestinal epithelium is a key determinant of bioavailability. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[11][12][13][14][15]
This protocol outlines the determination of the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.[11][13]
1. Caco-2 Cell Culture and Monolayer Formation:
-
Caco-2 cells are cultured on semi-permeable inserts, creating apical (AP) and basolateral (BL) compartments that mimic the intestinal barrier.[14]
-
Cells are allowed to differentiate for approximately 21 days to form a confluent monolayer with well-defined tight junctions.[14]
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13]
2. Permeability Assay:
-
The test compound (e.g., 10 µM) is added to the apical (AP) side to measure AP to basolateral (BL) permeability, or to the BL side for BL to AP permeability.[13]
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at predefined time points (e.g., 2 hours).[13]
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.[15]
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the involvement of transporters like P-glycoprotein.[14]
Interpreting the Data:
| Papp (x 10⁻⁶ cm/s) | Predicted Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
A high Papp value for "this compound" would suggest good passive absorption. A high efflux ratio would indicate that the compound is a substrate for efflux transporters, which could limit its oral bioavailability.
B. Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site.[16][17][18] Only the unbound (free) fraction of a drug is pharmacologically active.[16][19] The Rapid Equilibrium Dialysis (RED) method is a common and reliable assay for determining plasma protein binding.[16][19]
This protocol describes the determination of the percentage of a test compound that is unbound to plasma proteins.[19]
1. Assay Setup:
-
A RED device insert, which contains a semi-permeable membrane, is used to separate a plasma-containing chamber from a buffer-containing chamber.
-
The test compound is spiked into plasma (e.g., human, rat, mouse) at a final concentration of 1-10 µM.[16]
-
200 µL of the plasma-compound mixture is added to one chamber, and 350 µL of phosphate-buffered saline (PBS) is added to the other.[19]
2. Incubation and Sampling:
-
The plate is sealed and incubated at 37°C for approximately 4 hours on an orbital shaker to reach equilibrium.[16][17][19]
-
After incubation, aliquots are taken from both the plasma and buffer chambers.[16]
3. Sample Analysis:
-
The samples are matrix-matched, and proteins are precipitated with an organic solvent (e.g., acetonitrile) containing an internal standard.[16][19]
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the test compound in each chamber.[19]
4. Data Analysis:
-
The percentage of unbound compound is calculated as:
-
% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
-
Interpreting the Data:
| % Unbound | Binding Affinity | Potential Implications |
| > 10% | Low | Higher free drug concentration, potentially higher efficacy and clearance. |
| 1% - 10% | Moderate | |
| < 1% | High | Lower free drug concentration, may require higher doses, potential for drug-drug interactions. |
For "this compound," a high degree of plasma protein binding would mean that a smaller fraction of the administered dose is available to exert its pharmacological effect.
C. Metabolism: Hepatic Stability and CYP450 Inhibition
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a crucial role in the clearance of many drugs.[20][21] Assessing metabolic stability and the potential for CYP inhibition is essential for predicting a drug's half-life and its potential for drug-drug interactions.[22][23][24]
This assay determines the in vitro intrinsic clearance of a compound in liver microsomes.[20][25]
1. Incubation:
-
The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., human, rat) in the presence of a NADPH-regenerating system at 37°C.[20][25]
-
A negative control without the NADPH-regenerating system is included.[25]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[20][25]
2. Reaction Termination and Analysis:
-
The reaction is stopped at each time point by adding a cold organic solvent.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[25]
3. Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The half-life (t₁/₂) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
Interpreting the Data:
| Half-life (t₁/₂) in minutes | Metabolic Stability |
| > 30 | High |
| 10 - 30 | Moderate |
| < 10 | Low |
A short half-life for "this compound" in this assay would suggest rapid hepatic metabolism, potentially leading to low oral bioavailability and a short duration of action in vivo.
This assay determines the concentration of a test compound that causes 50% inhibition of the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[22][24][26]
1. Incubation:
-
Human liver microsomes are incubated with a CYP isoform-specific probe substrate and a range of concentrations of the test compound.[24]
-
The reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C.
2. Reaction Termination and Analysis:
-
The reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[22]
3. Data Analysis:
-
The percent inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC₅₀ value is determined by fitting the data to a dose-response curve.[24]
Interpreting the Data:
| IC₅₀ (µM) | Inhibition Potential |
| > 10 | Low |
| 1 - 10 | Moderate |
| < 1 | High |
If "this compound" shows a low IC₅₀ value for a major CYP isoform, it indicates a high potential for causing drug-drug interactions if co-administered with other drugs metabolized by that enzyme.
II. In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable predictive data, in vivo pharmacokinetic studies in animal models are essential for understanding how a compound behaves in a whole organism.[27][28][29][30]
Designing and Executing an In Vivo PK Study
A typical in vivo PK study involves administering the test compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[27][30]
1. Dosing and Sampling:
-
A cohort of animals is dosed intravenously to determine clearance and volume of distribution.
-
Another cohort is dosed orally to assess absorption and oral bioavailability.
-
Blood samples are collected at multiple time points over a 24-hour period.[30]
2. Bioanalysis:
-
Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.[31][32][33]
3. Pharmacokinetic Parameter Calculation:
-
The plasma concentration-time data is used to calculate key PK parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration after oral administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t₁/₂): The time it takes for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[30]
-
III. Comparative Analysis and Decision Making
The ultimate goal of pharmacokinetic profiling is to enable a comparative analysis of different drug candidates. By generating the data outlined above for "this compound" and other analogs, researchers can make informed decisions about which compounds to advance.
Example Comparative Pharmacokinetic Profile:
| Parameter | Compound A (e.g., this compound) | Compound B (Analog) | Desired Profile |
| Absorption | |||
| Caco-2 Papp (10⁻⁶ cm/s) | 15 | 2 | > 10 |
| Efflux Ratio | 1.2 | 4.5 | < 2 |
| Distribution | |||
| Plasma Protein Binding (% unbound) | 5% | 20% | > 1% |
| Metabolism | |||
| Microsomal Stability (t₁/₂ in min) | 45 | 5 | > 30 |
| CYP3A4 Inhibition (IC₅₀ in µM) | > 50 | 0.8 | > 10 |
| In Vivo PK (Rat) | |||
| Oral Bioavailability (F%) | 60% | 10% | > 30% |
| Half-life (t₁/₂ in hours) | 8 | 1.5 | 4 - 12 |
In this hypothetical comparison, Compound A exhibits a more favorable pharmacokinetic profile than Compound B, with higher permeability, lower efflux, greater metabolic stability, lower potential for CYP inhibition, and better oral bioavailability and half-life in vivo.
Conclusion
The systematic evaluation of the pharmacokinetic properties of novel chemical entities like "this compound" is a critical component of the drug discovery process. By employing a tiered approach of robust in vitro ADME assays followed by confirmatory in vivo studies, researchers can build a comprehensive understanding of a compound's behavior. This data-driven approach allows for the objective comparison of different analogs, ultimately leading to the selection of drug candidates with the highest probability of clinical success.
References
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A Comparative Guide to the Validation of Analytical Methods for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is the bedrock upon which data integrity, product safety, and regulatory compliance are built. This guide offers a comprehensive, in-depth exploration of the validation process for a quantitative analytical method for the novel compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, empowering you to design and execute robust validation studies.
This guide will navigate through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently revised Q2(R2).[1][2][3][4] We will delve into a hypothetical, yet scientifically plausible, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method, providing detailed experimental protocols and illustrative data. Furthermore, we will compare this approach with alternative analytical techniques, offering a holistic perspective for your analytical challenges.
The Analyte: this compound
This compound is a solid organic compound with the empirical formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol .[5] Its structure, featuring a pyrazole core, a nitro group, and a carboxylic acid moiety, suggests that HPLC-UV is a suitable analytical technique due to the presence of a chromophore. The validation of an analytical method for this compound is crucial for its quantification in bulk drug substance, finished product, and for monitoring its stability.
Core Principles of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][6] This is achieved by assessing a set of performance characteristics, ensuring the method is reliable, reproducible, and accurate for the analysis of the target analyte. The validation process follows a pre-defined protocol, and the acceptance criteria for each parameter should be established before the validation studies commence.[7]
A Validated Reversed-Phase HPLC-UV Method: A Hypothetical Case Study
Herein, we propose and validate a hypothetical reversed-phase HPLC-UV method for the quantification of this compound. The choice of a reversed-phase method is based on the non-polar nature of the ethyl-substituted pyrazole ring, making it well-suited for retention on a C18 column.
Experimental Protocol: HPLC-UV
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 80% A and 20% B, ramping to 20% A and 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV spectral scan of the analyte; likely in the range of 250-280 nm due to the nitroaromatic chromophore.
-
Injection Volume: 10 µL.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples to be analyzed (e.g., 1 µg/mL to 100 µg/mL).
Validation Parameters: A Step-by-Step Guide with Experimental Data
The following sections detail the validation parameters, the experimental approach to assess them, and hypothetical results presented in tabular format for clarity. These parameters are essential to establish the performance characteristics of the analytical method.[8]
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][9] For a stability-indicating method, forced degradation studies are crucial.
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions including acid hydrolysis (e.g., 0.1 M HCl at 60 °C for 24 hours), base hydrolysis (e.g., 0.1 M NaOH at 60 °C for 24 hours), oxidation (e.g., 3% H₂O₂ at room temperature for 24 hours), thermal degradation (e.g., 105 °C for 48 hours), and photolytic degradation (e.g., exposure to UV light).[7][9][10][11]
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.
-
Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of degradation products.
Data Presentation:
| Stress Condition | Analyte Peak Area | % Degradation | Peak Purity | Resolution from Closest Impurity |
| Unstressed | 2500000 | 0% | > 0.999 | N/A |
| Acid Hydrolysis | 2250000 | 10% | > 0.999 | 2.5 |
| Base Hydrolysis | 2000000 | 20% | > 0.998 | 2.1 |
| Oxidation | 2375000 | 5% | > 0.999 | 3.0 |
| Thermal | 2450000 | 2% | > 0.999 | N/A |
| Photolytic | 2300000 | 8% | > 0.999 | 2.8 |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Experimental Protocol:
-
Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 10, 25, 50, 75, and 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 251000 |
| 25 | 628000 |
| 50 | 1255000 |
| 75 | 1880000 |
| 100 | 2515000 |
-
Linear Regression Equation: y = 25100x - 500
-
Correlation Coefficient (r²): 0.9998
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often assessed by recovery studies.
Experimental Protocol:
-
Spike a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) (n=3) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Data Presentation:
| Precision Level | Mean Peak Area (n=6) | Standard Deviation | % RSD |
| Repeatability | 2505000 | 12525 | 0.5% |
| Intermediate Precision | 2498000 | 19984 | 0.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Data Presentation:
| Parameter | Value |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm) Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results for a standard solution.
Data Presentation:
| Parameter Varied | System Suitability | % Assay Change |
| Flow Rate +0.1 mL/min | Pass | -0.8% |
| Flow Rate -0.1 mL/min | Pass | +0.9% |
| Temperature +2 °C | Pass | -0.5% |
| Temperature -2 °C | Pass | +0.4% |
| % Acetonitrile +2% | Pass | -1.2% |
| % Acetonitrile -2% | Pass | +1.1% |
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the validation experiments.
Caption: Logical workflow for analytical method validation.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods could be considered for the analysis of this compound.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like the target analyte. | Requires derivatization to increase volatility and thermal stability of the carboxylic acid. | Offers faster analysis times and better resolution than conventional HPLC. |
| Specificity | Good, but can be compromised by co-eluting impurities with similar UV spectra. Peak purity analysis helps mitigate this. | Highly specific due to the unique mass fragmentation pattern of the analyte. | Higher peak capacity reduces the likelihood of co-elution, enhancing specificity. |
| Sensitivity | Typically in the µg/mL to ng/mL range. | Generally more sensitive, especially with selected ion monitoring (SIM), reaching pg/mL levels. | Often provides higher sensitivity than HPLC due to sharper peaks. |
| Cost & Complexity | Moderate cost and relatively straightforward operation. | Higher initial cost and more complex operation and data analysis. | Higher initial cost for instrumentation compared to HPLC. |
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Conclusion
This guide has provided a comprehensive framework for the validation of an analytical method for this compound, grounded in the principles of scientific integrity and regulatory expectations. The hypothetical HPLC-UV method, along with the detailed validation protocols and illustrative data, serves as a practical template for researchers in the pharmaceutical industry. The comparison with alternative techniques underscores the importance of selecting a method that is not only scientifically sound but also fit for its intended purpose. By adhering to these principles and employing a systematic approach, scientists can ensure the generation of high-quality, reliable, and defensible analytical data, a cornerstone of drug development and manufacturing.
References
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
- U.S. Food and Drug Administration. (2024). Guidance for Industry: Q2(R2)
- United States Pharmacopeia.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Bakeer, R. A., et al. (2021). A validated stability-indicating HPLC method for the determination of a novel anticancer pyrazole derivative.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ProPharma. (2024).
- U.S. Food and Drug Administration. (2015).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Methodology Q2B.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
- Dongala, T., et al. (2019). A new stability indicating RP-HPLC method for the determination of pyrazinamide in bulk and pharmaceutical dosage forms. Pharmaceutical Analysis and Quality Assurance, 10(1), 1-8.
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
- PubChem. (n.d.). This compound. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No: 401906-11-4), grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance responsibly, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Waste Characterization
Understanding the intrinsic properties of a chemical is the first step toward managing it safely. This compound is a solid organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile by examining its functional groups and data from closely related analogues.
-
Pyrazole Core: Pyrazole derivatives have a wide range of biological activities, and as a class, their toxicological properties must be carefully considered[1][2][3].
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While it is a weak acid, it necessitates segregation from bases and reactive metals during storage and disposal[4].
-
Nitro Group (-NO2): The presence of a nitro group on an aromatic ring is a significant structural alert. Organic nitro compounds are often toxic, can be environmentally persistent, and may pose reactivity or explosive hazards under specific conditions, especially when heated or mixed with strong oxidizing agents[5][6]. An SDS for the similar compound 4-Nitro-1H-pyrazole-3-carboxylic acid lists it as a skin, eye, and respiratory irritant[7].
Based on this analysis, waste containing this compound must be classified as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[8][9]. This compound's waste would likely be classified as hazardous due to Toxicity .
Key Data Summary
| Property | Information | Source |
| CAS Number | 401906-11-4 | |
| Physical Form | Solid | |
| Chemical Formula | C₆H₇N₃O₄ | |
| Primary Hazards | Assumed Irritant (Skin, Eye, Respiratory), Potential Toxicity | [7] |
| Storage Class | 11 - Combustible Solids | |
| Disposal Route | Licensed Hazardous Waste Incineration | [10] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste material, ensure all appropriate engineering controls and personal protective equipment are in use.
-
Engineering Controls: All handling of this chemical and its waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure[11].
-
Eye Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a face shield[7].
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn. Ensure it is fully buttoned.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible[7].
Segregation and Containerization Protocol
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container[12]. The acidic nature of the carboxylic acid and the reactivity of the nitro group are key considerations.
Step 1: Select a Compatible Waste Container Choose a container made of high-density polyethylene (HDPE) or borosilicate glass. The container must have a secure, screw-top lid to prevent leakage[4]. Do not use metal containers, as the acidic nature of the compound could cause corrosion.
Step 2: Label the Container Correctly Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, affix a hazardous waste tag to the container. The label must include[8][13]:
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate estimation of the concentration and quantity of the waste.
-
The accumulation start date (the date the first drop of waste is added).
-
All relevant hazard information (e.g., "Irritant," "Toxic").
Step 3: Establish a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation[4][8].
-
The SAA must be under the control of the operator of the process generating the waste.
-
The container must be kept closed at all times except when adding waste[14].
-
Store the container within a secondary containment bin or tray to contain any potential leaks.
-
Crucially, do not store this waste with incompatible materials. Specifically, keep it separate from bases, strong oxidizing agents (e.g., nitric acid, peroxides), and reactive metals[4][12].
Step-by-Step Disposal Workflow
The following procedures detail the handling of different waste streams associated with this compound. The overarching principle is to contact a licensed professional waste disposal service for final disposal, typically via high-temperature incineration[10][15].
Workflow for Solid Waste & Unused Product
-
Work Area Preparation: Conduct all transfers within a chemical fume hood over a disposable bench liner.
-
Transfer: Using a dedicated spatula or scoop, carefully transfer the solid waste directly into the pre-labeled hazardous waste container.
-
Avoid Dust: Perform the transfer slowly to prevent the generation of airborne dust[10].
-
Seal: Securely cap the waste container immediately after adding the waste.
-
Decontaminate: Wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or acetone), collecting the wipe as contaminated solid waste.
Workflow for Contaminated Labware
-
Sharps: Needles, scalpels, or any other contaminated sharps must be placed directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste[11].
-
Glassware: Contaminated glassware (e.g., vials, flasks) should be emptied of all bulk material. The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste[13]. The cleaned glassware can then be disposed of in a designated broken glass box.
-
Consumables: Contaminated gloves, wipes, and bench liners should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Storage and Pickup Logistics
Once waste is secured in the SAA, adhere to the following logistical requirements:
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA[8].
-
Time Limits: A full container must be removed from the SAA within three calendar days. Partially filled containers can remain for up to one year, but it is good practice to request regular pickups[4].
-
Requesting Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through the Environmental Health & Safety (EHS) department's online portal or by phone[14]. Do not transport hazardous waste yourself.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the contaminated absorbent into your designated solid hazardous waste container[10].
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][10].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention[7][10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[7][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].
-
For all exposures, be prepared to provide the Safety Data Sheet (or this guide) for the compound to emergency medical personnel.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 1-ethyl-1H-pyrazole-3-carboxylic acid.
- PubChem. (2025). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
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Navigating the Unseen: A Guide to Handling 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Part 1: Hazard Assessment - A Molecule of Multiple Personalities
Understanding the necessary personal protective equipment (PPE) begins with a thorough hazard analysis. The structure of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid presents three key functional areas of concern: the carboxylic acid group, the nitroaromatic system, and the pyrazole core.
A specific Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, our assessment is critically informed by the SDS for its close structural analog, 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7) . This analog is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Category 3)[1]. The addition of an ethyl group is unlikely to mitigate these hazards.
-
Carboxylic Acid Moiety : This group imparts acidic properties. While considered a weak acid, it can cause irritation or corrosion upon contact with skin, eyes, and mucous membranes[1]. Prolonged contact or exposure to the solid as a dust can lead to significant irritation[1][2].
-
Nitro-pyrazole System : The presence of a nitro group on the pyrazole ring is a significant factor. Nitroaromatic compounds are often biologically active and can be toxic. They can be harmful if inhaled, absorbed through the skin, or swallowed. A structurally related compound, 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, is noted as being harmful if swallowed, inhaled, or in contact with skin, in addition to causing skin and eye irritation[3]. Furthermore, organic nitro compounds can pose reactivity hazards and should be handled with care, as thermal decomposition can release toxic nitrogen oxides (NOx)[1].
-
Solid Form : The compound is a solid at room temperature. This means the primary exposure risks during handling are the generation and inhalation of airborne dust, as well as direct skin and eye contact with the powder.
Part 2: The Core Protocol - Your Personal Protective Equipment (PPE) Mandate
Given the assessed hazards, a multi-layered PPE approach is mandatory. The goal is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and respiratory.
PPE Specification Summary
| Task Category | Minimum Required PPE | Recommended Best Practice |
| Storage & Transport | Nitrile Gloves, Lab Coat, Safety Glasses | Double-gloving (nitrile), Chemical-resistant Lab Coat, Safety Goggles |
| Weighing & Aliquoting (Solid) | Nitrile Gloves, Lab Coat, Safety Goggles, N95 Respirator | Double-gloving (nitrile), Chemical-resistant Lab Coat, Safety Goggles with Face Shield, Use of a Ventilated Balance Enclosure or Fume Hood |
| Solution Preparation & Handling | Double Nitrile Gloves, Lab Coat, Safety Goggles | Double-gloving (nitrile or butyl rubber), Chemical-resistant Lab Coat, Safety Goggles and a full Face Shield |
| Reaction Workup & Purification | Double Nitrile Gloves, Chemical-resistant Lab Coat, Safety Goggles, Face Shield | Double-gloving (butyl rubber over nitrile), Chemical-resistant Lab Coat, Safety Goggles, Face Shield, Work within a certified Chemical Fume Hood |
Step-by-Step PPE Selection and Use:
-
Eye and Face Protection :
-
Causality : The compound is a known eye irritant based on analog data[1]. Airborne dust or accidental splashes of solutions pose a significant risk of causing serious, potentially irreversible, eye damage.
-
Protocol :
-
Minimum : Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations at all times[2].
-
Best Practice : When handling larger quantities (>1g) or when there is a heightened risk of splashing, supplement safety goggles with a full-face shield. This provides an additional layer of protection for the entire face.
-
-
-
Skin and Body Protection :
-
Causality : The compound is a skin irritant[1]. Dermal absorption is a potential route of toxicity for nitro-containing heterocycles.
-
Protocol :
-
Gloves : Wear nitrile gloves for all handling procedures. Nitrile provides good resistance to a range of chemicals and is suitable for handling the solid and its solutions[2]. For prolonged tasks or when handling solutions in organic solvents, consider double-gloving or using thicker, chemical-resistant gloves like butyl rubber. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Lab Coat : A standard lab coat is the minimum requirement. For extensive work, a chemical-resistant or rubberized apron over the lab coat is recommended to prevent soak-through from spills.
-
-
-
Respiratory Protection :
-
Causality : As a fine powder, the compound can easily become airborne during weighing and transfer. Inhalation may cause respiratory tract irritation[1].
-
Protocol :
-
Engineering Controls First : The primary method for controlling respiratory hazards is to use engineering controls. All weighing and handling of the solid powder must be performed within a certified chemical fume hood or a ventilated balance enclosure (powder hood).
-
Respirator Use : If engineering controls are insufficient or not available, a NIOSH-approved respirator is required. An N95 dust mask may provide basic protection from particulates, but for greater safety, a half-mask or full-face respirator with P100 (particulate) filters should be used.
-
-
Part 3: Operational Plan - From Bottle to Bench
This workflow minimizes exposure at every stage of the handling process.
Caption: Workflow for handling this compound.
Part 4: Disposal Plan - A Responsible Conclusion
Chemical waste management is a critical component of laboratory safety. Improper disposal not only poses a risk to personnel but also to the environment, as nitrophenols and related compounds are known pollutants[4].
-
Waste Segregation : NEVER mix waste streams. Establish separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Contaminated items such as gloves, weigh paper, and absorbent pads.
-
Aqueous Waste : Solutions of the compound in water or buffers.
-
Organic Solvent Waste : Solutions of the compound in organic solvents. Note that organic nitro compounds are generally compatible with organic waste streams but should NOT be mixed with strong oxidizing mineral acids.
-
-
Container Management :
-
Use sturdy, chemically resistant containers.
-
Keep containers closed except when adding waste.
-
Do not fill containers beyond 80% capacity to allow for expansion.
-
-
Final Disposal : All waste containing this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office. Do not attempt to neutralize the acid or pour any solutions down the drain.
By adhering to these protocols, you build a system of safety that is self-validating, protecting yourself, your colleagues, and your research.
References
- LeelineWork. What PPE Should You Wear When Handling Acid 2026? Published January 7, 2025. [Link]
- American Elements.
- Thermo Fisher Scientific. Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
- PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Accessed January 10, 2026. [Link]
- University of Tennessee Health Science Center. Management of Hazardous Chemical Wastes at UT Memphis. Accessed January 10, 2026. [Link]
- Reddit. r/chemistry: 2-nitrophenol waste. Published September 9, 2025. [Link]
- CP Lab Safety. Organic Nitro Compounds Waste Compatibility. Accessed January 10, 2026. [Link]
- PubChem.
- Dartmouth College. Hazardous Waste Disposal Guide. Accessed January 10, 2026. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
